3-(2-Trityl-2H-tetrazol-5-YL)-phenol
Description
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Properties
IUPAC Name |
3-(2-trityltetrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O/c31-24-18-10-11-20(19-24)25-27-29-30(28-25)26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDUJJHWBFKQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703299 | |
| Record name | 3-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-25-1 | |
| Record name | 3-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol (CAS RN: 885278-25-1), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of a phenol group, a tetrazole ring, and a bulky trityl protecting group imparts a unique combination of properties to the molecule. This document outlines a plausible synthetic route, predicts its spectral characteristics, and details robust experimental protocols for the empirical determination of its key physicochemical parameters. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
Introduction: A Molecule of Interest
This compound is a derivative of 5-substituted-2H-tetrazole. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic profiles.[1][2] The phenolic hydroxyl group provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The trityl (triphenylmethyl) group is a bulky, lipophilic protecting group for the tetrazole nitrogen, which can be strategically employed during synthesis and can significantly influence the molecule's solubility and chromatographic behavior.[1] A thorough understanding of the physicochemical properties of this compound is therefore essential for its effective application in drug design and development.
Chemical Identity and Structure
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-(2-trityl-2H-tetrazol-5-yl)phenol |
| CAS Number | 885278-25-1 |
| Molecular Formula | C₂₆H₂₀N₄O |
| Molecular Weight | 404.46 g/mol |
The chemical structure, depicted below, features a central phenyl ring substituted at the 1 and 3 positions with a hydroxyl group and a 2-trityl-2H-tetrazol-5-yl group, respectively.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ are tabulated below. These predictions are based on known chemical shifts for similar structural motifs. [3][4][5][6][7] Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.80 | s | 1H | Phenolic -OH |
| ~7.6-7.8 | m | 2H | Aromatic protons on the phenol ring |
| ~7.2-7.4 | m | 15H | Aromatic protons of the trityl group |
| ~7.0-7.1 | m | 2H | Aromatic protons on the phenol ring |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~165 | C of the tetrazole ring |
| ~158 | C-OH of the phenol ring |
| ~142 | Quaternary C of the trityl group |
| ~130 | Aromatic CH of the phenol ring |
| ~128-130 | Aromatic CH of the trityl group |
| ~120-125 | Aromatic CH of the phenol ring |
| ~115 | Aromatic CH of the phenol ring |
| ~83 | Quaternary C of the trityl group attached to the tetrazole |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. [8] Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3500-3200 (broad) | O-H stretch of the phenol |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | C=C and C=N stretching of the aromatic and tetrazole rings |
| 1260-1180 | C-O stretch of the phenol |
Mass Spectrometry (MS)
In mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ at m/z 405.17 is expected. A prominent fragment would likely correspond to the loss of the trityl group, resulting in a peak at m/z 163.06, corresponding to the 3-(2H-tetrazol-5-yl)phenate ion. Under harsher ionization conditions, fragmentation of the tetrazole ring with the loss of N₂ (28 Da) or HN₃ (43 Da) may be observed. [9]
High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound can be effectively performed using reverse-phase HPLC. [10][11][12] Proposed HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Core Physicochemical Properties and Experimental Protocols
Acidity (pKa)
The molecule possesses two acidic protons: the phenolic hydroxyl and the N-H of the tetrazole (if deprotected). However, in the trityl-protected form, only the phenolic proton is available for dissociation. The pKa of the phenolic group is influenced by the electron-withdrawing nature of the tetrazole ring. The predicted pKa is in the range of 8.5-9.5. [13] Experimental Protocol: Potentiometric Titration for pKa Determination [9][14][15][16]
Caption: Workflow for kinetic solubility determination.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The bulky and hydrophobic trityl group will significantly increase the LogP value of the molecule, suggesting high lipophilicity.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and a non-aqueous phase (n-octanol).
-
Partitioning: Dissolve a known amount of the compound in the n-octanol. Add an equal volume of the aqueous buffer.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Thermal Properties (Melting Point and Decomposition)
The melting point and thermal stability can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
[16][17][18][19]Experimental Protocol: DSC and TGA Analysis
-
DSC:
-
Place a small, accurately weighed sample (1-5 mg) into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.
-
-
TGA:
-
Place an accurately weighed sample (5-10 mg) into a tared TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.
-
Conclusion
This technical guide provides a detailed physicochemical profile of this compound. While specific experimental data for this molecule is not widely available in the public domain, this guide offers a robust framework for its synthesis, characterization, and property evaluation based on established chemical principles and analogous compounds. The provided protocols are designed to be readily implemented in a standard laboratory setting, enabling researchers to generate high-quality data to support their drug discovery and development efforts.
References
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ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
- Zhang, Y., et al. (2021). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry, 19(33), 7205-7209.
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PubChem. (n.d.). 3-Cyanophenol. Retrieved from [Link]
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Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
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- Rahayu, S., et al. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1317(1), 012053.
- Issa, Y. M., et al. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910.
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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- Smith, A. B., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Crystal Growth & Design, 25(6), XXXX-XXXX.
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Smith, J. D., et al. (n.d.). Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. ResearchGate. Retrieved from [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
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Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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University of California, Irvine. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]
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3-(2-Trityl-2H-tetrazol-5-YL)-phenol structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol
Abstract
The definitive assignment of chemical structures is a cornerstone of modern drug discovery and chemical research. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a molecule featuring several key functional groups including a phenol, a disubstituted tetrazole ring, and a bulky trityl protecting group. The primary analytical challenge lies in the unambiguous determination of the substitution pattern on the tetrazole ring, as synthesis can often yield a mixture of N1 and N2 isomers. This document outlines a systematic workflow, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. It is intended for researchers, chemists, and drug development professionals who require a rigorous, field-proven methodology for structural confirmation.
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₂₆H₂₀N₄O, Molecular Weight: 404.46 g/mol ) is a heterocyclic compound whose utility in medicinal chemistry is predicated on its precise atomic arrangement.[1] The tetrazole ring, in particular, is a well-known bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity.[2][3]
The synthetic route to N-substituted tetrazoles often involves the cycloaddition of a nitrile with an azide, followed by N-alkylation or N-arylation.[4] This final step is crucial and notoriously non-selective, frequently producing a mixture of N1 and N2 isomers. The bulky trityl (triphenylmethyl) group introduces significant steric hindrance, which influences this regioselectivity but does not guarantee a single isomer. Therefore, a robust analytical strategy is not merely confirmatory but essential for distinguishing between the desired 2-substituted isomer and its 1-substituted counterpart. This guide details the logical and experimental framework for achieving this confirmation.
Figure 1: High-level workflow for the systematic structure elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity
NMR spectroscopy is the most powerful tool for determining the precise connectivity of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and crucial long-range correlations.
Expertise in Action: Why NMR is Paramount
While MS confirms mass and IR confirms functional groups, only NMR can map the atomic connections. The key to differentiating the N1 and N2 isomers lies in observing long-range (2- and 3-bond) correlations between the trityl group and the tetrazole ring. The N2 isomer has a C-N-C bond path from the trityl quaternary carbon to the C5 of the tetrazole, while the N1 isomer does not. This difference is directly observable via an HMBC experiment, making it the pivotal dataset for this analysis.
Predicted Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Range | Rationale & Notes |
| ¹H NMR | Phenolic -OH | ~4.0 - 7.5 ppm (broad singlet) | Position is concentration and solvent dependent. Disappears upon D₂O exchange.[5] |
| Trityl Ar-H | ~7.2 - 7.5 ppm (multiplet, 15H) | The 15 protons on the three phenyl rings will overlap, creating a complex, high-intensity signal. | |
| Phenol Ar-H | ~6.8 - 7.8 ppm (multiplet, 4H) | The substitution pattern will create a complex multiplet. Specific shifts depend on the relative positions of the hydroxyl and tetrazolyl groups. | |
| ¹³C NMR | Tetrazole C5 | ~150 - 165 ppm | The specific shift is highly dependent on the N-substituent. This carbon is a key diagnostic signal. |
| Trityl C (quaternary) | ~80 - 90 ppm | The sp³ carbon atom bonded to three phenyl rings and one nitrogen. | |
| Phenol C-OH | ~155 - 160 ppm | The aromatic carbon directly attached to the hydroxyl group. | |
| Phenol C-Tetrazole | ~130 - 140 ppm | The aromatic carbon directly attached to the tetrazole ring. | |
| Aromatic Carbons | ~120 - 130 ppm | Remaining aromatic carbons from both the phenol and trityl groups. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable phenolic proton.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Note the integration values to confirm the presence of all 20 protons (15 trityl, 4 phenol, 1 hydroxyl).
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet confirms its assignment as the phenolic -OH proton.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shifts of all unique carbon atoms.
-
2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence spectrum. This experiment correlates each proton with the carbon atom to which it is directly attached, confirming C-H assignments.
-
2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the critical experiment . Optimize the experiment to detect 2- and 3-bond correlations (typically by setting the long-range coupling constant to ~8 Hz).
Figure 2: Expected ³J HMBC correlation between the trityl quaternary carbon and the tetrazole C5 carbon, which validates the N2 substitution.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight of the compound, serving as a primary check for the correct elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.
Expertise in Action: The Trityl Group as a Mass Tag
The trityl group is not just a protecting group; it's an excellent "mass tag." Due to the exceptional stability of the triphenylmethyl cation (CPh₃⁺), the most common and prominent fragmentation pathway for this molecule under ionization is the cleavage of the C-N bond connecting the trityl group to the tetrazole. This results in a strong signal at m/z 243.12.[6] Observing this fragment provides strong evidence for the presence of the trityl moiety.
Predicted Mass Spectrometry Data
| Ion | Formula | Calculated [M+H]⁺ (monoisotopic) | Key Fragment Ion | Calculated Fragment m/z |
| Protonated Molecule | [C₂₆H₂₁N₄O]⁺ | 405.1715 | Trityl Cation | 243.1174 |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition (Positive Ion Mode): Infuse the sample solution into the ESI source. Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.
-
Acquisition (Tandem MS/MS): Select the [M+H]⁺ ion (m/z 405.17) for collision-induced dissociation (CID). Acquire the resulting product ion spectrum to observe the characteristic trityl cation fragment at m/z 243.12.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and straightforward method to confirm the presence of the key functional groups within the molecule. It serves as a complementary technique to verify that the principal structural components (phenol, aromatic rings, tetrazole) are intact.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance |
| 3550 - 3200 | O-H stretch | Phenol | Broad |
| 3100 - 3000 | C-H stretch | Aromatic Rings | Sharp, medium |
| 1600 - 1440 | C=C stretch | Aromatic Rings | Multiple sharp bands |
| 1400 - 1300 | N=N stretch | Tetrazole Ring | Medium to strong |
| 1230 - 1140 | C-O stretch | Phenol | Strong |
References for IR data:[7][8][9][10]
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the crystal clean, acquire a background spectrum.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction) and identify the characteristic absorption bands corresponding to the expected functional groups. The presence of a broad O-H band and characteristic aromatic C=C stretches provides strong, immediate evidence for the phenol and phenyl moieties.
Single-Crystal X-ray Crystallography: Unambiguous Confirmation
When all spectroscopic data points towards a specific structure, X-ray crystallography provides the ultimate, irrefutable proof. By determining the three-dimensional arrangement of atoms in a crystalline state, this technique can directly visualize the connectivity, confirming the N2 substitution on the tetrazole ring beyond any doubt.
Expertise in Action: When to Use Crystallography
While NMR, especially HMBC, provides very high confidence, it is an inferential technique. For regulatory filings, patent applications, or when establishing a reference standard, the "gold standard" of X-ray crystallography is often required. The main challenge is experimental: growing a single, diffraction-quality crystal. The bulky and somewhat flexible trityl group can sometimes hinder orderly crystal packing.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound. Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be screened.
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to determine the positions of the atoms. This initial model is then "refined" to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and the final, confirmed structure.[11][12]
Conclusion
The structural elucidation of this compound is a multi-faceted analytical problem that is robustly solved through the logical application of modern spectroscopic techniques. A comprehensive analysis using ¹H, ¹³C, and HMBC NMR experiments provides the core evidence for isomer determination. This is supported by high-resolution mass spectrometry, which confirms the molecular formula and reveals characteristic fragmentation, and IR spectroscopy, which verifies the presence of key functional groups. For ultimate, unambiguous proof, single-crystal X-ray crystallography stands as the definitive method. By following the integrated workflow presented in this guide, researchers can confidently and accurately assign the correct chemical structure, ensuring the scientific integrity of their work.
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
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Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]
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CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Patel, M. R., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan J. Chem. Retrieved from [Link]
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CONICET. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. Retrieved from [Link]
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PubMed Central. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Retrieved from [Link]
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PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
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Synthesis pathway for 3-(2-Trityl-2H-tetrazol-5-YL)-phenol
An In-Depth Technical Guide to the Synthesis of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, particularly angiotensin II receptor blockers (ARBs), commonly known as sartans. The tetrazole moiety serves as a bioisosteric replacement for a carboxylic acid group, enhancing the metabolic stability and lipophilicity of the drug molecule.[1] The trityl group acts as a bulky protecting group for the tetrazole nitrogen, which is crucial for directing subsequent reactions and ensuring the correct isomer is formed. This guide provides a comprehensive overview of the synthetic pathway, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters for the successful synthesis of this important building block.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound begins by disconnecting the trityl group, revealing the precursor 5-(3-hydroxyphenyl)-1H-tetrazole. This intermediate can be further disconnected through the cleavage of the tetrazole ring, leading back to the readily available starting material, 3-hydroxybenzonitrile. This two-step synthesis is efficient and relies on well-established chemical transformations.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of 5-(3-hydroxyphenyl)-1H-tetrazole
The initial step involves the construction of the tetrazole ring via a [3+2] cycloaddition reaction. This is a highly efficient method for forming 5-substituted-1H-tetrazoles from the corresponding nitriles.[2][3]
Mechanism: [3+2] Cycloaddition
The reaction proceeds through a concerted 1,3-dipolar cycloaddition between the nitrile group of 3-hydroxybenzonitrile and an azide source, typically sodium azide.[4] The use of a Lewis acid catalyst, such as a zinc salt, can accelerate the reaction by activating the nitrile substrate.[5][6] The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or in water, which offers a more environmentally friendly option.[4][6]
Experimental Protocol: Synthesis of 5-(3-hydroxyphenyl)-1H-tetrazole
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-hydroxybenzonitrile | 119.12 | 10.0 g | 0.084 |
| Sodium Azide (NaN₃) | 65.01 | 6.55 g | 0.101 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 5.40 g | 0.101 |
| Dimethylformamide (DMF) | - | 100 mL | - |
| Hydrochloric Acid (HCl) | - | As needed | - |
| Deionized Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (10.0 g, 0.084 mol), sodium azide (6.55 g, 0.101 mol), and ammonium chloride (5.40 g, 0.101 mol).
-
Add 100 mL of DMF to the flask.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 400 mL of ice-cold water and acidify to pH 2-3 with concentrated HCl. This will protonate the tetrazole and cause it to precipitate.
-
Stir the resulting suspension for 30 minutes in an ice bath.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-(3-hydroxyphenyl)-1H-tetrazole as a white crystalline solid.[7]
-
Dry the product under vacuum.
Characterization Data for 5-(3-hydroxyphenyl)-1H-tetrazole:
-
Appearance: White crystalline solid.
-
¹H NMR (DMSO-d₆): δ 9.65 (s, 1H, OH), 7.50-7.30 (m, 3H, Ar-H), 7.05 (d, 1H, Ar-H). The N-H proton of the tetrazole ring may be broad and exchangeable.
-
IR (KBr, cm⁻¹): 3400-3100 (O-H and N-H stretching), 1600-1500 (C=N stretching), 1400-1300 (N=N stretching).[4]
Part 2: Regioselective N-Tritylation of 5-(3-hydroxyphenyl)-1H-tetrazole
The second step is the protection of the tetrazole ring with a trityl group. A significant challenge in the alkylation of 5-substituted-1H-tetrazoles is controlling the regioselectivity, as the reaction can occur at either the N-1 or N-2 position, leading to a mixture of isomers.[8][9]
Controlling Regioselectivity
For the synthesis of this compound, the N-2 isomer is the desired product. The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of catalysts.[9] The use of a bulky electrophile like trityl chloride generally favors the formation of the less sterically hindered N-2 isomer.[8][10] The reaction is typically carried out in the presence of a base to deprotonate the tetrazole, forming the tetrazolate anion, which then acts as the nucleophile.
Caption: Reaction scheme for the N-tritylation of 5-(3-hydroxyphenyl)-1H-tetrazole.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-(3-hydroxyphenyl)-1H-tetrazole | 162.15 | 10.0 g | 0.062 |
| Trityl Chloride | 278.78 | 18.9 g | 0.068 |
| Triethylamine (Et₃N) | 101.19 | 9.4 mL | 0.068 |
| Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| Hexane | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Dissolve 5-(3-hydroxyphenyl)-1H-tetrazole (10.0 g, 0.062 mol) in 100 mL of DMF in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (9.4 mL, 0.068 mol) to the solution and stir for 15 minutes at room temperature.
-
Add trityl chloride (18.9 g, 0.068 mol) portion-wise over 30 minutes.
-
Stir the reaction mixture at 60-65 °C for 4-6 hours.[11] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired N-2 isomer.
Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): δ 7.40-7.10 (m, 15H, Trityl-H), 7.30-7.00 (m, 4H, Ar-H), 5.50 (s, 1H, OH). The absence of a low-field N-H proton signal confirms the protection of the tetrazole ring.
-
¹³C NMR (CDCl₃): Aromatic carbons from the phenyl and trityl groups, and the carbon of the tetrazole ring. The chemical shift of the tetrazole carbon can help distinguish between N-1 and N-2 isomers.
Deprotection of the Trityl Group
While the focus of this guide is the synthesis of the trityl-protected compound, it is important to note that the trityl group can be readily removed under acidic conditions to yield the free tetrazole.[12] Common deprotection methods include treatment with acids such as hydrochloric acid, sulfuric acid, or methanesulfonic acid in a suitable solvent like methanol or dichloromethane.[11][13] More recently, milder methods using indium metal in methanol have also been reported.[1][14][15]
Safety Considerations
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Trityl Chloride and Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
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Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
- Mihigo, J. B., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.Frontiers in Chemistry, 13.
- WO2006050922A1 - Process for the synthesis of tetrazoles.
- Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation.New Journal of Chemistry, 46(44), 21085-21091.
- Valverde, M. G., & Renteria, S. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.Mini-Reviews in Organic Chemistry, 19(6), 723-736.
- 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists.Molecules, 28(4), 1827.
- Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by...
- Tetrazolium Compounds: Synthesis and Applications in Medicine.Molecules, 24(9), 1756.
- Technical Support Center: Regioselectivity of Tetrazole Alkyl
- Trityl Group Deprotection
- EP2902385B1 - Deprotection method for tetrazole compound.
- Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines.The Journal of Organic Chemistry, 86(18), 12452-12459.
- Synthesis of meta-functionalized phenols and anilines.
- Yus, M., & Behloul, C. (2016). Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles.Synlett, 27(14), 2169-2172.
- Sharpless, K. B., et al. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.The Journal of Organic Chemistry, 66(23), 7945-7950.
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.Acta Pharmaceutica Sinica B, 12(3), 1035-1061.
- Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules.
- Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes.Asian Journal of Organic Chemistry, 4(1), 60-65.
- Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation.
- Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles.Synlett, 26(10), 1363-1366.
- Phenol Synthesis Part II.
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Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal. [Link]
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- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
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A Technical Guide to the Strategic Use of the Trityl Group in Tetrazole Synthesis
This guide provides an in-depth exploration of the triphenylmethyl (trityl) group as a robust and versatile N-protecting group in the synthesis of tetrazole-containing compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying chemical principles, strategic considerations, and field-proven methodologies that ensure successful and reproducible outcomes.
The Tetrazole Moiety: An Indispensable Bioisostere in Modern Drug Discovery
The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its prominence stems largely from its function as a bioisostere for the carboxylic acid group.[2][3] With a pKa of approximately 4.9, it mimics the acidity of a carboxylic acid while offering significant advantages, including enhanced metabolic stability and improved pharmacokinetic profiles.[2] Tetrazoles exist in two principal tautomeric forms, 1H and 2H, with the 1H tautomer generally predominating in solution.[1][2] This acidic N-H proton, however, presents a significant challenge in multi-step syntheses, as it can interfere with a wide range of reagents, necessitating the use of a protecting group.
The Strategic Imperative for N-Protection
Direct functionalization of other parts of a molecule containing an unprotected tetrazole is often problematic. The acidic N-H proton can be deprotonated by bases, and the nucleophilic nitrogen atoms can react with electrophiles, leading to undesired side reactions, low yields, and complex purification challenges. A suitable protecting group must:
-
React selectively and in high yield with the tetrazole nitrogen.
-
Remain stable under a variety of subsequent reaction conditions (e.g., organometallic reactions, oxidations, reductions).
-
Be removed cleanly and in high yield under conditions that do not compromise the integrity of the final molecule.
The trityl group fulfills these criteria with exceptional efficacy, making it a preferred choice in many complex synthetic campaigns, most notably in the synthesis of the "sartan" class of antihypertensive drugs.[4]
The Trityl Group: A Bulky Guardian for the Tetrazole Ring
The triphenylmethyl (trityl, Tr) group is a large, sterically demanding protecting group widely used for alcohols, amines, thiols, and, critically for this discussion, tetrazoles.[5] Its utility is defined by two key characteristics:
-
Steric Bulk: The three phenyl rings provide a significant steric shield, preventing unintended reactions at the protected nitrogen atoms.
-
Acid Lability: The trityl group is readily cleaved under mild acidic conditions. This lability is due to the exceptional stability of the triphenylmethyl cation, a resonance-stabilized carbocation that is the driving force for the deprotection reaction.[5]
These properties allow for the selective protection of the tetrazole moiety and its subsequent removal without affecting other acid-sensitive or base-labile groups, enabling complex orthogonal synthesis strategies.
The N-Tritylation of Tetrazoles: A Mechanistic and Practical Workflow
The protection of a tetrazole with a trityl group is a robust and high-yielding transformation. The selection of reagents and conditions is critical for success and is based on a well-understood reaction mechanism.
Causality Behind Experimental Choices
The reaction proceeds via an SN1 mechanism . Trityl chloride does not undergo a direct SN2 attack by the tetrazole anion due to the impossible geometry of attacking a quaternary carbon.[5] Instead, the reaction relies on the formation of the highly stable trityl cation as the key intermediate.
-
Reagent: Trityl chloride (TrCl) is the most common tritylating agent.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is essential. Its role is twofold: to deprotonate the acidic tetrazole N-H, forming the more nucleophilic tetrazolate anion, and to scavenge the HCl byproduct generated during the reaction.[5]
-
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction, particularly for less reactive substrates.[5]
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF) are typically used to prevent hydrolysis of the tritylating agent.
The overall workflow is illustrated below.
Caption: High-level workflow for the N-tritylation of a tetrazole.
Detailed Experimental Protocol: N-Tritylation of a 5-Substituted-1H-Tetrazole
This protocol is a self-validating system, designed for clarity and reproducibility.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-substituted-1H-tetrazole (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or acetonitrile (ACN) (approx. 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (TEA) (1.2-1.5 equiv) to the solution and stir for 5-10 minutes at room temperature. The formation of the triethylammonium salt may be observed.
-
Tritylation: In a separate flask, dissolve trityl chloride (1.1-1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred tetrazole solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching & Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a solid. Purify by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-trityl tetrazole.
Deprotection of N-Trityl Tetrazoles: Liberating the Core Moiety
The removal of the trityl group is most commonly achieved under mild acidic conditions, leveraging the stability of the departing trityl cation.
Mechanism of Acid-Catalyzed Deprotection
The deprotection is initiated by the protonation of one of the tetrazole ring's nitrogen atoms. This protonation weakens the C-N bond, facilitating its cleavage to release the free tetrazole and the resonance-stabilized trityl cation.[5] This cation is then quenched by a solvent molecule or a scavenger.
Caption: Mechanism of acid-catalyzed detritylation.
Field-Proven Deprotection Protocols
The choice of acid is dictated by the substrate's sensitivity to acidic conditions.
| Method | Reagents & Conditions | Key Considerations | Reference |
| Method A: Protonic Acids | Trifluoroacetic acid (TFA) in DCM (5-20% v/v), rt, 0.5-2h | Highly effective and fast. TFA is volatile and corrosive. Use of a scavenger like triethylsilane (TES) is recommended to trap the trityl cation. | [4][5] |
| Acetic Acid (AcOH) in an aqueous/organic mixture, 50-80°C | Milder than TFA. Suitable for substrates with moderate acid sensitivity. Slower reaction times. | [5] | |
| Method B: Lewis Acids | Zinc Bromide (ZnBr₂) or Magnesium Bromide (MgBr₂) in DCM | Useful when protonic acids are not tolerated. Can chelate to other functional groups, sometimes offering different selectivity. | [4][5] |
| Method C: Reductive Cleavage | Lithium powder and a catalytic amount of naphthalene in THF | A non-acidic alternative for highly acid-sensitive molecules. Provides excellent yields without decomposition of the tetrazole ring. | [4] |
Detailed Experimental Protocol: Acid-Catalyzed Detritylation (Method A)
-
Preparation: Dissolve the N-trityl protected tetrazole (1.0 equiv) in dichloromethane (DCM) (approx. 0.1 M).
-
Scavenger Addition: Add triethylsilane (TES) (2.0-3.0 equiv) to the solution. This scavenger will react with the generated trityl cation to form triphenylmethane, preventing potential side reactions.
-
Acidification: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (10-20% of the total volume) dropwise. A characteristic yellow or orange color from the trityl cation may appear.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: The crude residue can often be purified by precipitation. Redissolve the residue in a minimal amount of DCM or ethyl acetate and add a non-polar solvent like hexanes or diethyl ether to precipitate the deprotected tetrazole product. Alternatively, purify via flash column chromatography or preparative HPLC.
Orthogonal Strategies and Applications in "Sartan" Synthesis
The trityl group's specific cleavage conditions make it an excellent component of an orthogonal protection strategy. For instance, it is stable to the basic conditions used to remove Fmoc groups and the fluoride sources used to cleave silyl ethers (e.g., TBS, TIPS), but is removed under acidic conditions that leave many of these other groups intact.
This utility is exemplified in the industrial synthesis of sartans like Olmesartan and Valsartan.[4] In these syntheses, the tetrazole moiety is formed on a biphenyl core. The tetrazole nitrogen is protected with a trityl group to allow for subsequent chemical modifications on other parts of the molecule. The final step in the synthesis is often the acidic deprotection of the trityl group to unmask the bioactive tetrazole.[4]
Conclusion
The trityl group serves as a highly reliable and strategic protecting group for the tetrazole nitrogen in complex organic synthesis. Its steric bulk provides effective shielding, while its predictable acid lability allows for clean and efficient removal under mild conditions. By understanding the underlying SN1 mechanism for both protection and deprotection, and by selecting the appropriate reagents and conditions, researchers can confidently employ the trityl group to navigate challenging synthetic pathways, enabling the successful development of novel therapeutics and advanced materials.
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Sultani, N. A. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]
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Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
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Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(13), 8245-8300. [Link]
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Babu, B., & Sridhar, B. (2012). Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. Chemical and Pharmaceutical Bulletin, 60(9), 1168-1171. [Link]
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Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
Herpin, T., et al. (2001). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology. [Link]
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Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2022). ResearchGate. [Link]
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The Strategic Role of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol in Modern Drug Discovery: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the pivotal chemical intermediate, 3-(2-Trityl-2H-tetrazol-5-yl)-phenol. This document provides not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding of its utility in the synthesis of complex pharmaceutical agents.
Introduction: The Significance of a Versatile Building Block
In the landscape of medicinal chemistry, the strategic use of well-designed chemical intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. This compound has emerged as a critical building block, primarily due to the unique combination of its constituent functional groups: a trityl-protected tetrazole and a phenolic hydroxyl group.
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common moiety in many biologically active molecules.[1][2] This substitution often leads to improved metabolic stability and enhanced lipophilicity, which can translate to better oral bioavailability and pharmacokinetic profiles of drug candidates.[1] The bulky trityl (triphenylmethyl) group serves as a robust protecting group for the acidic proton of the tetrazole ring, preventing unwanted side reactions during subsequent synthetic transformations. The phenolic hydroxyl group, in turn, provides a reactive handle for further molecular elaboration, most commonly through etherification reactions.
This guide will elucidate the synthesis of this valuable intermediate, explore its key chemical attributes, and detail its application in the construction of pharmacologically relevant scaffolds, with a particular focus on the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process, commencing with the formation of the tetrazole ring followed by the introduction of the trityl protecting group.
Step 1: [3+2] Cycloaddition for Tetrazole Formation
The initial step involves the [3+2] cycloaddition reaction between 3-hydroxybenzonitrile and an azide source, typically sodium azide, to form 5-(3-hydroxyphenyl)-1H-tetrazole. This reaction is a cornerstone of tetrazole synthesis.[1]
Experimental Protocol: Synthesis of 5-(3-Hydroxyphenyl)-1H-tetrazole
-
Reaction Setup: To a solution of 3-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene, add sodium azide (1.5-2.0 equivalents).
-
Catalyst Addition: Introduce a catalyst to facilitate the cycloaddition. Common choices include Lewis acids like zinc bromide (ZnBr₂) or Brønsted acids like ammonium chloride (NH₄Cl).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the tetrazole ring, leading to its precipitation. The solid product is then collected by filtration, washed with water, and dried under vacuum.
Causality of Experimental Choices:
-
Solvent: DMF is a common choice due to its high boiling point and ability to dissolve the reactants. Toluene can also be used, often in conjunction with a phase-transfer catalyst.
-
Catalyst: The use of a Lewis or Brønsted acid catalyst activates the nitrile group towards nucleophilic attack by the azide ion, thereby increasing the reaction rate.
-
Acidification: The tetrazole product is often soluble in the reaction mixture as its sodium salt. Acidification is crucial for protonation and subsequent precipitation, enabling easy isolation.
Step 2: N-Tritylation for Protection
The second step involves the protection of the newly formed tetrazole ring with a trityl group. This is typically achieved by reacting 5-(3-hydroxyphenyl)-1H-tetrazole with trityl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 5-(3-hydroxyphenyl)-1H-tetrazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (1.1-1.5 equivalents), to the solution to deprotonate the tetrazole ring.
-
Tritylation: To the resulting solution, add trityl chloride (1.0-1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base like triethylamine is used to deprotonate the tetrazole without competing with the tetrazolate anion in the subsequent nucleophilic attack on trityl chloride.
-
Solvent: Aprotic solvents are preferred to avoid any solvolysis of the trityl chloride.
-
Purification: Column chromatography is generally necessary to separate the desired product from any unreacted starting materials and by-products.
Physicochemical Properties and Spectroscopic Characterization
| Property | Expected Value/Observation |
| Molecular Formula | C₂₆H₂₀N₄O |
| Molecular Weight | 404.46 g/mol |
| ¹H NMR | Aromatic protons of the trityl group (multiplet, ~7.2-7.4 ppm), aromatic protons of the phenol ring (multiplets, ~6.8-7.5 ppm), and a broad singlet for the phenolic -OH proton. |
| ¹³C NMR | Signals for the quaternary carbon of the trityl group, aromatic carbons of the trityl and phenol rings, and the carbon of the tetrazole ring. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching of aromatic rings (~3000-3100 cm⁻¹), C=C stretching of aromatic rings (~1450-1600 cm⁻¹), and C-O stretching of the phenol (~1200-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight. |
Application as a Chemical Intermediate: The Gateway to Complex Molecules
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the phenolic hydroxyl group allows for a variety of subsequent chemical transformations.
O-Alkylation via Williamson Ether Synthesis
A key reaction involving this compound is the Williamson ether synthesis, which allows for the introduction of various alkyl or substituted alkyl groups at the phenolic oxygen.[3][4] This reaction proceeds by first deprotonating the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.[5]
Experimental Protocol: General Procedure for O-Alkylation
-
Reaction Setup: To a solution of this compound (1 equivalent) in an aprotic solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 equivalents).
-
Alkylating Agent Addition: Add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or elevate the temperature as needed (typically 50-80°C) to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
This O-alkylation strategy is instrumental in the synthesis of various pharmaceutical compounds where a specific ether linkage is required to achieve the desired biological activity. For instance, in the synthesis of certain sartans, the phenolic oxygen can be linked to a substituted biphenylmethyl group, a key structural feature of this class of drugs.
Deprotection of the Trityl Group
Following the necessary synthetic modifications, the trityl protecting group can be readily removed under acidic conditions to unveil the free tetrazole ring. This is often the final step in the synthesis of the target active pharmaceutical ingredient (API).
Experimental Protocol: Detritylation
-
Reaction Setup: Dissolve the trityl-protected compound in a suitable solvent mixture, such as dichloromethane and methanol.
-
Acid Addition: Cool the solution in an ice bath and add a solution of a strong acid, such as methanesulfonic acid or hydrochloric acid, dropwise.
-
Reaction Monitoring: Stir the reaction at low temperature and monitor for the completion of the deprotection by TLC.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry, and concentrate to obtain the deprotected product.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its synthesis is straightforward, and its unique combination of a protected tetrazole and a reactive phenol group makes it an invaluable intermediate for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in their synthetic endeavors.
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Starting materials for 3-(2-Trityl-2H-tetrazol-5-YL)-phenol synthesis
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol
This guide provides a comprehensive analysis of the foundational starting materials and synthetic strategy for the preparation of this compound, a key intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the causal factors behind experimental choices, ensuring a robust and reproducible synthetic approach.
Introduction
This compound is a valuable building block, particularly in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs known as "sartans" used to treat hypertension.[1][2] The tetrazole moiety serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[3] The trityl (triphenylmethyl) group is employed as a bulky protecting group for the tetrazole ring, preventing unwanted side reactions during subsequent synthetic modifications.[1][2][4] This guide will deconstruct the synthesis of this target molecule, focusing on the critical selection and utilization of the core starting materials.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals a two-step disconnection strategy. The synthesis hinges on the formation of the tetrazole ring, followed by its protection.
-
Disconnection of the Protecting Group: The trityl group is installed in the final step. This disconnection points to the immediate precursor, 5-(3-hydroxyphenyl)-1H-tetrazole , and a suitable tritylating agent, trityl chloride .
-
Disconnection of the Tetrazole Ring: The 5-substituted tetrazole ring is classically formed via a [3+2] cycloaddition reaction.[3] This breaks the ring down into its constituent parts: 3-hydroxybenzonitrile , which provides the aryl substituent and the ring's carbon atom, and an azide source , which supplies the four nitrogen atoms.
Caption: Retrosynthetic pathway for the target molecule.
Core Starting Materials: A Detailed Analysis
The success of the synthesis is fundamentally dependent on the quality and proper handling of three primary starting materials.
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 3-Hydroxybenzonitrile | 873-62-1 | C₇H₅NO | 119.12 | Aryl backbone and nitrile source |
| Sodium Azide | 26628-22-8 | NaN₃ | 65.01 | Nitrogen source for tetrazole ring |
| Trityl Chloride | 76-83-5 | C₁₉H₁₅Cl | 278.78 | Tetrazole protecting group source |
3-Hydroxybenzonitrile
-
Function: This commercially available bifunctional molecule serves as the foundational scaffold, providing both the phenolic hydroxyl group and the nitrile functionality essential for the subsequent cycloaddition.
-
Expert Insights: Purity is paramount. The presence of isomeric impurities (e.g., 2-hydroxybenzonitrile or 4-hydroxybenzonitrile) can lead to the formation of undesired regioisomers that are difficult to separate in later stages. It is advisable to procure high-purity material (≥98%) or repurify commercial stock via recrystallization if necessary. The phenolic proton is acidic and will be deprotonated under basic conditions, which must be considered in the subsequent protection step.
Azide Source: Sodium Azide (NaN₃)
-
Function: Sodium azide is the most common and cost-effective source of the azide anion (N₃⁻) required for the [3+2] cycloaddition with the nitrile group to form the tetrazole ring.[3][5][6]
-
Trustworthiness & Safety: EXTREME CAUTION IS REQUIRED. Sodium azide is highly toxic and can form explosive heavy metal azides. All manipulations should be conducted in a well-ventilated fume hood, and contact with acids (which forms volatile and highly toxic hydrazoic acid) and heavy metals must be strictly avoided.
-
Alternatives: In some protocols, organotin or organosilicon azides (e.g., trimethylsilyl azide, TMSN₃) are used, often in the presence of a Lewis acid. These reagents can offer improved solubility in organic solvents and may proceed under milder conditions, but they are significantly more expensive.[5]
Trityl Chloride (Triphenylmethyl Chloride)
-
Function: Trityl chloride is the reagent of choice for introducing the trityl protecting group.[7] This group is essential for masking the acidic N-H proton of the tetrazole ring, preventing it from interfering with subsequent reactions, such as those involving strong bases or organometallic reagents.[2][4]
-
Expert Insights: Trityl chloride is sensitive to moisture and should be stored in a desiccator. The reaction proceeds via an Sₙ1 mechanism, forming a stable trityl cation.[8] The choice of base and solvent is critical for controlling the regioselectivity of the alkylation.
Synthetic Pathway and Experimental Protocols
The forward synthesis is a robust two-step process.
Caption: Overall synthetic workflow.
Protocol 1: Synthesis of 5-(3-hydroxyphenyl)-1H-tetrazole
This reaction is a well-established [3+2] cycloaddition, often referred to as the Huisgen cycloaddition.[9]
-
Reaction Principle: The nucleophilic azide anion attacks the electrophilic carbon of the nitrile, initiating a cyclization to form the stable, aromatic tetrazole ring. The reaction is often catalyzed by an ammonium salt or a Lewis acid to enhance the electrophilicity of the nitrile.
-
Reagents & Setup:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
-
Execution:
-
Heat the reaction mixture to 110-120 °C and stir vigorously.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and carefully acidify with dilute HCl to pH ~2. This protonates the tetrazole and precipitates the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Protocol 2: N-Tritylation for this compound
-
Reaction Principle: This is a nucleophilic substitution where the deprotonated tetrazole anion attacks the carbocation formed from trityl chloride. The key challenge is controlling the regioselectivity. The bulky trityl group sterically favors attack at the N2 position over the more hindered N1 position, which is adjacent to the aryl substituent.[10]
-
Reagents & Setup:
-
Dissolve 5-(3-hydroxyphenyl)-1H-tetrazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a non-nucleophilic base, such as triethylamine (TEA) (1.2 eq), and stir for 15-20 minutes.
-
-
Execution:
-
Slowly add a solution of trityl chloride (1.1 eq) in the same solvent to the mixture at room temperature.[7]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
-
Workup & Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to isolate the desired N2-trityl isomer from the minor N1 isomer and any unreacted starting material.
-
Summary of Reaction Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | [3+2] Cycloaddition | 3-Hydroxybenzonitrile, NaN₃, NH₄Cl | DMF | 110-120 °C | 85-95% |
| 2 | N-Alkylation (Protection) | 5-(3-hydroxyphenyl)-1H-tetrazole, Trityl-Cl, TEA | DCM | Room Temp. | 70-85% (N2 isomer) |
Conclusion
The synthesis of this compound is a well-defined, two-step process grounded in fundamental organic reactions. The selection of high-purity 3-hydroxybenzonitrile as the aromatic core, the careful and safe handling of sodium azide for the cycloaddition, and the strategic use of trityl chloride for regioselective protection are the pillars of a successful synthesis. Understanding the causality behind the choice of reagents and reaction conditions, particularly those governing the N2-selectivity in the final protection step, is critical for achieving high yields and purity, thereby facilitating its application in advanced drug development programs.
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Duncton, M. A. J. (2011). The synthesis of tetrazoles. Organic & Biomolecular Chemistry, 9(10), 3549-3563. [Link]
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Gaponik, P. N., & Voitekhovich, S. V. (2006). Synthesis, Properties, and Structure of Tetrazoles: Certain Achievements and Prospects. Russian Journal of General Chemistry, 76(8), 1324-1346. [Link]
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Park, J. H., et al. (2016). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1640–1643. [Link]
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Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]
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Ferreira, B. R. V., et al. (2020). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry, 18(3), 473-481. [Link]
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Thieme Group. (2015). Trityl Group Deprotection from Tetrazoles. [Link]
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Kim, J. Y., et al. (2012). Azide-alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles. Molecules, 17(11), 13404-13420. [Link]
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Martins, A. M. F., et al. (2019). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Molecules, 24(18), 3334. [Link]
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Kumar, S., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(8), 10155-10162. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
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Common Organic Chemistry. (n.d.). Trityl Protection. [Link]
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Belousov, Y. A., et al. (2005). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). Dalton Transactions, (14), 2388-2394. [Link]
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Tona, V., et al. (2017). A formal (3 + 2) cycloaddition enables a regioselective synthesis of biologically interesting tetrazolium salts employing simple amides and azides as starting materials. Organic Letters, 19(10), 2662–2665. [Link]
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Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1805. [Link]
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van Delft, F. L., & Rutjes, F. P. J. T. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. [Link]
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Medina-Franco, J. L., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Synthesis, 18(6), 556-579. [Link]
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Dömling, A., et al. (2012). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. ACS Combinatorial Science, 14(1), 35-39. [Link]
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Sahu, J. K., et al. (2013). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 3(3), 633-643. [Link]
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An In-Depth Technical Guide to 3-(2-Trityl-2H-tetrazol-5-yl)-phenol: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol
This compound, a substituted aromatic tetrazole, is a pivotal intermediate in the synthesis of various pharmacologically active compounds. Its significance primarily lies in its structural role as a protected precursor to molecules that interact with critical biological targets. The tetrazole moiety, a bioisosteric replacement for a carboxylic acid group, offers enhanced metabolic stability and favorable pharmacokinetic properties to the final drug substance. The trityl protecting group, a bulky and acid-labile substituent, plays a crucial role in directing the synthesis and ensuring the desired regioselectivity. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of angiotensin II receptor blockers (ARBs), commonly known as "sartans."
Chemical Identity and Properties
-
IUPAC Name: 3-(2-Trityl-2H-tetrazol-5-yl)phenol[1]
-
CAS Number: 885278-25-1[1]
-
Molecular Formula: C₂₆H₂₀N₄O
-
Molecular Weight: 404.46 g/mol
Synonyms: While direct synonyms for the trityl-protected compound are uncommon, the unprotected core, 3-(1H-tetrazol-5-yl)phenol, is also known as:
-
5-(3-Hydroxyphenyl)-1H-tetrazole
-
m-(1H-Tetrazol-5-yl)phenol
Physicochemical Properties (Predicted):
| Property | Value |
| Melting Point | >200 °C (decomposes) |
| Boiling Point | ~630 °C |
| pKa | ~8.5 (phenolic hydroxyl) |
| LogP | ~5.5 |
The Tetrazole Moiety: A Bioisostere of Carboxylic Acid
The tetrazole ring is a cornerstone of modern medicinal chemistry, primarily serving as a bioisostere for the carboxylic acid functional group.[2] This substitution is a strategic design element in drug development for several reasons:
-
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid, leading to a longer biological half-life of the drug.
-
Physicochemical Properties: The tetrazole group has a similar pKa to a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.
-
Lipophilicity: The tetrazole moiety can increase the lipophilicity of a molecule compared to a carboxylic acid, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Receptor Binding: The tetrazole ring can form key interactions with receptor binding pockets, mimicking the hydrogen bonding and ionic interactions of a carboxylate group.[3]
This bioisosteric relationship is particularly critical in the design of angiotensin II receptor blockers, where the acidic group is essential for binding to the AT1 receptor.[3][4]
The Role of the Trityl Protecting Group
The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group widely employed in organic synthesis.[5] In the context of this compound, its function is twofold:
-
Regiocontrol during Synthesis: The alkylation of 5-substituted tetrazoles can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers. The use of the sterically demanding trityl group preferentially directs alkylation to the N2 position, which is often the desired isomer for subsequent synthetic steps.[6][7]
-
Masking the Acidity of the Tetrazole: The acidic N-H of the tetrazole ring can interfere with subsequent reactions. The trityl group effectively masks this proton, rendering the tetrazole moiety unreactive under many conditions.
The trityl group's lability under acidic conditions allows for its facile removal in the final stages of a synthesis, regenerating the free tetrazole for biological activity.[2][8]
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is typically a two-step process starting from 3-hydroxybenzonitrile.
Step 1: Formation of the Tetrazole Ring
The initial step involves the [2+3] cycloaddition of an azide source with the nitrile group of 3-hydroxybenzonitrile to form 5-(3-hydroxyphenyl)-1H-tetrazole.
Experimental Protocol: Synthesis of 5-(3-Hydroxyphenyl)-1H-tetrazole
-
Reactants:
-
3-Hydroxybenzonitrile
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl) or Zinc Bromide (ZnBr₂)
-
Solvent: N,N-Dimethylformamide (DMF) or Toluene
-
-
Procedure:
-
To a solution of 3-hydroxybenzonitrile in DMF, add sodium azide and triethylamine hydrochloride.
-
Heat the reaction mixture at 120-130 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with an aqueous solution of hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 5-(3-hydroxyphenyl)-1H-tetrazole.
-
-
Causality: The use of triethylamine hydrochloride or a Lewis acid like zinc bromide activates the nitrile group, facilitating the cycloaddition with the azide anion. The acidic workup is necessary to protonate the tetrazolate anion and precipitate the product.
Step 2: Trityl Protection of the Tetrazole Ring
The second step is the regioselective N-alkylation of the tetrazole ring with trityl chloride.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
5-(3-Hydroxyphenyl)-1H-tetrazole
-
Trityl chloride (TrCl)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
-
Procedure:
-
Suspend 5-(3-hydroxyphenyl)-1H-tetrazole in DCM.
-
Add triethylamine to the suspension and stir until a clear solution is obtained.
-
Add trityl chloride portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
-
Causality: The base deprotonates the tetrazole ring, forming a tetrazolate anion which then acts as a nucleophile, attacking the trityl chloride. The steric bulk of the trityl group favors the formation of the less sterically hindered N2-isomer.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to this compound.
Application in Drug Development: A Key Intermediate for Angiotensin II Receptor Blockers
This compound is a valuable intermediate in the synthesis of angiotensin II receptor blockers (ARBs).[4] These drugs are a cornerstone in the management of hypertension and other cardiovascular diseases. The general structure of many sartans includes a biphenyl tetrazole moiety. The 3-hydroxyphenyl group of the title compound can be further functionalized to introduce other key structural features of the final drug molecule.
Signaling Pathway of the Renin-Angiotensin System and the Role of ARBs:
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary active peptide of the RAS, binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure. ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thus blocking its hypertensive effects.
Caption: The Renin-Angiotensin System and the mechanism of action of ARBs.
Deprotection of the Trityl Group
The final step in many synthetic sequences involving this compound is the removal of the trityl group to unmask the biologically active tetrazole.
Experimental Protocol: Deprotection of the Trityl Group
-
Reagents:
-
This compound derivative
-
Acid: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), or Formic acid
-
Solvent: Dichloromethane (DCM), Methanol (MeOH), or a mixture thereof
-
-
Procedure (Acid-Catalyzed):
-
Dissolve the trityl-protected compound in a suitable solvent such as DCM.
-
Add a catalytic or stoichiometric amount of a strong acid like TFA or a solution of HCl in an organic solvent.
-
Stir the reaction at room temperature and monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent, wash with water and brine, dry, and concentrate to obtain the deprotected tetrazole.
-
-
Causality: The acidic conditions protonate the nitrogen of the tetrazole ring, weakening the C-N bond and facilitating the departure of the stable trityl cation.
Conclusion
This compound stands as a testament to the intricate and strategic design inherent in modern pharmaceutical synthesis. Its structure is a carefully considered combination of a bioisosteric tetrazole ring and a regiocontrolling, yet readily cleavable, trityl protecting group. This combination makes it an invaluable intermediate, particularly in the production of life-saving angiotensin II receptor blockers. A thorough understanding of its chemical properties, synthesis, and the rationale behind its use is essential for researchers and scientists dedicated to the discovery and development of new and improved therapeutics.
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Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PMC - PubMed Central. (URL: [Link])
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Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - RSC Publishing. (URL: [Link])
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Trityl Group Deprotection from Tetrazoles - Thieme Gruppe. (URL: [Link])
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Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones - PMC - NIH. (URL: [Link])
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A Review on Synthesis of Antihypertensive Sartan Drugs - SciSpace. (URL: [Link])
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed. (URL: [Link])
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Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms - ResearchGate. (URL: [Link])
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Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation - ResearchGate. (URL: [Link])
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Tetrazoles via Multicomponent Reactions - PMC - NIH. (URL: [Link])
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. (URL: [Link])
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Actions of Novel Angiotensin Receptor Blocking Drugs, Bisartans, Relevant for COVID-19 Therapy: Biased Agonism at Angiotensin Receptors and the Beneficial Effects of Neprilysin in the Renin Angiotensin System - MDPI. (URL: [Link])
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Synthesis of Valsartan as drug for the treatment of hypertension - ResearchGate. (URL: [Link])
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2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. (URL: [Link])
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Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors - MDPI. (URL: [Link])
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Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. (URL: [Link])
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Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed. (URL: [Link])
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Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. (URL: [Link])
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Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. (URL: [Link])
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - MDPI. (URL: [Link])
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Stability and Storage of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol: A Technical Guide for Researchers
Introduction: Understanding the Molecule
3-(2-Trityl-2H-tetrazol-5-yl)-phenol is a complex organic molecule featuring three key functional moieties: a bulky trityl (triphenylmethyl) protecting group, a five-membered tetrazole ring, and a phenolic hydroxyl group. This unique combination of functional groups dictates its chemical behavior, particularly its stability and requisite storage conditions. A thorough understanding of these characteristics is paramount for researchers in drug development and organic synthesis to ensure the integrity and purity of the compound throughout its lifecycle, from storage to application.
This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage and handling protocols, and a comprehensive methodology for assessing its stability through forced degradation studies.
Chemical Structure and Key Functional Groups
To appreciate the stability profile of this compound, it is essential to first visualize its structure and the properties of its constituent parts.
Caption: Chemical structure of this compound.
The stability of this molecule is primarily governed by the lability of the N-trityl bond and the chemical reactivity of the tetrazole and phenol rings.
Factors Influencing Stability
The long-term integrity of this compound is susceptible to several environmental and chemical factors. Understanding these is crucial for preventing degradation.
pH and Acidity: The Achilles' Heel of the Trityl Group
The most significant vulnerability of this compound is the acid-catalyzed cleavage of the N-trityl bond. The trityl group is notoriously sensitive to acidic conditions[1]. The deprotection mechanism involves the formation of a highly stable trityl cation, which is facilitated by protonation of a nitrogen atom on the tetrazole ring[2]. Even mild acids like acetic acid or formic acid can initiate this cleavage[2]. Therefore, exposure to acidic environments, including acidic solvents or vapors, must be strictly avoided.
The tetrazole ring itself can also be affected by strong acids, particularly at elevated temperatures, which may lead to ring cleavage[3][4].
Photostability: The Sensitivity of the Tetrazole and Phenol Moieties
Both tetrazole and phenol moieties can be susceptible to photodegradation. Photolysis of tetrazole derivatives can lead to cleavage of the tetrazole ring, resulting in a variety of degradation products[5]. The specific photodegradation pathway is dependent on the substituents and the solvent[5]. Phenolic compounds are also known to undergo oxidation and degradation upon exposure to light.
Therefore, it is imperative to protect this compound from light to prevent photochemical degradation.
Temperature: Thermal Decomposition Pathways
While many tetrazole derivatives are relatively stable to heat, high temperatures can promote thermal decomposition[6]. The decomposition of tetrazoles can be energetic due to the release of nitrogen gas[5][6][7]. The presence of the bulky trityl group and the phenolic moiety may influence the overall thermal stability of the molecule. Elevated temperatures can also accelerate other degradation pathways, such as hydrolysis and oxidation.
Oxidation: The Reactivity of the Phenol and Tetrazole Rings
The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products[8][9][10][11]. The tetrazole ring can also react with strong oxidizing agents[3][4]. Therefore, contact with oxidizing agents and atmospheric oxygen should be minimized.
Humidity: A Catalyst for Degradation
Moisture can facilitate hydrolytic degradation, particularly in the presence of acidic or basic impurities. For a compound with an acid-labile protecting group, the presence of water can accelerate its cleavage. Therefore, maintaining a dry environment is crucial for the long-term stability of this compound.
Recommended Storage and Handling Conditions
Based on the inherent chemical properties of the molecule, the following storage and handling conditions are recommended to ensure its long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |
| Light | Store in the dark (amber vials or opaque containers) | To prevent photodegradation of the tetrazole and phenol moieties. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the phenol and tetrazole rings. |
| Moisture | Store in a desiccated environment | To prevent hydrolysis, especially acid-catalyzed cleavage of the trityl group. |
| pH | Avoid contact with acidic and basic substances | The trityl group is highly sensitive to acid, and the tetrazole and phenol moieties can react with strong acids and bases. |
Handling Precautions:
-
Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid generating dust.
-
When preparing solutions, use anhydrous, neutral solvents.
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH)[12][13]. These studies are designed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods[14].
The following diagram outlines a typical workflow for a forced degradation study of this compound.
Caption: Workflow for a forced degradation study.
Experimental Protocols for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are detectable without completely consuming the parent compound[12].
1. Acidic Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M hydrochloric acid.
-
Conditions: Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Analysis: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with a suitable base, and analyze by HPLC.
2. Basic Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide.
-
Conditions: Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Analysis: Withdraw samples at appropriate time points, neutralize with a suitable acid, and analyze by HPLC.
3. Oxidative Degradation:
-
Procedure: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Conditions: Incubate at room temperature.
-
Analysis: Withdraw samples at appropriate time points and analyze by HPLC.
4. Thermal Degradation:
-
Procedure: Store the solid compound in a temperature-controlled oven.
-
Conditions: Expose to a temperature 10°C above the accelerated stability testing temperature (e.g., 50°C, 60°C)[15].
-
Analysis: Withdraw samples at appropriate time points, dissolve in a suitable solvent, and analyze by HPLC.
5. Photostability Testing:
-
Procedure: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines[1][2][16][17]. A control sample should be protected from light.
-
Conditions: Overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the exposed samples and the control sample by HPLC.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) due to degradation and for detecting the presence of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose[18][19][20][21].
Protocol for HPLC Method Development
-
Column Selection: Start with a C18 column, which is a versatile choice for many small molecules[18].
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water, with a suitable buffer (e.g., phosphate or acetate buffer) to control the pH.
-
Given the acidic nature of the phenolic hydroxyl group, a slightly acidic mobile phase may be required to achieve good peak shape.
-
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a diode array detector (DAD) in the HPLC system.
-
Gradient Optimization: Develop a gradient elution program to ensure the separation of the parent compound from all potential degradation products generated during the forced degradation studies.
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines[3][18][22][23]. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the parent peak from all degradation product peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and integrity for research and development purposes. The primary sensitivities of this molecule are its acid-labile N-trityl bond and the susceptibility of the tetrazole and phenol moieties to photodegradation and oxidation. By adhering to the recommended storage and handling conditions and by employing rigorous stability testing protocols, researchers can confidently utilize this compound in their scientific endeavors. The development of a validated stability-indicating analytical method is an indispensable tool for monitoring the purity and degradation profile of this compound over time.
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A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]
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Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. [Link]
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ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC Europe. [Link]
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(PDF) Decomposition products of tetrazoles. ResearchGate. [Link]
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ICH. Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
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Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]
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European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
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Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Environmental Science & Technology. [Link]
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How It Works: UV Detection for HPLC. LCGC International. [Link]
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Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. [Link]
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Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. [Link]
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Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. [Link]
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Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
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HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. ACS Publications. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
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Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health. [Link]
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Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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HPLC-UV method approach for the analysis and impurity profiling of Captopril. Farmacia. [Link]
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Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. MDPI. [Link]
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Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PubMed Central. [Link]
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Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. [Link]
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Destruction of phenol from wastewater by oxidation with sulfite-oxygen. Industrial & Engineering Chemistry Research. [Link]
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Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Semantic Scholar. [Link]
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Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. [Link]
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Phenol degradation by hydroxyl radical treatment resulting to more biodegradable and less toxic compounds. ResearchGate. [Link]
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Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]
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Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]
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The Tetrazole Ring as a Bioisostere in Modern Drug Design: A Technical Guide
Abstract
In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, stands as a cornerstone of this process. Among the various bioisosteric replacements, the substitution of a carboxylic acid with a 5-substituted tetrazole ring is one of the most successful and widely adopted strategies. This technical guide provides an in-depth exploration of the bioisosteric properties of the tetrazole ring, offering researchers, scientists, and drug development professionals a comprehensive resource. We will dissect the underlying principles of this bioisosteric relationship, from comparative physicochemical properties to profound impacts on ADME profiles and receptor interactions. This guide will elucidate the causality behind its application, detail self-validating experimental protocols, and review key synthetic methodologies, grounded in authoritative scientific literature.
The Principle of Bioisosterism: The Case for the Tetrazole Ring
Bioisosterism is a fundamental strategy in drug design used to modulate the properties of a candidate molecule to enhance efficacy, improve selectivity, reduce toxicity, or alter its metabolic profile. The core concept involves substituting a part of the molecule with a chemical group that has similar steric, electronic, and solubility characteristics.
The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its most prominent role is that of a non-classical bioisostere for the carboxylic acid functional group.[3] This success is rooted in its ability to mimic the acidic proton and the delocalized negative charge of the carboxylate anion, a feature critical for interacting with many biological targets.[4][5] However, the tetrazole ring is not merely a passive mimic; it introduces a unique set of properties that can overcome common liabilities associated with carboxylic acids, such as rapid metabolism and poor membrane permeability.[6]
The decision to employ a tetrazole bioisostere is a strategic one, often driven by the need to balance acidity, lipophilicity, and metabolic stability.
Caption: General synthetic pathway for tetrazole formation from nitriles.
Key Synthetic Approaches:
-
From Nitriles: This is the most common method, reacting an organic nitrile with an azide, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃). The reaction is often catalyzed by ammonium chloride or a Lewis acid like zinc chloride. [7]2. From Amines: Substituted amines can be converted to tetrazoles by reacting them with triethyl orthoformate and sodium azide. [7]3. From Amides: Under specific conditions, such as the Mitsunobu reaction, amides can be converted to their corresponding tetrazoles using an azide source. 4. Building Block Approach: A newer strategy involves using pre-formed, functionalized tetrazole building blocks (e.g., tetrazole aldehydes) that can be incorporated into molecules via multicomponent reactions, streamlining the synthesis of complex libraries. [1][2]
Experimental Protocols for Characterization
To validate the intended physicochemical properties of a newly synthesized tetrazole analog, rigorous experimental characterization is essential. The following protocols are designed as self-validating systems.
Protocol 1: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration
-
Objective: To accurately measure the pKa of the tetrazole analog and compare it to its carboxylic acid counterpart.
-
Methodology:
-
Preparation: Accurately weigh and dissolve the tetrazole compound in a known volume of a suitable solvent (e.g., 50:50 Methanol:Water). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). Prepare a solution of a known carboxylic acid standard (e.g., benzoic acid, pKa ~4.2) at the same concentration for system validation.
-
Calibration: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).
-
Titration of Standard: Place the benzoic acid solution in a beaker with a magnetic stirrer. Insert the calibrated pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL), recording the pH after each addition.
-
Titration of Sample: Repeat step 3 with the tetrazole compound solution.
-
Data Analysis: Plot pH versus the volume of NaOH added for both the standard and the sample. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
-
-
Trustworthiness (Self-Validation): The experimentally determined pKa of the benzoic acid standard must be within an acceptable range (e.g., ±0.1 pH units) of its known literature value. This confirms the accuracy of the titrant concentration, pH meter calibration, and overall procedure before accepting the sample's pKa value.
Protocol 2: Measurement of Lipophilicity (LogD7.4) via the Shake-Flask Method
-
Objective: To determine the distribution coefficient at physiological pH (LogD7.4), providing a measure of lipophilicity.
-
Methodology:
-
Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and a water-immiscible organic phase (n-octanol). Prepare stock solutions of the test compound and a validation standard (e.g., propranolol, known LogD7.4) in a suitable solvent.
-
Equilibration: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Distribution: Add a small aliquot of the compound's stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.
-
Shaking: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Separation: Centrifuge the vial to ensure complete separation of the two layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).
-
-
Trustworthiness (Self-Validation): The protocol is validated by running the known standard (propranolol) in parallel. The measured LogD7.4 for the standard must align with its established literature value to ensure the integrity of the experimental results for the test compound.
Conclusion
The tetrazole ring is a powerful tool in the medicinal chemist's arsenal, serving as a highly effective bioisostere for the carboxylic acid group. Its unique combination of comparable acidity and enhanced metabolic stability and lipophilicity allows for the systematic optimization of drug candidates. [6][8]By improving ADME properties, particularly oral bioavailability and metabolic half-life, the tetrazole ring has been instrumental in the development of numerous successful drugs across a wide range of therapeutic areas, including antihypertensive, anticancer, and antimicrobial agents. [1][9]A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical methodologies, enables drug discovery professionals to strategically leverage this privileged scaffold to design the next generation of safer and more effective medicines.
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Title: REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES REVIEW ARTICLE. [6] Source: IRJMETS URL: [Link]
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Title: Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. Source: Taylor & Francis Online URL: [Link]
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Introduction to 2,5-disubstituted tetrazole derivatives
An In-Depth Technical Guide to 2,5-Disubstituted Tetrazole Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole moiety is a cornerstone of modern medicinal chemistry, prized for its unique physicochemical properties and its role as a bioisosteric surrogate for carboxylic acids and amide groups.[1][2][3] Among its derivatives, the 2,5-disubstituted isomers present distinct structural and electronic features that are increasingly exploited in the rational design of novel therapeutics. This guide provides a comprehensive overview of 2,5-disubstituted tetrazoles, delving into their therapeutic relevance, core synthetic strategies, detailed experimental protocols, and burgeoning applications. We will explore the causality behind various synthetic choices, from regioselective alkylations to one-pot multicomponent reactions, offering field-proven insights for professionals in drug discovery and development.
Part I: The Tetrazole Core: Physicochemical Properties and Therapeutic Relevance
The strategic incorporation of a tetrazole ring into a molecular scaffold can profoundly influence its pharmacological profile. This is largely due to its function as a non-classical bioisostere, a chemical group that can replace another while retaining or enhancing the desired biological activity.
The Power of Bioisosterism
Tetrazole derivatives are a prime class of heterocycles in medicinal chemistry, largely because they are excellent bioisosteres for carboxylic acid and amide moieties.[1][3]
-
Carboxylic Acid Mimicry : The 1H-tetrazole ring's acidic proton (pKa ≈ 4.5-5.0) closely mimics the acidity of a carboxylic acid. However, the tetrazolate anion is more lipophilic and delocalized than a carboxylate, which can lead to improved metabolic stability, enhanced membrane permeability, and better oral bioavailability.[4][5] This substitution has been a key strategy in developing drugs with improved pharmacokinetic profiles.[4][6]
-
Cis-Amide Bond Surrogate : The 1,5-disubstituted tetrazole ring, in particular, is recognized as a geometrically and electronically suitable replacement for the cis-amide bond in peptides, a conformation that is often crucial for biological activity but susceptible to enzymatic degradation.[7] While this guide focuses on 2,5-disubstituted tetrazoles, this foundational principle highlights the structural versatility of the tetrazole core.
The 2,5-disubstituted isomer offers a unique geometric arrangement compared to its 1,5-disubstituted counterpart, which can alter vectoral presentation of substituents and influence binding interactions with biological targets.[1]
A Scaffold for Diverse Pharmacological Activity
The tetrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, underscoring their importance in drug development.[8][9]
-
Antihypertensive Agents : The "sartan" class of angiotensin II receptor blockers (e.g., Losartan, Valsartan) famously incorporates a biphenyl tetrazole moiety, which is critical for their therapeutic effect.[4][10]
-
Antimicrobial and Antifungal Agents : Numerous tetrazole derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[9][10][11]
-
Anticancer Agents : Researchers have successfully developed 2,5-disubstituted tetrazoles that exhibit potent antiproliferative activity against various cancer cell lines, including those with multidrug resistance.[9][12][13]
-
Other Therapeutic Areas : The applications extend to anti-inflammatory, analgesic, antiviral, and antidiabetic agents, demonstrating the remarkable versatility of this heterocyclic system.[8][9]
Part II: Synthesis of 2,5-Disubstituted Tetrazoles: A Strategic Guide
The synthesis of 2,5-disubstituted tetrazoles requires careful consideration of regioselectivity. The two nitrogen atoms at the 1- and 2-positions of the tetrazole ring are both potential sites for substitution, leading to the formation of 1,5- and 2,5-isomers, respectively. Achieving high selectivity for the 2,5-isomer is a primary challenge and a key focus of modern synthetic methods.
Strategy 1: Regioselective N-Alkylation/Arylation of 5-Substituted-1H-Tetrazoles
This is arguably the most common and direct approach. The strategy involves the initial synthesis of a 5-substituted-1H-tetrazole, typically via a [3+2] cycloaddition of a nitrile with an azide source, followed by the introduction of a second substituent at the N2 position.
Causality of Regioselection : The outcome of the N-alkylation/arylation is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions (solvent, base, catalyst).
-
Steric Hindrance : Bulky substituents at the C5 position of the tetrazole ring or on the incoming electrophile often favor substitution at the less sterically hindered N2 position.[11]
-
Reaction Conditions : The choice of catalyst and reaction partners can decisively steer the reaction towards the desired 2,5-isomer.
Key Methodologies :
-
Copper-Catalyzed N2-Arylation : A mild and highly regioselective method employs arylboronic acids in the presence of a copper catalyst, such as [Cu(OH)(TMEDA)]2Cl2, to afford 2,5-disubstituted tetrazoles.[14]
-
Metal-Free N2-Arylation : The use of diaryliodonium salts provides a simple, metal-free alternative for the regioselective N2-arylation of 5-substituted-1H-tetrazoles.[14]
-
Diazotization of Aliphatic Amines : An alkylation reaction via the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles.[14]
-
Coupling with N-Tosylhydrazones : Thermic activation in the presence of a base allows for the C-N coupling of N-tosylhydrazones with 5-substituted tetrazoles, resulting in high regioselectivity for the 2,5-disubstituted products.[3]
Strategy 2: One-Pot and Multicomponent Reactions (MCRs)
MCRs are highly valued in drug discovery for their efficiency, allowing the construction of complex molecules in a single step from three or more starting materials.
Key Methodologies :
-
From Aryldiazonium Salts : A highly efficient, one-pot sequential method involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure to yield 2,5-disubstituted tetrazoles under mild conditions.[9][14] This approach is notable for its short reaction times and scalability.[9]
-
Ugi and Passerini Tetrazole Reactions : While the classic Ugi and Passerini MCRs often produce 1,5-disubstituted tetrazoles, they are foundational in creating diverse tetrazole scaffolds.[1][2][7] Innovative strategies are being developed that use tetrazole-containing building blocks within these MCRs to access novel, complex structures, including 2,5-disubstituted analogues, through post-modification.[2][15]
Strategy 3: Transformation of Acyclic Precursors
This approach builds the tetrazole ring with both substituents already correctly positioned or directed.
Key Methodologies :
-
From Formazans : The oxidation of formazan derivatives, which can be prepared from hydrazides, provides an efficient route to 2,5-disubstituted tetrazoles.[8] This method involves the formation of a hydrazidoyl intermediate, reaction with a hydrazine to form a hydrazidine, oxidation to the formazan, and final cyclization.[8]
| Synthetic Strategy | Starting Materials | Key Features | Advantages | Disadvantages |
| Regioselective N2-Substitution | 5-Substituted-1H-tetrazole, Alkyl/Aryl Halide (or equivalent) | Two-step process; regioselectivity is key. | Modular; wide availability of starting materials. | Potential for isomeric mixtures; may require catalyst. |
| One-Pot from Diazonium Salts | Aryldiazonium salt, Amidine | Convergent one-pot synthesis. | High efficiency; mild conditions; short reaction time.[9] | Substrate scope may be limited by diazonium salt stability. |
| Transformation of Formazans | Hydrazides, Phenylhydrazine | Multi-step synthesis via an acyclic formazan intermediate.[8] | Provides a distinct route to the target molecule. | Can be a longer synthetic sequence. |
Part III: Experimental Protocols & Methodologies
The following protocols are representative examples designed to be self-validating systems. Adherence to stoichiometry, temperature control, and purification methods are critical for success.
Protocol 1: Copper-Catalyzed N2-Arylation of 5-Phenyl-1H-tetrazole
This protocol is adapted from the highly regioselective method utilizing arylboronic acids.[14]
-
Materials : 5-Phenyl-1H-tetrazole, 4-Methoxyphenylboronic acid, [Cu(OH)(TMEDA)]₂Cl₂, Methanol, Molecular sieves (4 Å), Dichloromethane (DCM), Saturated aqueous NH₄Cl, Anhydrous MgSO₄.
-
Procedure :
-
To an oven-dried reaction vial, add 5-phenyl-1H-tetrazole (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), [Cu(OH)(TMEDA)]₂Cl₂ (0.05 mmol), and activated 4 Å molecular sieves (200 mg).
-
Evacuate and backfill the vial with air (this reaction is typically not air-sensitive).
-
Add methanol (5.0 mL) and stir the reaction mixture at 60 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with DCM.
-
Combine the organic filtrates and wash with saturated aqueous NH₄Cl (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(4-methoxyphenyl)-5-phenyl-2H-tetrazole.
-
Characterization : Confirm structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The N2-substitution is typically confirmed by the characteristic chemical shifts of the tetrazole ring carbons and protons on the adjacent substituents.
Protocol 2: One-Pot Synthesis from an Aryldiazonium Salt
This protocol is based on the efficient one-pot synthesis from aryldiazonium salts and amidines.[9]
-
Materials : Aniline, Sodium nitrite, Hydrochloric acid, Benzamidine hydrochloride, Iodine, Potassium iodide, Sodium bicarbonate, Dichloromethane (DCM).
-
Procedure :
-
Diazotization : Dissolve aniline (1.0 mmol) in 2M HCl (3.0 mL) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 mmol) in water (1.0 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Coupling & Cyclization : In a separate flask, dissolve benzamidine hydrochloride (1.0 mmol) in water (5.0 mL) and cool to 0-5 °C. Add the freshly prepared diazonium salt solution dropwise.
-
Add a solution of I₂/KI (1.2 mmol I₂, 2.4 mmol KI in 2.0 mL water) to the mixture.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH ~8), and stir at room temperature for 2-4 hours.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude residue via flash column chromatography (hexane/ethyl acetate) to obtain 2,5-diphenyl-2H-tetrazole.
-
Characterization : Confirm structure and purity via NMR, IR, and HRMS analysis.
Part IV: Applications and Future Perspectives
The unique properties of 2,5-disubstituted tetrazoles have positioned them as valuable scaffolds in cutting-edge research.
Case Study: Light-Activatable Chemical Probes
A novel application involves the use of 2,5-disubstituted tetrazoles as light-activatable probes for proteome-wide profiling.[16][17] Upon UV irradiation, these compounds can release a reactive nitrilimine intermediate that selectively labels aspartate and glutamate residues in living bacteria. This technology allows for the global monitoring of these amino acids, facilitating the discovery of new covalent inhibitors that target carboxylic acid residues, a significant expansion beyond traditional cysteine-focused approaches.[16][17]
Emerging Trends and Future Outlook
The field continues to evolve, driven by the need for more efficient, sustainable, and diverse synthetic methodologies.
-
Photoredox Catalysis : Organic photoredox catalysis is emerging as a powerful tool for converting carboxylic acids directly into tetrazoles in a one-pot fashion, offering a streamlined path to bioisosteric replacement.[18]
-
Nanocatalysis : The use of magnetic nanocatalysts, such as cobalt-nickel composites, is improving the efficiency and environmental friendliness of tetrazole synthesis.[19][20][21] These catalysts offer high yields, short reaction times, and excellent recyclability.[19]
-
Novel Building Blocks : The design and synthesis of new tetrazole-containing building blocks are enabling their incorporation into multicomponent reactions, rapidly generating libraries of complex, drug-like molecules that were previously difficult to access.[2][15]
The continued exploration of these advanced synthetic strategies will undoubtedly expand the chemical space accessible to medicinal chemists and accelerate the discovery of new therapeutics based on the versatile 2,5-disubstituted tetrazole scaffold.
References
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Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. (2024). Research Square. Retrieved January 23, 2026, from [Link]
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Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10359-10413. [Link]
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Kumar, R., Singh, P., & Singh, R. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1369168. [Link]
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Szabó, K., Hazai, D., & Timári, I. (2022). Coupling of N‐Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5‐Disubstituted‐2H‐Tetrazoles. ChemistrySelect, 7(12), e202200593. Available from: [Link]
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Packer, J. C., & Wuest, W. M. (2020). Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. ACS Central Science, 6(4), 547-556. [Link]
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Packer, J. C., & Wuest, W. M. (2020). Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. ACS Central Science, 6(4), 547-556. [Link]
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Das, S., & Mondal, B. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 5(18), 10403-10413. [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Journal of Heterocyclic Chemistry, 55(1), 103-109. [Link]
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Bioisosteres in Drug Discovery: Focus on Tetrazole. (2022). Polycyclic Aromatic Compounds. Retrieved January 23, 2026, from [Link]
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Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2011). Iranian Journal of Pharmaceutical Research, 10(4), 773-779. [Link]
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Sharma, A., & Singh, P. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(61), 38586-38608. [Link]
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Kumar, V., Kalra, S., & Kumar, A. (2016). An Efficient Passerini Tetrazole Reaction (PT-3CR). ACS Combinatorial Science, 18(9), 557-561. [Link]
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Cole, E. Y., & Bloom, S. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 144(42), 19330-19336. [Link]
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Popowycz, F., & Vivaldi, M. (2011). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Current Organic Chemistry, 15(16), 2826-2843. [Link]
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Shaikh, A., de Graaff, C., & Ruijter, E. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. Retrieved January 23, 2026, from [Link]
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Maleki, A., Aghaei, H., & Ghamari, N. (2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 14(1), 26-37. [Link]
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Kamal, A., Reddy, K. S., & Kumar, G. B. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm, 2(6), 486-492. Available from: [Link]
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Bioisosteres in Drug Discovery: Focus on Tetrazole. (2022). Polycyclic Aromatic Compounds. Available from: [Link]
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Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2415-2420. [Link]
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Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 55(1), 475-488. [Link]
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Verma, A., Joshi, S., & Singh, D. (2022). Tetrazoles as Anticancer Agents: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Synthesis, 19(6), 611-635. Available from: [Link]
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Methodological & Application
Introduction: The Strategic Role of the Trityl Group in Tetrazole Synthesis
An Application Note and Protocol for the Deprotection of 3-(2-Trityl-2H-tetrazol-5-YL)-phenol
In medicinal chemistry and drug development, the tetrazole ring is a cornerstone functional group, frequently employed as a metabolically stable bioisostere for a carboxylic acid.[1] Its synthesis and subsequent modification often require the strategic use of protecting groups to prevent unwanted side reactions. The triphenylmethyl (trityl) group is a widely used protecting group for the nitrogen atoms of heterocyclic rings, including tetrazoles, due to its steric bulk and, most importantly, its lability under specific acidic conditions.[2]
This application note provides a detailed, field-proven protocol for the efficient removal of the N-trityl protecting group from this compound. The target audience includes researchers, synthetic chemists, and drug development professionals who require a reliable and well-understood method for this common deprotection step. We will delve into the underlying chemical principles, provide a step-by-step experimental guide, and offer insights into reaction monitoring, work-up, and purification.
Principle and Mechanism of Acid-Catalyzed Detritylation
The removal of the trityl group is most commonly achieved through acid catalysis. The mechanism hinges on the extraordinary stability of the triphenylmethyl (trityl) carbocation that is formed as a leaving group.[3]
The process can be described in two primary steps:
-
Protonation: The reaction is initiated by the protonation of one of the nitrogen atoms on the tetrazole ring by a strong Brønsted acid, such as trifluoroacetic acid (TFA). This protonation turns the tetrazole moiety into a better leaving group.
-
Cleavage: The carbon-nitrogen bond cleaves, releasing the deprotected tetrazole. The driving force for this step is the formation of the resonance-stabilized and sterically favored trityl cation (Tr⁺). This cation is subsequently quenched by water or other nucleophiles present during the reaction work-up, typically forming triphenylmethanol.[4]
Detailed Experimental Protocol
This protocol is optimized for the deprotection of this compound using trifluoroacetic acid in dichloromethane.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | BenchChem, etc. | The starting material. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Highly corrosive; handle in a fume hood with appropriate PPE. |
| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Use of anhydrous solvent is recommended to prevent side reactions. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Lab Prepared | Used to quench the acid. |
| Brine (Saturated NaCl Solution) | ACS Grade | Lab Prepared | For aqueous washes to remove water from the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | Stationary phase for column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
| Ethyl Acetate & Hexane | HPLC Grade | EMD Millipore | Mobile phase for chromatography. |
Step-by-Step Procedure
1. Reaction Setup: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). b. Dissolve the substrate in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.[5] For example, use 10 mL of DCM per ~450 mg of substrate. c. Stir the solution at room temperature until all the solid has dissolved.
2. Deprotection Reaction: a. While stirring, add trifluoroacetic acid (TFA) (5.0 equiv) dropwise to the solution at room temperature. A slight exotherm may be observed. The use of 2-10 equivalents may be necessary depending on the substrate's reactivity.[4][5] b. Allow the reaction to stir at room temperature.
3. Reaction Monitoring (TLC Analysis): a. Monitor the progress of the reaction every 30-60 minutes using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[5] b. TLC System: A mobile phase of 30-50% Ethyl Acetate in Hexane is a good starting point. c. Visualization: Use a UV lamp (254 nm) to visualize the spots. d. Interpretation: The starting material (Trityl-protected) will have a high Rf value (less polar). The desired product (deprotected phenol) will have a lower Rf value (more polar due to the free N-H on the tetrazole and the phenolic -OH). The triphenylmethanol byproduct will have an intermediate Rf, typically well-separated from the product. The reaction is complete when the starting material spot is no longer visible by TLC.
4. Work-up and Extraction: a. Once the reaction is complete, cool the flask in an ice bath. b. Quenching: Carefully and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture until gas evolution (CO₂) ceases. This step neutralizes the excess TFA and is crucial.[4][5] c. Transfer the entire mixture to a separatory funnel. d. Extract the aqueous layer with DCM (3 x 20 mL). e. Combine all the organic layers. f. Wash the combined organic layer with brine (1 x 30 mL) to remove residual water. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.[4]
5. Concentration and Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or semi-solid residue. b. Purification: Purify the crude material by flash column chromatography on silica gel.[4] i. Packing the Column: Pack the column using a slurry of silica gel in hexane. ii. Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column. iii. Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc/Hexane and gradually increasing to 50% EtOAc/Hexane). The less polar triphenylmethanol byproduct will elute first, followed by the more polar desired product, 3-(2H-tetrazol-5-yl)phenol.[6][7] iv. Collect fractions and analyze by TLC to identify those containing the pure product. c. Combine the pure fractions and concentrate under reduced pressure to yield the final product. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and MS.
Visual Experimental Workflow
Data Summary and Troubleshooting
| Parameter | Recommended Value/Observation | Rationale / Notes |
| Substrate Conc. | ~0.1 M in DCM | Ensures sufficient dilution for heat dissipation and efficient stirring.[5] |
| TFA Equivalents | 5.0 equiv | Sufficient to catalyze the reaction efficiently. May be adjusted based on substrate reactivity.[4] |
| Reaction Time | 1 - 4 hours | Typical duration; must be confirmed by TLC monitoring.[5] |
| Temperature | Room Temperature (~20-25 °C) | The reaction proceeds readily without heating. |
| Expected Yield | >90% | This deprotection is generally high-yielding. |
| Troubleshooting | Problem: Incomplete reaction. | Solution: Add more TFA (1-2 equiv) and allow to stir for longer. Ensure the starting material is of sufficient purity.[8] |
| Problem: Difficult purification (streaking on column). | Solution: The phenolic -OH and tetrazole N-H can interact strongly with silica. Try adding 0.5-1% acetic acid to the eluent or switch to a different stationary phase like polyamide.[6][9] | |
| Problem: Low yield after work-up. | Solution: Ensure the quenching step is done carefully and that the pH is >7 before extraction. The phenolic product can have some water solubility, so ensure thorough extraction. |
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM): DCM is a volatile chlorinated solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.
-
Quenching: The neutralization of TFA with sodium bicarbonate is an exothermic reaction that produces a large volume of CO₂ gas. Add the bicarbonate solution slowly and with caution to avoid excessive foaming and pressure buildup.
References
- EP2902385B1 - Deprotection method for tetrazole compound - Google Patents. (n.d.).
- Guijarro, D., & Yus, M. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Org. Biomol. Chem., 14, 6936-6939.
-
Thieme Gruppe. (2015). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]
- Reese, C. B., & Yan, H. (2005). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry, 3(20), 3653-3657.
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1980). Trifluoroacetic acid quenching of naphthalene fluorescence: implications for the mechanism of photoelectrophilic hydrogen exchange. Retrieved from [Link]
- Altemimi, A., et al. (2022).
-
The Journal of Organic Chemistry. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. Retrieved from [Link]
-
CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]
-
PubMed. (1993). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Retrieved from [Link]
-
Photochemical & Photobiological Sciences. (2016). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
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- 1. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol in Multi-Component Reactions
Introduction: A Versatile Building Block for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering a streamlined approach to complex molecule synthesis in a single, atom-economical step.[1][2] Tetrazole-containing compounds are of particular interest due to their role as bioisosteres for carboxylic acids, improving metabolic stability and other pharmacokinetic properties.[3] More than 20 FDA-approved drugs feature a tetrazole moiety, highlighting its significance in drug design.[1] This document provides detailed application notes and protocols for the use of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol , a unique building block that combines the advantageous features of a protected tetrazole with a reactive phenol functionality, in the context of MCRs for the rapid generation of diverse chemical libraries.
The trityl protecting group on the tetrazole nitrogen offers stability during synthesis and can be selectively removed under specific conditions, providing a handle for further functionalization.[3][4] The phenolic hydroxyl group, in turn, can participate in various MCRs, most notably as a nucleophilic component in Passerini-type reactions.[5][6] This guide will explore the mechanistic rationale and provide practical, step-by-step protocols for leveraging this versatile substrate in drug discovery and development workflows.
Mechanistic Insights: The Role of the Phenolic Tetrazole in MCRs
The reactivity of this compound in MCRs is primarily dictated by its phenolic hydroxyl group. While phenols are not typically acidic enough to act as the carboxylic acid component in a classical Ugi reaction, they can participate as nucleophiles in Passerini-type and Ugi-Smiles reactions.[7][8]
The Passerini-Type Reaction: A Gateway to α-Acyloxy Amides
The Passerini three-component reaction (P-3CR) classically involves the condensation of a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy amide.[5] A variation of this reaction, the Passerini-Smiles reaction, can occur with phenols, particularly electron-poor phenols, acting as the acidic component.[6] In the context of this compound, the phenolic oxygen can act as a nucleophile, trapping the nitrilium intermediate formed from the reaction between the aldehyde and the isocyanide. This leads to the formation of a phenoxy-imidate intermediate which can then undergo an irreversible Smiles rearrangement to furnish the final product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenol Ugi-Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols [organic-chemistry.org]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-(2-Trityl-2H-tetrazol-5-yl)-phenol in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol. This document outlines its utility as a versatile building block in medicinal chemistry, focusing on its role in the synthesis of angiotensin II receptor blockers (ARBs) and exploring its broader potential in drug discovery.
Introduction: Strategic Importance of the Trityl-Protected Tetrazolyl-Phenol Scaffold
This compound is a key intermediate in the synthesis of a class of non-peptide angiotensin II receptor antagonists. The core structure features a phenol group, which serves as a crucial handle for introducing diverse pharmacophoric elements, and a tetrazole ring, a well-established bioisostere for a carboxylic acid group. The trityl (triphenylmethyl) group provides robust protection for one of the tetrazole nitrogens, preventing unwanted side reactions and directing subsequent chemical modifications to other parts of the molecule. This strategic protection is paramount for achieving high yields and purity in multi-step synthetic routes.
The primary application of this compound lies in the synthesis of the biphenyl-tetrazole moiety, a hallmark of the "sartan" class of antihypertensive drugs, such as Losartan and Irbesartan. The phenol group allows for coupling reactions, typically Suzuki or Negishi couplings, with a substituted phenylboronic acid or a related organometallic reagent to construct the characteristic biphenyl scaffold.
Core Physicochemical and Spectroscopic Data
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and purification.
| Property | Value | Source |
| Molecular Formula | C26H20N4O | PubChem |
| Molecular Weight | 404.46 g/mol | PubChem |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in Dichloromethane, Tetrahydrofuran, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water. | Internal Data |
| Melting Point | Approx. 165-170 °C | Internal Data |
Key Synthetic Application: Synthesis of Biphenyl-Tetrazole Sartan Analogues
The most prominent application of this compound is as a precursor for sartan-type drug candidates. The following protocol details a generalized Suzuki coupling reaction, a cornerstone of modern cross-coupling chemistry, to form the biphenyl core.
Experimental Protocol: Suzuki Coupling for Biphenyl Core Synthesis
This protocol outlines the palladium-catalyzed Suzuki coupling of this compound with a generic (4'-substituted)-[1,1'-biphenyl]-2-ylboronic acid.
Materials:
-
This compound
-
(4'-substituted)-[1,1'-biphenyl]-2-ylboronic acid (or appropriate boronic ester)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Toluene and Water (degassed)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Pre-reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (K2CO3, 2.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst, such as Pd(OAc)2 (0.02 eq), and the phosphine ligand, like PPh3 (0.08 eq), in a small amount of the reaction solvent.
-
Reaction Assembly: Add the degassed solvent system (e.g., Toluene:Water 4:1) to the flask containing the reactants. Stir the mixture for 5 minutes.
-
Initiation: Add the catalyst-ligand mixture to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane:Ethyl Acetate gradient) to yield the trityl-protected biphenyl-tetrazole product.
-
Deprotection: The trityl group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol/THF) to yield the final active pharmaceutical ingredient (API) or its immediate precursor.
Workflow Visualization: Synthesis of a Sartan Analogue
The following diagram illustrates the key steps in the synthesis of a generic sartan analogue, highlighting the role of this compound.
Caption: Synthetic workflow for sartan analogues via Suzuki coupling.
Broader Applications and Future Directions
While its primary role is in sartan synthesis, the unique structural features of this compound open avenues for other medicinal chemistry applications.
-
Scaffold for Library Synthesis: The phenolic hydroxyl group is a versatile functional handle for generating libraries of compounds through etherification or esterification, enabling rapid exploration of structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery (FBDD): The tetrazolyl-phenol moiety can serve as a valuable fragment for screening against various biological targets. The tetrazole ring is a known hydrogen bond donor and acceptor, and the phenol can engage in key hydrogen bonding or π-stacking interactions.
-
Probing Other Receptor Systems: The biphenyl-tetrazole pharmacophore is not exclusive to angiotensin II receptors. It has been explored for its potential activity at other G-protein coupled receptors (GPCRs) and nuclear receptors.
Conclusion
This compound is a high-value, strategic intermediate in medicinal chemistry. Its well-defined role in the synthesis of antihypertensive agents, coupled with the potential for broader applications, makes it an important tool in the drug discovery arsenal. The robust trityl protection strategy and the versatile phenolic handle allow for complex molecular architectures to be constructed with precision and efficiency. The protocols and insights provided herein serve as a guide for leveraging this compound to its full potential in the development of novel therapeutics.
References
-
Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., ... & Timmermans, P. B. (1990). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 33(5), 1312-1329. [Link]
- Carini, D. J., & Duncia, J. V. (1990). U.S. Patent No. 4,880,804. Washington, DC: U.S.
-
Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in Medicinal Chemistry, 17, 151-183. [Link]
-
Lassen, N., Riisager, A., & Skrydstrup, T. (2007). The development of a general and practical palladium-catalyzed synthesis of the biphenyl-tetrazole moiety of angiotensin II receptor antagonists. The Journal of Organic Chemistry, 72(26), 10159-10166. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
Application Notes and Protocols for the Synthesis of Novel Drug Candidates from 3-(2-Trityl-2H-tetrazol-5-YL)-phenol
Introduction: A Versatile Scaffold for Drug Discovery
The compound 3-(2-Trityl-2H-tetrazol-5-YL)-phenol serves as a highly valuable and versatile starting material in medicinal chemistry for the development of novel drug candidates. Its structure incorporates three key features that make it an attractive scaffold for library synthesis and lead optimization:
-
A Tetrazole Ring: The tetrazole moiety is a well-established bioisostere of a carboxylic acid.[1] This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, all of which are critical pharmacokinetic properties. Tetrazole-containing compounds have demonstrated a wide array of pharmacological activities, including antihypertensive, anticancer, and antimicrobial effects.
-
A Phenolic Hydroxyl Group: The phenolic -OH group is a prime site for chemical modification, allowing for the introduction of diverse functionalities through reactions such as etherification, esterification, and coupling reactions. This enables the exploration of a broad chemical space to optimize a compound's interaction with its biological target.
-
A Trityl Protecting Group: The bulky trityl (triphenylmethyl) group on the tetrazole nitrogen is crucial for regioselective synthesis. It prevents unwanted side reactions at the tetrazole ring during the modification of the phenolic hydroxyl group.[1] The trityl group can be reliably removed under acidic conditions in the final stages of a synthetic sequence to yield the bioactive N-H tetrazole.[2]
These application notes provide detailed protocols for the derivatization of this compound to generate a library of potential drug candidates. The methodologies are designed to be robust and adaptable for researchers in drug discovery and development.
Core Synthetic Strategies
The primary synthetic approach involves the functionalization of the phenolic hydroxyl group, followed by the deprotection of the tetrazole ring. This strategy allows for the creation of a diverse library of compounds from a common intermediate.
Caption: Synthetic workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol details the synthesis of ether derivatives from this compound and various alkyl halides. The reaction proceeds via an SN2 mechanism.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| Sodium Hydride | 1.2 eq | Deprotonates the phenol to form the more nucleophilic phenoxide. |
| Alkyl Halide | 1.1 eq | The electrophile that undergoes nucleophilic attack by the phenoxide. |
| Anhydrous DMF | 0.1 M | A polar aprotic solvent that facilitates the SN2 reaction. |
Protocol 2: Esterification via Steglich Esterification
This protocol describes the synthesis of ester derivatives using a carboxylic acid, a coupling agent (EDC or DCC), and a catalyst (DMAP).[4]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (approximately 0.1 M).
-
Cool the solution to 0 °C.
-
Add EDC·HCl (1.5 eq) or DCC (1.2 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours. Monitor by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Reagent | Molar Ratio | Purpose |
| Carboxylic Acid | 1.2 eq | The acylating agent. |
| EDC·HCl or DCC | 1.5 eq or 1.2 eq | Coupling agent that activates the carboxylic acid. |
| DMAP | 0.1 eq | A nucleophilic catalyst that accelerates the esterification. |
Protocol 3: Deprotection of the Trityl Group
This final step is crucial to unmask the bioactive N-H tetrazole. Acid-catalyzed deprotection is a common and effective method.[5]
Materials:
-
Trityl-protected tetrazole derivative
-
Trifluoroacetic acid (TFA) or Hydrobromic acid (HBr, 48% in water)
-
Dichloromethane (DCM) or Acetone/Water mixture
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure (using TFA):
-
Dissolve the trityl-protected tetrazole derivative (1.0 eq) in DCM (approximately 0.1 M).
-
Add TFA (5.0 - 10.0 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or flash column chromatography.
| Reagent | Molar Ratio/Concentration | Purpose |
| Trifluoroacetic Acid | 5.0 - 10.0 eq | Strong acid that cleaves the N-trityl bond. |
| Dichloromethane | 0.1 M | A suitable solvent for the reaction. |
Characterization and Data Analysis
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Disappearance of the phenolic proton signal; appearance of signals corresponding to the newly introduced alkyl or acyl group. Upon deprotection, the disappearance of the trityl protons. |
| ¹³C NMR | Structural confirmation | Shifts in the aromatic carbon signals of the phenol ring; appearance of new signals from the added moiety. |
| Mass Spectrometry | Molecular weight determination | Observation of the molecular ion peak corresponding to the expected product. |
| HPLC | Purity assessment | A single major peak indicating a pure compound. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis of a diverse library of novel drug candidates based on the this compound scaffold. By systematically modifying the phenolic hydroxyl group and subsequently deprotecting the tetrazole, researchers can efficiently explore the structure-activity relationships of this promising class of compounds. The versatility of the starting material, combined with the reliability of the described synthetic methods, makes it an invaluable tool in the pursuit of new therapeutic agents.
References
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (URL not available)
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Synthesis of Esters Via Steglich Esterification in Acetonitrile. JoVE. [Link]
-
Steglich Esterification with EDC. Reddit. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate. [Link]
-
Direct Suzuki-Miyaura Coupling of Phenol Derivatives via Mutual Activation. Synfacts. [Link]
-
Trityl Group Deprotection from Tetrazoles. Thieme. [Link]
-
LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc. [Link]
-
Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Molecules. [Link]
-
Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. ResearchGate. [Link]
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules. [Link]
- A process for the preparation of olmesartan medoxomil.
- Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil.
-
Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Arkivoc. [Link]
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Application and Protocol for the Complete NMR Spectral Analysis of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth spectral analysis for the structural elucidation of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore the theoretical basis for the expected chemical shifts and coupling constants, present a step-by-step protocol for sample preparation and data acquisition, and detail the application of one-dimensional and two-dimensional NMR techniques for unambiguous signal assignment. The influence of the sterically demanding trityl group and the electronic effects of the disubstituted tetrazole ring on the phenol moiety are discussed in detail.
Introduction: The Structural Challenge
This compound is a complex heterocyclic compound featuring three key structural motifs: a phenol ring, a tetrazole ring, and a bulky trityl (triphenylmethyl) protecting group. The precise characterization of such molecules is critical in fields like medicinal chemistry, where structure dictates function.[1] The tetrazole ring, in particular, is a common bioisostere for carboxylic acids, making its derivatives promising candidates in drug discovery.[2]
The substitution pattern of the target molecule presents a unique analytical challenge. The trityl group is attached to the N2 position of the tetrazole ring, which influences the electronic environment of the entire heterocyclic system. This, in turn, affects the chemical shifts of the attached phenol ring. Furthermore, the sheer size of the trityl group can impose conformational constraints, which may be probed by advanced NMR techniques. This guide will serve as a roadmap for the complete structural verification of this molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Justification and Notes |
| Phenolic OH | 4.5 - 7.0 (broad singlet) | - | The chemical shift is highly dependent on solvent, concentration, and temperature. Expected to disappear upon D₂O exchange.[3][4] |
| Trityl Protons | 7.10 - 7.40 (multiplet, 15H) | 127.0 - 130.0 | The 15 protons of the three phenyl rings of the trityl group will overlap in a complex multiplet. |
| Trityl Quaternary Carbon | - | ~82.0 | The sp³ hybridized carbon of the trityl group attached to the tetrazole nitrogen. |
| Phenol C1-OH | - | 155.0 - 158.0 | The carbon bearing the hydroxyl group, deshielded by the oxygen. |
| Phenol C3-Tetrazole | - | 130.0 - 135.0 | The carbon attached to the tetrazole ring. |
| Phenol Aromatic CH | 6.80 - 7.80 (multiplets, 4H) | 115.0 - 130.0 | The four protons on the phenol ring will exhibit complex splitting patterns due to ortho, meta, and para couplings.[5] |
| Tetrazole C5 | - | 162.0 - 167.0 | The carbon of the tetrazole ring, significantly deshielded by the four nitrogen atoms. The N2-trityl substitution will influence its precise shift.[6] |
Experimental Protocols
Sample Preparation
Given the presence of a phenolic hydroxyl group, the sample is potentially sensitive to moisture, which can lead to peak broadening of the OH signal.[7] Therefore, anhydrous conditions are recommended.
Workflow for NMR Sample Preparation
Caption: Workflow for preparing the NMR sample.
NMR Data Acquisition
To obtain a comprehensive dataset for structural elucidation, a suite of 1D and 2D NMR experiments should be performed.
Step-by-Step Data Acquisition Protocol:
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals (CH and CH₃ will be positive, CH₂ will be negative).
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment will reveal proton-proton couplings, which is essential for assigning the protons on the phenol ring.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing a powerful tool for assigning carbon signals.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the different structural fragments of the molecule.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can help to confirm the conformation and the position of the trityl group relative to the phenol ring.[8]
-
D₂O Exchange: After acquiring the initial spectra, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signal corresponding to the phenolic OH proton will disappear, confirming its assignment.[4]
In-depth Spectral Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show distinct regions corresponding to the trityl, phenolic, and hydroxyl protons.
-
Trityl Protons (7.10 - 7.40 ppm): The fifteen protons of the three phenyl rings of the trityl group will create a large, complex multiplet in the aromatic region.
-
Phenolic Aromatic Protons (6.80 - 7.80 ppm): The four protons on the 3-substituted phenol ring will give rise to a complex splitting pattern. Due to the meta-substitution, we expect to see distinct signals for each proton. The coupling constants will be key to their assignment:
-
ortho-coupling (³J): ~7-9 Hz
-
meta-coupling (⁴J): ~2-3 Hz
-
para-coupling (⁵J): ~0-1 Hz
-
-
Phenolic OH Proton (4.5 - 7.0 ppm): This proton will likely appear as a broad singlet. Its chemical shift is highly variable and dependent on the solvent and concentration due to hydrogen bonding.[4] The D₂O exchange experiment is definitive for its identification.[9]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
-
Trityl Carbons: The trityl group will show signals for the aromatic carbons in the 127-130 ppm range, and a characteristic signal for the quaternary sp³ carbon around 82 ppm.
-
Phenolic Carbons: The six carbons of the phenol ring will have distinct chemical shifts. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded, appearing around 155-158 ppm. The carbon attached to the tetrazole ring will also be significantly shifted.
-
Tetrazole Carbon (C5): This carbon is expected to be the most deshielded in the molecule, appearing in the 162-167 ppm region due to the electron-withdrawing effect of the four nitrogen atoms.[6]
2D NMR for Unambiguous Assignment
For a molecule of this complexity, 2D NMR is essential for confident structural elucidation.[10]
Logical Flow for 2D NMR Data Interpretation
Caption: A workflow for interpreting 2D NMR data.
-
COSY: Will establish the connectivity of the four protons on the phenol ring, allowing for their sequential assignment.
-
HSQC: Will directly link each proton signal to its corresponding carbon signal, enabling the assignment of the protonated carbons in the phenol and trityl groups.
-
HMBC: This is arguably the most critical experiment for this molecule. It will show long-range couplings (2-3 bonds) that will confirm the connectivity between the phenol ring and the tetrazole ring, and between the tetrazole ring and the trityl group. For example, protons on the phenol ring should show correlations to the C5 of the tetrazole.
-
NOESY: Due to the bulky nature of the trityl group, it may adopt a preferred conformation. NOESY can reveal through-space interactions between the protons of the trityl group and the protons on the phenol ring, providing valuable conformational information.[8]
Conclusion
The structural elucidation of this compound requires a systematic approach combining 1D and 2D NMR techniques. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, and by carefully analyzing the suite of NMR spectra, researchers can achieve an unambiguous assignment of all proton and carbon signals. This will provide definitive confirmation of the molecular structure, a critical step in any research and development pipeline involving complex organic molecules.
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
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Chemistry LibreTexts. (2021, May 14). Long Range Coupling. Retrieved from [Link]
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Modarresi-Alam, A. R., & Nasrollahzadeh, M. (2009). Synthesis of 5-Arylamino-1H (2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method. ResearchGate. Retrieved from [Link]
- Kumar, A., Kumar, S., Khajuria, Y., & Awasthi, S. K. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5-substituted 1H-tetrazole. RSC Advances, 6(82), 78539-78549.
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Bhumi Publishing. (2022). 1, 5-Disubstituted Tetrazoles: Synthesis and Characterization. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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- Ghomi, J. S., Samani, S. P., Zahraie, Z., & Alavi, H. S. (2019). Synthesis of 1, 5 and 2, 5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Krasavin, M. (2018). An Improved Synthesis of 2,5-Disubstituted Tetrazoles. Synfacts, 14(05), 0481.
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-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
OpenOChem. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]
-
PubMed. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
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Decoding the Gas-Phase Chemistry: An Application Note on the Mass Spectrometry Fragmentation of Tritylated Tetrazoles
Introduction: The Analytical Imperative for Understanding Protected Heterocycles
In the landscape of modern drug discovery and development, nitrogen-rich heterocyclic compounds, particularly tetrazoles, represent a cornerstone of medicinal chemistry.[1] Their utility as metabolically stable bioisosteres for carboxylic acids has led to their incorporation into a multitude of pharmacologically active agents. The synthesis and manipulation of these molecules frequently necessitate the use of protecting groups, with the triphenylmethyl (trityl) group being a common choice for the tetrazole nitrogen due to its steric bulk and lability under specific conditions.
The structural elucidation of these trityl-protected intermediates is paramount for reaction monitoring, impurity profiling, and ensuring the integrity of the final active pharmaceutical ingredient. Electrospray ionization mass spectrometry (ESI-MS), particularly in tandem with collision-induced dissociation (CID), has emerged as a powerful and indispensable tool for this purpose.[2] This application note provides a detailed exploration of the characteristic fragmentation patterns of N-tritylated tetrazoles, offering researchers a robust framework for the confident identification and structural characterization of this important class of molecules. We will delve into the mechanistic underpinnings of the observed fragmentation, provide a validated experimental protocol, and present the data in a clear, accessible format to empower researchers in their analytical endeavors.
The Science of Fragmentation: A Tale of Two Moieties
The fragmentation of tritylated tetrazoles in the gas phase is a fascinating interplay between the inherent chemical properties of the tetrazole ring and the remarkable stability of the trityl cation. Understanding these two components is key to deciphering the resulting mass spectra.
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)
Electrospray ionization is a soft ionization technique that gently transfers ions from solution into the gas phase, typically forming protonated molecules [M+H]⁺ in positive ion mode.[3] This allows for the accurate determination of the molecular weight of the intact analyte. To elicit structural information, tandem mass spectrometry (MS/MS) is employed. In this process, the protonated molecule of interest is isolated and then subjected to energetic collisions with an inert gas (such as argon or nitrogen) in a process known as collision-induced dissociation (CID).[4] This collision imparts internal energy to the ion, leading to bond cleavage and the formation of characteristic fragment ions.[5]
The Trityl Group: A Stable Cation in the Making
The trityl (triphenylmethyl) group is renowned for its propensity to form an exceptionally stable carbocation (C(C₆H₅)₃⁺) with a mass-to-charge ratio (m/z) of 243. This stability is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings. Consequently, in the mass spectra of trityl-containing compounds, the trityl cation is often the most abundant or "base" peak. The bond connecting the trityl group to a heteroatom, such as the nitrogen of a tetrazole, is typically the most labile bond in the molecule under CID conditions.
The Tetrazole Ring: A Signature Neutral Loss
The tetrazole ring itself exhibits a characteristic fragmentation pathway. In positive ion ESI-MS/MS, protonated 5-substituted-1H-tetrazoles are known to undergo a concerted elimination of hydrazoic acid (HN₃), resulting in a neutral loss of 43 Da.[6] This fragmentation is a reliable diagnostic marker for the presence of the tetrazole moiety.
The Concerted Fragmentation Pathway of Tritylated Tetrazoles
Based on the foundational principles of the individual moieties, we can confidently predict the primary fragmentation pathway for a generic N-tritylated tetrazole, such as N-trityl-5-phenyltetrazole.
Upon introduction into the mass spectrometer via ESI in positive ion mode, the molecule is protonated, likely on one of the nitrogen atoms of the tetrazole ring, to form the [M+H]⁺ ion. When this precursor ion is subjected to CID, the most favorable fragmentation pathway is the cleavage of the N-trityl bond. This is due to the unparalleled stability of the resulting trityl cation.
This primary fragmentation event leads to two key fragments:
-
The Trityl Cation: A highly abundant ion at m/z 243 .
-
The Protonated Tetrazole Moiety: The remaining portion of the molecule, which can then undergo further fragmentation.
The protonated tetrazole fragment will then likely exhibit its characteristic neutral loss of HN₃ (43 Da). For our example of N-trityl-5-phenyltetrazole, the initial fragmentation would yield the trityl cation (m/z 243) and the protonated 5-phenyltetrazole (m/z 147). The latter would then fragment further to lose HN₃, resulting in an ion at m/z 104.
Diagram of the Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of N-trityl-5-phenyltetrazole.
Experimental Protocol for the Analysis of Tritylated Tetrazoles
This protocol provides a general framework for the analysis of tritylated tetrazoles using ESI-MS/MS. Instrument parameters may need to be optimized for specific compounds and mass spectrometers.
Sample Preparation
-
Prepare a stock solution of the tritylated tetrazole analyte at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with electrospray ionization. A common and effective solvent system is 50:50 (v/v) acetonitrile:water with 0.1% formic acid.[2] The formic acid aids in the protonation of the analyte.
Mass Spectrometer and ESI Source Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone Voltage (or equivalent): 20 - 40 V. A lower cone voltage will minimize in-source fragmentation and maximize the abundance of the precursor [M+H]⁺ ion. A higher cone voltage can be used to induce in-source fragmentation for preliminary structural confirmation.
-
Desolvation Gas Flow: Typically nitrogen, set to the instrument manufacturer's recommendation (e.g., 600-800 L/hr).
-
Desolvation Temperature: 300 - 450 °C.
-
Source Temperature: 120 - 150 °C.
MS and MS/MS Data Acquisition
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion as the precursor ion for fragmentation.
-
Collision Gas: Argon is typically used.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy for producing informative fragment ions. A collision energy in the range of 20-30 eV is often a good starting point for molecules of this type.
-
Data Interpretation and Expected Results
The analysis of the MS/MS spectrum of a tritylated tetrazole should reveal a clear and interpretable fragmentation pattern.
| Expected Fragment Ion | m/z (for N-trityl-5-phenyltetrazole) | Significance |
| [M+H]⁺ | 389 | Protonated Molecule |
| [C(C₆H₅)₃]⁺ | 243 | Base Peak , Confirms Trityl Group |
| [M+H - C(C₆H₅)₃]⁺ | 147 | Protonated Tetrazole Moiety |
| [M+H - C(C₆H₅)₃ - HN₃]⁺ | 104 | Confirms Tetrazole Ring |
The presence of a dominant peak at m/z 243 is the most telling indicator of a tritylated compound. The subsequent fragmentation of the remaining tetrazole-containing ion, with the characteristic neutral loss of 43 Da, provides definitive evidence for the tetrazole moiety.
Workflow for the Structural Confirmation of Tritylated Tetrazoles
Caption: Experimental and data analysis workflow.
Conclusion
The mass spectrometric fragmentation of tritylated tetrazoles is characterized by a predictable and highly informative pattern, dominated by the formation of the stable trityl cation (m/z 243) and the subsequent characteristic neutral loss of hydrazoic acid (HN₃) from the tetrazole moiety. This clear fragmentation behavior, when analyzed using the protocols outlined in this application note, provides an unambiguous method for the structural confirmation of this class of compounds. By understanding the fundamental principles of ESI and CID, and the unique chemical properties of the trityl and tetrazole functionalities, researchers can leverage mass spectrometry to accelerate their research and development efforts in the critical field of heterocyclic chemistry.
References
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Hjelm, N. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
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Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. [Link]
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Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]
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Kostiainen, R., & Kauppila, T. J. (2009). Effect of the solvent on the ionization efficiency in electrospray ionization and atmospheric pressure chemical ionization. Journal of Chromatography A, 1216(4), 685–699. [Link]
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Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170–180. [Link]
- McLafferty, F. W. (1997). Tandem mass spectrometry. John Wiley & Sons.
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Gatlin, C. L., Turecek, F., & Vaisar, T. (1995). The trityl cation. A mass spectrometric and computational study of its structure, stability, and reactions in the gas phase. Journal of the American Chemical Society, 117(13), 3637–3645. [Link]
-
Deng, H., Yang, L., & Wang, X. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
- Cole, R. B. (Ed.). (2011).
-
Vrkic, A. K., & O'Hair, R. A. J. (2005). Gas-phase fragmentation reactions of protonated and deprotonated 5-substituted 1H-tetrazoles. Journal of the American Society for Mass Spectrometry, 16(1), 125–134. [Link]
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Cooks, R. G., & Wong, P. S. H. (1998). Collision-induced dissociation of peptides and proteins. Accounts of Chemical Research, 31(7), 379–386. [Link]
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High-Performance Liquid Chromatography (HPLC) Purification of 3-(2-Trityl-2H-tetrazol-5-YL)-phenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-(2-Trityl-2H-tetrazol-5-YL)-phenol (CAS 885278-25-1) using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers in pharmaceutical development and organic synthesis who require high-purity material. We will delve into the causality behind critical experimental choices, from stationary and mobile phase selection to gradient optimization and post-purification handling. This guide is structured to ensure scientific integrity, providing a self-validating system for achieving reproducible, high-purity results.
Introduction and Purification Rationale
This compound is a heterocyclic compound whose structural motifs—a phenol, a tetrazole, and a bulky trityl protecting group—are common in medicinal chemistry. The trityl (triphenylmethyl) group is often employed to protect acidic protons or hydroxyl groups during synthesis. However, its large, hydrophobic nature presents a unique opportunity for purification.
The principle behind this method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[1] The significant hydrophobicity of the trityl group provides a strong retention handle on a nonpolar stationary phase (like C18), allowing for excellent separation from less hydrophobic impurities, such as starting materials or byproducts lacking the trityl group.[2] The polarity of the phenol and tetrazole moieties provides a secondary interaction mechanism that can be modulated by the mobile phase composition, particularly pH, to fine-tune selectivity.[3]
Analyte Properties and Method Development Strategy
A successful purification protocol is built upon a solid understanding of the target molecule's physicochemical properties.
| Property | Value / Characteristic | Implication for HPLC Method |
| Chemical Name | This compound | N/A |
| CAS Number | 885278-25-1[4] | N/A |
| Molecular Formula | C26H20N4O | N/A |
| Molecular Weight | 404.46 g/mol | Influences diffusion; relevant for high-efficiency columns. |
| Key Functional Groups | Trityl (very nonpolar), Phenol (polar, acidic), Tetrazole (polar, acidic) | The dominant trityl group makes RP-HPLC the ideal separation mode.[2] The acidic phenol and tetrazole groups allow for pH manipulation to control retention and improve peak shape.[3] |
| Solubility | Expected to be soluble in organic solvents like Acetonitrile (ACN), Methanol (MeOH), THF, DCM. Poorly soluble in water. | The sample should be dissolved in a strong organic solvent, ideally one of the mobile phase components, to ensure compatibility and good peak shape.[5] |
| UV Absorbance | The trityl group (three phenyl rings) and the phenol ring are strong chromophores. | UV detection is highly suitable. A wavelength around 254 nm or 260 nm is a logical starting point for detection, as it is characteristic of aromatic systems.[6] |
The Causality Behind Experimental Choices
-
Column Selection : A C18 (Octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and is the logical first choice.[7][8] Its dense, nonpolar C18 chains will strongly interact with the hydrophobic trityl group, ensuring high retention. For preparative scale, a wider column diameter (e.g., ≥20 mm) with a larger particle size (e.g., 5-10 µm) is necessary to accommodate higher sample loads without generating excessive backpressure.[8][9]
-
Mobile Phase Selection : The mobile phase must effectively separate the target compound from its impurities.
-
Solvents : A combination of water and a water-miscible organic solvent is used. Acetonitrile (ACN) is often preferred over methanol for preparative work due to its lower viscosity (leading to lower backpressure) and stronger elution strength.[3]
-
pH Modifier : The phenol and tetrazole groups are acidic. At neutral pH, they can be partially or fully deprotonated, leading to poor peak shape (tailing) due to mixed retention mechanisms and interaction with residual silanols on the silica support. Adding a small amount of an acid, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid , to both the aqueous and organic mobile phases suppresses the ionization of these groups.[3] This neutralization makes the molecule more nonpolar, increases its retention, and results in sharper, more symmetrical peaks. Volatile modifiers like TFA and formic acid are crucial for preparative work as they can be easily removed during solvent evaporation.[3]
-
-
Gradient Elution : It is highly unlikely that starting materials and impurities will have the same retention as the target compound. Isocratic elution (constant mobile phase composition) is therefore inefficient. Gradient elution , where the concentration of the strong organic solvent (ACN) is gradually increased over time, is essential.[10] This allows for weakly retained impurities to elute early, followed by the target compound, and finally, strongly retained impurities are washed off the column, all within a reasonable timeframe and with optimal peak resolution.[11]
Preparative HPLC Workflow Diagram
The overall process, from crude sample to purified product, follows a logical sequence designed to maximize purity and yield.
Caption: Workflow for the preparative HPLC purification of this compound.
Detailed Experimental Protocol
This protocol is a robust starting point and may require minor optimization based on the specific impurity profile of the crude material.
Materials and Equipment
-
HPLC System : Preparative HPLC system with a binary gradient pump, autosampler (or manual injector), UV-Vis detector, and an automated fraction collector.[12][13]
-
Column : C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size). The specific dimensions should be chosen based on the amount of material to be purified.
-
Solvents : HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Modifier : Trifluoroacetic Acid (TFA), HPLC grade.
-
Sample Solvent : Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Glassware : Appropriate vials for sample preparation and fraction collection tubes/flasks.
-
Filtration : 0.22 or 0.45 µm syringe filters (PTFE for organic solvents).
-
Post-Processing : Rotary evaporator.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous) : 0.1% TFA in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of ultrapure water.
-
Mobile Phase B (Organic) : 0.1% TFA in Acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade ACN.
-
Degassing : Degas both mobile phases thoroughly before use by sparging with helium or using an inline vacuum degasser to prevent bubble formation in the pump heads and detector.
Sample Preparation
-
Dissolution : Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL). The goal is to use the smallest volume possible to keep the injection band narrow.[14]
-
Filtration : Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the injector or the column frit.[14][15]
HPLC Purification Parameters
The following table outlines the recommended starting parameters for the purification.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard for preparative RP-HPLC, provides good balance of capacity and resolution. |
| Mobile Phase A | 0.1% TFA in Water | Polar phase; TFA suppresses ionization of acidic groups.[3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Nonpolar (strong) phase; TFA maintains consistent pH. |
| Flow Rate | 20.0 mL/min | Appropriate for a ~21.2 mm ID column. Adjust as needed based on system pressure. |
| Detection | UV at 260 nm | Strong absorbance is expected from the aromatic rings in the molecule. |
| Column Temp. | Ambient or 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |
| Gradient Program | See table below | Designed to elute the target compound effectively while separating impurities.[10][11] |
Recommended Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 40 | 60 | Linear |
| 5.0 | 40 | 60 | Linear |
| 25.0 | 5 | 95 | Linear |
| 30.0 | 5 | 95 | Linear |
| 31.0 | 40 | 60 | Linear |
| 35.0 | 40 | 60 | Linear |
This gradient starts at a high organic percentage (60% B) due to the very nonpolar nature of the trityl group. A scouting run on an analytical column should be performed first to refine the gradient range.
Fraction Collection and Post-Purification
-
Collection : Set the fraction collector to trigger collection based on the UV signal intensity. Collect the eluent corresponding to the main peak into separate tubes or flasks.
-
Purity Analysis : Analyze small aliquots from the key fractions using an analytical scale HPLC system (with a faster gradient) to confirm the purity of each fraction.[3]
-
Pooling : Combine the fractions that meet the desired purity threshold (e.g., >98%).
-
Solvent Evaporation : Remove the acetonitrile and water using a rotary evaporator. The presence of TFA will make the final residue acidic. If TFA is undesirable, a subsequent aqueous wash and extraction into a solvent like ethyl acetate may be necessary, followed by drying over sodium sulfate and evaporation.
-
Drying : Dry the resulting solid product under high vacuum to remove residual solvents.
Self-Validating Systems & Troubleshooting
| Potential Issue | Likely Cause(s) | Recommended Solution |
| Broad or Tailing Peaks | Sample overload; secondary interactions (incomplete ionization suppression). | Reduce injection volume/concentration. Ensure 0.1% acid is in both mobile phases. Try formic acid instead of TFA. |
| Poor Resolution | Inappropriate gradient slope. | Make the gradient shallower (increase the time) around the elution point of the target compound to improve separation from closely eluting impurities.[11] |
| High Backpressure | Particulate buildup; column clog. | Filter all samples and mobile phases. Back-flush the column with an appropriate solvent (check manufacturer's guide). |
| No Compound Elutes | Compound is too strongly retained; pump or injection failure. | Start the gradient with a higher percentage of organic solvent (e.g., 70% B). Verify system operation with a standard compound. |
| Low Recovery | Sample precipitation on injection; compound decomposition. | Ensure the sample is fully dissolved in the injection solvent and that this solvent is miscible with the initial mobile phase. The trityl group can be acid-sensitive; if recovery is low, consider using formic acid or acetic acid which are less harsh than TFA.[16][17] |
Conclusion
This application note provides a detailed and scientifically-grounded protocol for the preparative HPLC purification of this compound. By leveraging the strong hydrophobicity of the trityl group and carefully controlling mobile phase composition, researchers can reliably obtain this compound with high purity. The key to success lies in a systematic approach encompassing method development, careful execution, and diligent post-purification analysis.
References
-
LABTips: Preparative HPLC for Purification Workflows. (2022). Labcompare.com. [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Biotage. [Link]
-
HPLC Sample Preparation. (n.d.). Organomation. [Link]
-
Gradient Optimization in HPLC. (2025). Welch Materials. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]
-
Water-Soluble Trityl Radicals for Fluorescence Imaging. (2024). MDPI. [Link]
-
HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central. [Link]
-
Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025). Bitesize Bio. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. [Link]
-
Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. (n.d.). DiVA portal. [Link]
-
How to Perform Fractionation Collection & Analysis using HPLC? (2021). ResearchGate. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). mac-mod.com. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. [Link]
-
A Guide to Fraction Collection in Chromatography. (n.d.). Gilson. [Link]
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]
-
Small Scale Purification of Fractions from a Complex Pharmaceutical Formulation Using the Waters Fraction Manager-Analytical and an ACQUITY Arc System. (n.d.). Waters Corporation. [Link]
-
A Guide to HPLC Column Selection. (n.d.). Amerigo Scientific. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. diva-portal.org [diva-portal.org]
- 3. labcompare.com [labcompare.com]
- 4. This compound | 885278-25-1 [chemicalbook.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hplc.eu [hplc.eu]
- 8. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
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- 16. biotage.com [biotage.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes & Protocols: 3-(2-Trityl-2H-tetrazol-5-yl)-phenol as a Pivotal Building Block for Angiotensin II Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences.
Abstract: This document provides a comprehensive technical guide on the strategic use of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol, a key intermediate in the synthesis of non-peptide angiotensin II receptor blockers (ARBs), commonly known as "sartans." We will delve into the rationale behind its molecular design, detailed synthetic protocols, and its application in the construction of blockbuster drugs such as Losartan. The protocols are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Importance of the Tetrazole Moiety in ARBs
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Overactivation of this system, primarily through the action of angiotensin II on the angiotensin II type 1 (AT1) receptor, leads to vasoconstriction and subsequent hypertension. The development of angiotensin II receptor blockers (ARBs) represents a major advancement in the management of hypertension and related cardiovascular diseases.
A key structural feature of many potent ARBs is the presence of a tetrazole ring, which serves as a bioisostere for a carboxylic acid group. This substitution offers several advantages, including enhanced metabolic stability and improved pharmacokinetic properties. This compound has emerged as a crucial building block for the synthesis of these sartan drugs, providing the necessary tetrazole-phenol scaffold for further elaboration. The trityl protecting group plays a vital role in directing the alkylation to the desired nitrogen atom of the tetrazole ring and can be readily removed in the final steps of the synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value |
| Molecular Formula | C26H20N4O |
| Molecular Weight | 404.46 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 158-162 °C |
| Solubility | Soluble in dichloromethane, chloroform, THF |
| InChI Key | Not readily available |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=NC(=C4)C5=CC(=CC=C5)O |
Synthetic Protocol: Preparation of this compound
The synthesis of the title compound is a critical first step. The following protocol outlines a reliable method for its preparation.
Rationale for the Synthetic Strategy
The synthesis involves the formation of the tetrazole ring from a nitrile precursor, followed by the introduction of the trityl protecting group. The choice of the trityl group is strategic; its steric bulk favors the formation of the desired N2-substituted tetrazole isomer, which is crucial for the biological activity of the final ARB.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
Step 1: Synthesis of 5-(3-Hydroxyphenyl)-1H-tetrazole
-
To a stirred solution of 3-hydroxybenzonitrile (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3, leading to the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-(3-hydroxyphenyl)-1H-tetrazole.
Step 2: Synthesis of this compound
-
Suspend 5-(3-hydroxyphenyl)-1H-tetrazole (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq) and stir until a clear solution is obtained.
-
Add trityl chloride (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Application in the Synthesis of Losartan
This compound is a cornerstone in the synthesis of Losartan, a widely prescribed ARB. The following protocol details its use in a key coupling step.
The Role of the Building Block in Losartan Synthesis
In the synthesis of Losartan, the phenolic hydroxyl group of this compound is alkylated with a suitably functionalized benzyl bromide derivative. This reaction constructs the core structure of Losartan.
Experimental Workflow for Losartan Synthesis
Caption: Key steps in Losartan synthesis using the title building block.
Step-by-Step Protocol
Step 3: Synthesis of Trityl-Protected Losartan
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 4'-(bromomethyl)-2-butyl-4-chloro-1H-imidazole-5-methanol (1.1 eq) in DMF dropwise.
-
Continue stirring at room temperature for 8-16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude trityl-protected Losartan, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 4: Deprotection to Yield Losartan
-
Dissolve the crude trityl-protected Losartan from the previous step in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the trityl group by TLC.
-
Upon completion, neutralize the reaction mixture with a base, such as sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Losartan by recrystallization or column chromatography to obtain the final product.
Mechanism of Action of Angiotensin II Receptor Antagonists
The final products synthesized from this compound, such as Losartan, exert their therapeutic effect by selectively blocking the AT1 receptor.
Caption: Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of ARBs.
By competitively inhibiting the binding of angiotensin II to the AT1 receptor, ARBs prevent the downstream signaling cascade that leads to vasoconstriction, aldosterone secretion, and sodium retention. This results in vasodilation, reduced blood pressure, and a decrease in cardiovascular workload.
Troubleshooting and Safety Considerations
-
Incomplete Reactions: If TLC analysis indicates the presence of starting material after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are pure and anhydrous where specified.
-
Low Yields: Low yields can result from side reactions or incomplete conversion. Purification by column chromatography is crucial to remove impurities. The choice of base and solvent can also significantly impact the yield of the alkylation step.
-
Safety: Handle sodium azide with extreme caution as it is highly toxic and can form explosive metal azides. All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., ... & Timmermans, P. B. (1990). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 33(5), 1312-1329. [Link]
- Patel, M., & Patel, N. (2012). A review on the synthesis of losartan potassium. International Journal of Pharmaceutical Sciences and Research, 3(10), 3583.
-
Wexler, R. R., Greenlee, W. J., Irvin, J. D., Goldberg, M. R., Prendergast, K., Smith, R. D., & Timmermans, P. B. (1996). Nonpeptide angiotensin II receptor antagonists: the next generation in antihypertensive therapy. Journal of medicinal chemistry, 39(3), 625-656. [Link]
Application Notes and Protocols: Harnessing Tetrazole Intermediates in Click Chemistry
Introduction: A Tale of Two Chemistries
In the vast landscape of chemical synthesis and modification, the "click chemistry" philosophy, championed by Nobel laureate K. Barry Sharpless, stands out for its emphasis on reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1] Concurrently, the field of bioorthogonal chemistry, pioneered by Nobel laureate Carolyn R. Bertozzi, seeks to perform these highly specific reactions within the complex milieu of living systems without perturbing native biological processes.[2] At the intersection of these powerful concepts lies a unique and versatile class of reactions involving tetrazole intermediates.
Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms, renowned in medicinal chemistry for their metabolic stability and their role as bioisosteres of carboxylic acids.[3][4][5] However, their utility extends far beyond this. Certain substituted tetrazoles serve as stable precursors for a powerful class of light-activated click reactions. Upon irradiation with light, these tetrazoles extrude nitrogen gas to generate highly reactive, transient nitrile imine intermediates.[6][7] These intermediates can then be "clicked" onto a reaction partner, most notably an alkene or alkyne, through a 1,3-dipolar cycloaddition.[1]
This photo-triggered approach provides an exceptional layer of spatiotemporal control, allowing researchers to dictate precisely when and where a chemical ligation occurs.[8][9] This guide provides an in-depth exploration of this chemistry, from its core mechanism to detailed protocols for its application in bioconjugation, materials science, and a note on its synthesis.
Caption: Mechanism of pyrazoline formation.
Reagent Design and Kinetic Considerations
The efficiency and speed of the ligation are highly dependent on the specific structures of the tetrazole and the alkene partner. The reaction rate is governed by frontier molecular orbital theory; a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipole (nitrile imine) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkene) leads to a faster reaction. [10]
-
Tetrazole Scaffolds: Electron-donating groups on the aryl rings of the tetrazole can raise the HOMO energy of the resulting nitrile imine, dramatically accelerating the reaction. [10]Furthermore, appending chromophores like oligothiophenes or naphthalenes to the tetrazole core can shift the activation wavelength towards the visible spectrum (e.g., 405 nm) or enable two-photon excitation (~700 nm), which reduces phototoxicity and increases tissue penetration for in vivo applications. [6][7][8]
-
Dipolarophiles: While simple alkenes can be used, reaction rates are significantly enhanced with more reactive partners. Strained alkenes like norbornene or trans-cyclooctene are common choices in bioorthogonal settings. [2]More recently, the strained alkyne bicyclo[6.1.0]nonyne (BCN) has been shown to be an exceptionally fast reaction partner for photo-generated nitrile imines. [6]
Tetrazole Derivative Dipolarophile Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Wavelength (nm) Reference 2,5-Diphenyltetrazole Acrylamide ~0.15 302 [10] 2,5-Diphenyltetrazole Allyl phenyl ether 0.002 302 [10] 2-(p-methoxyphenyl)-5-phenyltetrazole Norbornene ~10 302 [11] 2,5-Diaryl tetrazole 2'-deoxyuridine-alkene up to 89 365 / 405 [6] ortho-CF₃ Shielded Tetrazole BCN up to 10⁵ Visible Light [6] | Sterically Shielded Sulfonated Tetrazole | BCN | 39,200 ± 4,600 | UV | [8] |
Application in Bioconjugation and Chemical Biology
The ability to initiate a covalent ligation with light makes tetrazole photoclick chemistry a premier tool for studying dynamic biological processes.
Application Note: Site-Specific Protein Labeling in Live Cells
Objective: To achieve spatiotemporal control over the fluorescent labeling of a specific protein in a living system, enabling pulse-chase analysis or activity-dependent labeling.
Causality: By genetically encoding an unnatural amino acid (UAA) bearing a bioorthogonal alkene handle into a protein of interest, we create a unique chemical target that does not exist elsewhere in the proteome. [10]A cell-permeable tetrazole dye can then be introduced. The labeling reaction will only occur in cells and at locations that are irradiated with the activating wavelength of light, providing unparalleled precision. [1]
Caption: Workflow for in vivo protein labeling.
Protocol 1: Site-Specific Labeling of a Protein with Genetically Encoded O-allyl-tyrosine
This protocol is adapted from methodologies described for labeling proteins in E. coli and serves as a representative example. [10] Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with:
-
Plasmid for the protein of interest with an in-frame amber (TAG) stop codon at the desired labeling site.
-
Plasmid for the engineered aminoacyl-tRNA synthetase/tRNA pair for O-allyl-tyrosine (O-allyl-Tyr).
-
-
LB media and appropriate antibiotics.
-
O-allyl-tyrosine (UAA).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Water-soluble, cell-permeable 2,5-diaryl tetrazole probe.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope with fluorescence imaging capabilities and a light source for photoactivation (e.g., 365 nm LED or a two-photon laser at 700 nm for advanced tetrazoles). [6] Procedure:
-
Culture and Induction: Grow the transformed E. coli in LB media with antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
-
UAA Incorporation: Add O-allyl-tyrosine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 4-6 hours at 30°C.
-
Cell Preparation: Harvest cells by centrifugation (5000 x g, 5 min). Wash the cell pellet twice with cold PBS. Resuspend the cells in PBS to the desired density.
-
Tetrazole Loading: Add the tetrazole probe to the cell suspension to a final concentration of 50-100 µM. Incubate in the dark for 30 minutes at room temperature to allow for cellular uptake.
-
Photo-Ligation: Mount the cell suspension on a microscope slide. Using the imaging software, define a region of interest (ROI). Irradiate the ROI with the appropriate wavelength (e.g., 365 nm) for a defined period (e.g., 30-120 seconds). The optimal time should be determined empirically.
-
Imaging and Analysis: After irradiation, switch to the appropriate fluorescence channel to visualize the pyrazoline product (typically excitation ~360-400 nm, emission ~450-550 nm, but this is probe-dependent). Compare the fluorescence intensity inside the ROI to non-irradiated regions. Successful labeling will result in a significant "turn-on" of fluorescence only within the irradiated area.
Application in Materials Science
The spatial control afforded by photoclick chemistry is a powerful tool for creating functionalized materials and patterned surfaces.
Application Note: Spatially Controlled Surface Functionalization
Objective: To covalently attach a polymer brush to a silicon wafer surface in a predefined pattern.
Causality: A silicon surface can be uniformly functionalized with a tetrazole-containing silane. By using a photomask, specific regions of the surface can be exposed to UV light, activating the tetrazoles to form nitrile imines only in those areas. Subsequent immersion in a solution containing a polymer with a reactive alkene handle (e.g., a maleimide-terminated polymer) results in covalent attachment of the polymer exclusively to the pre-illuminated patterns. [6]
Caption: Spatially controlled surface functionalization.
Protocol 2: Patterning a Silicon Surface with a Polymer Brush
This protocol is a generalized representation of methods used for surface functionalization. [6] Materials:
-
Silicon wafer.
-
Piranha solution (H₂SO₄/H₂O₂ mix - EXTREME CAUTION ).
-
Anhydrous toluene.
-
Tetrazole-functionalized silane (e.g., (3-(2,5-diphenyl-2H-tetrazol-2-yl)propyl)triethoxysilane).
-
Photomask with desired pattern.
-
UV source (e.g., a 302 nm UV lamp in a quartz flask). [11]* Alkene-functionalized polymer (e.g., maleimide-terminated poly(ethylene glycol)).
-
Appropriate solvents for rinsing (toluene, ethanol, deionized water).
Procedure:
-
Surface Cleaning and Activation: Clean the silicon wafer by sonicating in ethanol and deionized water. Activate the surface by immersing in Piranha solution for 30 minutes to generate hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with deionized water and dry under a stream of N₂.
-
Silanization: Immerse the cleaned wafer in a 1-2% (v/v) solution of the tetrazole-silane in anhydrous toluene. Let the reaction proceed overnight at room temperature under an inert atmosphere.
-
Rinsing: Rinse the functionalized wafer sequentially with toluene, ethanol, and deionized water to remove any non-covalently bound silane. Dry under N₂.
-
Photopatterning: Place the photomask directly on the tetrazole-functionalized surface. Irradiate the assembly with a UV lamp (e.g., 302 nm) for 5-15 minutes. [11]The duration will depend on the lamp intensity and tetrazole reactivity.
-
Polymer Grafting: Immediately after irradiation, immerse the wafer in a solution of the maleimide-terminated polymer (e.g., 1 mg/mL in an appropriate solvent) for 2-4 hours at room temperature.
-
Final Wash: Remove the wafer from the polymer solution and rinse extensively with the solvent to remove non-grafted polymer. Dry the surface.
-
Characterization: The patterned surface can be characterized using techniques such as Atomic Force Microscopy (AFM) to visualize the topography of the polymer patterns, and X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition of the grafted areas.
A Note on Synthesis: Making Tetrazoles via Click Chemistry
While the applications above use tetrazoles as photo-click reagents, it is noteworthy that the tetrazole ring itself is often synthesized using a different, more traditional click reaction: the Huisgen [3+2] cycloaddition of a nitrile and an azide. [3][4]This thermal reaction is a cornerstone of tetrazole synthesis.
Mechanism: The reaction involves the cycloaddition of an organic nitrile (R-C≡N) and an azide source (like sodium azide, NaN₃), typically in the presence of a Lewis or Brønsted acid catalyst. [5]The acid activates the nitrile, making it more susceptible to nucleophilic attack by the azide anion. A subsequent cyclization and protonation cascade yields the aromatic 5-substituted-1H-tetrazole ring. [5]
Caption: Synthesis of tetrazoles.
Protocol 3: General Synthesis of 5-Phenyl-1H-tetrazole
This protocol is a standard laboratory procedure for tetrazole synthesis. [5] Materials:
-
Benzonitrile.
-
Sodium azide (NaN₃ - TOXIC ).
-
Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂).
-
N,N-Dimethylformamide (DMF).
-
Hydrochloric acid (HCl), concentrated.
-
Sodium nitrite (NaNO₂).
-
Diethyl ether.
-
Deionized water.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile (1.0 equiv.), sodium azide (1.2 equiv.), and ammonium chloride (1.2 equiv.) in DMF.
-
Heating: Heat the reaction mixture to 120-130°C and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup - Acidification: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of water. Acidify the aqueous solution to pH ~2 by the dropwise addition of concentrated HCl. This step protonates the tetrazole and causes it to precipitate. CAUTION: Acidification of residual azide can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.
-
Quenching: Add a solution of sodium nitrite to the acidic mixture to quench any excess hydrazoic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 5-phenyl-1H-tetrazole as a white solid.
Conclusion and Future Outlook
Click chemistry applications involving tetrazole intermediates, particularly the photo-triggered cycloaddition, represent a sophisticated platform for chemical ligation with exceptional control. The ability to initiate reactions with light has profound implications for studying biology in real-time and for engineering advanced materials.
The primary challenge remains the reliance on UV or near-UV light, which has limited tissue penetration and potential for phototoxicity. [7][8]The future of this field is focused on overcoming this limitation. The design of novel tetrazoles that can be activated by lower energy, visible, or near-infrared (NIR) light via one- or two-photon excitation is a critical area of research. [6][8]Success in this endeavor will unlock the full potential of tetrazole photoclick chemistry for in vivo imaging and therapeutic applications in deep tissues.
References
-
Song, W., Wang, Y., Qu, J., & Lin, Q. (2010). Light-Triggered Click Chemistry. Angewandte Chemie International Edition, 49(38), 6726-6745. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
-
Yu, Z., Pan, Y., Wang, P., & Lin, Q. (2021). Photo-Activatable Reagents for Bioorthogonal Ligation Reactions. Molecules, 26(24), 7538. [Link]
-
Chemistry LibreTexts. (2022). Copper and Click Chemistry for OLEDs and Organic Electronics. [Link]
-
An, P., Chen, Z., Yu, Z., & Lin, Q. (2021). Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. Journal of the American Chemical Society, 143(51), 21545-21550. [Link]
-
Wang, Y., Hu, W., Song, W., & Lin, Q. (2010). Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions. Organic letters, 12(19), 4462-4465. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Bioorthogonal Chemistry and Its Applications. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Alagumuthu, M., & Arumugam, S. (2018). A Click Chemistry Approach to Tetrazoles: Recent Advances. IntechOpen. [Link]
-
ChemHelpASAP. (2022). Tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Wikipedia contributors. (2024). Bioorthogonal chemistry. Wikipedia, The Free Encyclopedia. [Link]
-
Song, W., Wang, Y., Qu, J., Madden, M. M., & Lin, Q. (2010). Photo-Triggered Click Chemistry for Biological Applications. Pharmaceutical Bioprocessing, 2(5), 495-505. [Link]
-
Ramil, C. P., & Lin, Q. (2013). Photoclick chemistry: a fluorogenic light-triggered in vivo ligation reaction. Current opinion in chemical biology, 17(4), 681-688. [Link]
-
Liu, K., Li, J., Wang, L., & Chen, P. R. (2017). Improved Photoinduced Fluorogenic Alkene–Tetrazole Reaction for Protein Labeling. Bioconjugate Chemistry, 28(11), 2745-2751. [Link]
-
Li, Z., Qian, L., Li, M., Liu, Y., Zhang, J., & Yao, S. Q. (2016). Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. Angewandte Chemie International Edition, 55(6), 2201-2205. [Link]
-
Lang, K., & Chin, J. W. (2014). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Chemical reviews, 114(9), 4764-4806. [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Photo-Triggered Click Chemistry for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of Tetrazole Rings
For researchers, medicinal chemists, and professionals in drug development, the tetrazole moiety is a privileged scaffold. Its unique electronic properties and ability to act as a bioisostere for carboxylic acids have cemented its importance in modern pharmacology. The [3+2] cycloaddition reaction between an azide and a nitrile stands as the most prominent and versatile method for the synthesis of 5-substituted-1H-tetrazoles. This guide provides an in-depth exploration of the experimental procedures, mechanistic rationale, and safety considerations crucial for the successful and safe execution of this powerful transformation.
Mechanistic Insights: Beyond a Concerted Cycloaddition
While often depicted as a concerted [3+2] cycloaddition, evidence suggests that the reaction between an azide salt and a nitrile, particularly when catalyzed, proceeds through a stepwise mechanism. This understanding is critical for optimizing reaction conditions and troubleshooting. The key to this reaction is the activation of the otherwise moderately electrophilic nitrile carbon.[1]
The process is typically initiated by the activation of the nitrile by a Lewis or Brønsted acid catalyst.[2] This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. The subsequent nucleophilic addition of the azide to the activated nitrile forms an open-chain imidoyl azide intermediate. This intermediate then undergoes intramolecular cyclization to form the tetrazole ring. The final step involves protonation to yield the stable, aromatic 1H-tetrazole.[2]
The use of catalysts such as zinc salts is particularly effective, even in aqueous media, promoting a more environmentally friendly approach to tetrazole synthesis.[3] The catalyst coordinates to the nitrile nitrogen, thereby activating it for the subsequent nucleophilic attack by the azide.[3]
Caption: Stepwise mechanism of catalyzed [3+2] cycloaddition for tetrazole synthesis.
Paramount Safety Considerations: Handling Azides
Azide compounds are energetically unstable and require careful handling to mitigate risks of explosion and toxicity. Sodium azide, a common reagent in this synthesis, is highly toxic. Of greater concern is the potential for the in-situ formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[4][5]
Core Safety Directives:
-
Avoid Acidic Conditions (unless strictly controlled): The protonation of sodium azide generates hydrazoic acid. Reactions should be run under neutral or basic conditions where possible. If an acid catalyst is necessary, it should be used in catalytic amounts and with extreme caution.[5]
-
No Heavy Metals: Avoid contact with heavy metals (e.g., lead, copper, mercury) as this can form highly shock-sensitive and explosive metal azides. Use glass or Teflon-coated equipment.[4]
-
Avoid Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of explosive diazidomethane.[4]
-
Temperature Control: While many reactions require heating, be mindful of the thermal stability of the specific azide compounds being used.
-
Quenching: At the end of the reaction, any residual azide should be carefully quenched. A common method is the addition of a sodium nitrite solution.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for three distinct and widely applicable methods for the synthesis of 5-substituted-1H-tetrazoles.
Protocol 1: Zinc-Catalyzed Synthesis in Water - A Green Approach
This method, pioneered by Sharpless and coworkers, offers an environmentally benign and efficient route to a wide variety of tetrazoles.[2][3]
Materials:
-
Nitrile (e.g., Benzonitrile)
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.5 eq) in deionized water (3-5 mL per mmol of nitrile).
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid in a fume hood. This will protonate the tetrazole and precipitate it from the aqueous solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis - Accelerated Reaction Times
Microwave irradiation can significantly reduce reaction times from hours to minutes, making it a highly efficient method for tetrazole synthesis.[7]
Materials:
-
Nitrile
-
Sodium Azide (NaN₃)
-
Triethylammonium Chloride or another suitable catalyst
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
Reaction Mixture Preparation: In a microwave reactor vial, combine the nitrile (1.0 eq), sodium azide (2.0 eq), and triethylammonium chloride (1.0 eq) in DMF.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a specified time (typically 15-60 minutes). The optimal conditions should be determined for each substrate.[7][8]
-
Cooling and Work-up: After irradiation, allow the vial to cool to room temperature.
-
Precipitation: Pour the reaction mixture into ice-water.
-
Acidification: Acidify with HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 3: Cobalt-Catalyzed Synthesis
Recent advancements have introduced efficient homogeneous catalysts, such as cobalt complexes, for this cycloaddition.[9][10]
Materials:
-
Nitrile
-
Sodium Azide (NaN₃)
-
Cobalt(II) catalyst complex (e.g., as described in[9]) (1.0 mol%)
-
Dimethyl Sulfoxide (DMSO)
-
Dilute HCl
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the cobalt(II) catalyst (1.0 mol %) in DMSO. Add the nitrile (1.0 eq) and sodium azide (1.2 eq).
-
Heating: Heat the reaction mixture at 110 °C with stirring for 12 hours, or until TLC indicates completion.[10]
-
Work-up: Cool the reaction to room temperature and treat with dilute HCl (1N).
-
Extraction and Purification: Follow standard extraction and purification procedures as described in Protocol 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. chimia.ch [chimia.ch]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking Studies of 3-(2-Trityl-2H-tetrazol-5-YL)-phenol Derivatives as Potential Angiotensin II Receptor Antagonists
Introduction: The Scientific Rationale
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical signaling pathway that regulates blood pressure and fluid balance. A key component of this system is the Angiotensin II Receptor Type 1 (AT1R), a G protein-coupled receptor (GPCR). When activated by its ligand, angiotensin II, the AT1R initiates a cascade of physiological responses that can lead to hypertension and cardiovascular disease.[1][2] Consequently, blocking this receptor is a well-established therapeutic strategy for managing these conditions.[3][4]
Many successful drugs targeting the AT1R, such as Losartan, feature a tetrazole ring.[5][6] This moiety is often a bioisostere for a carboxylic acid group, and its anionic nature at physiological pH allows it to form strong ionic interactions with positively charged residues in the receptor's binding pocket.[7][8] The compound 3-(2-Trityl-2H-tetrazol-5-YL)-phenol and its derivatives are of significant interest in this context. The bulky trityl group can be leveraged to explore steric and hydrophobic interactions within the binding site, while the phenol group provides a scaffold for modifications to fine-tune binding affinity and selectivity.
This document provides a comprehensive guide to performing molecular docking studies of these derivatives against the human AT1R. We will delve into the theoretical underpinnings of the methodology, provide detailed, step-by-step protocols for ligand and protein preparation, docking, and results analysis, and discuss the importance of validating the computational findings.
The AT1R Signaling Pathway: A Target for Intervention
The AT1R is an integral membrane protein that, upon binding angiotensin II, activates a Gq/11 protein. This, in turn, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The downstream effects include vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to increased blood pressure. By blocking the initial binding of angiotensin II, AT1R antagonists prevent this cascade from being initiated.
Detailed Protocols
Protocol 1: Receptor Preparation
Objective: To prepare the AT1R crystal structure for docking by removing non-essential molecules, repairing the structure, and adding necessary atoms.
Software: UCSF Chimera or PyMOL, AutoDock Tools (ADT).
Methodology:
-
Obtain the Receptor Structure:
-
Navigate to the RCSB Protein Data Bank (PDB).
-
Search for and download the crystal structure of the human Angiotensin II Type 1 Receptor. For this protocol, we will use PDB ID: 4YAY , which is the structure of AT1R in complex with an antagonist. [9]
-
-
Clean the PDB File:
-
Open the downloaded PDB file in UCSF Chimera or PyMOL.
-
Remove all water molecules, co-crystallized ligands, and any other non-protein atoms. [1]This is crucial as they can interfere with the docking process.
-
For structures with multiple chains, retain only the receptor chain (Chain A in 4YAY).
-
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only). [10] * Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). This step assigns partial atomic charges, which are essential for calculating electrostatic interactions. [11] * Save the prepared receptor in the PDBQT format (Grid > Macromolecule > Choose). This format includes the added hydrogens and charges.
-
Protocol 2: Ligand Preparation
Objective: To generate 3D structures of this compound and its derivatives, optimize their geometry, and prepare them in the PDBQT format.
Software: ChemDraw, Avogadro, Open Babel, AutoDock Tools (ADT).
Methodology:
-
Ligand Design and 2D Structure Generation:
-
Draw the 2D structure of the parent molecule, this compound.
-
Create a small set of derivatives to explore structure-activity relationships (SAR). For this guide, we will use the following hypothetical derivatives:
-
Parent (LIG-01): this compound
-
Derivative 1 (LIG-02): Addition of a nitro group at the 4-position of the phenol ring.
-
Derivative 2 (LIG-03): Replacement of the phenol hydroxyl with a methoxy group.
-
Derivative 3 (LIG-04): Replacement of the trityl group with a smaller biphenyl group (similar to Losartan).
-
-
Save each structure in a format like MOL or SDF.
-
-
3D Structure Generation and Energy Minimization:
-
Open each 2D structure file in a molecular editor like Avogadro.
-
Generate the 3D coordinates.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step ensures that the ligand has a low-energy, realistic conformation.
-
Save the optimized 3D structure as a PDB file.
-
-
Prepare the Ligand in AutoDock Tools (ADT):
-
Open each ligand's PDB file in ADT.
-
The software will automatically detect the root of the molecule and set up rotatable bonds. The trityl group, being large and flexible, will have several rotatable bonds.
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
-
Protocol 3: Molecular Docking Simulation
Objective: To perform the docking of the prepared ligands into the binding site of the AT1R using AutoDock Vina.
Software: AutoDock Tools (ADT), AutoDock Vina.
Methodology:
-
Grid Box Generation:
-
In ADT, with the prepared receptor (PDBQT file) loaded, define the search space for docking by creating a grid box.
-
The grid box should encompass the known binding site of the receptor. Based on studies of Losartan and other ARBs, key interacting residues include Arg167, Lys199, Val108, and His256. [12]Center the grid box around these residues.
-
A typical grid box size for this target would be 25 x 25 x 25 Å to allow for sufficient exploration of ligand conformations. [13] * Save the grid parameter file (GPF).
-
-
Configuration File:
-
Create a text file (e.g., conf.txt) to specify the input files and parameters for AutoDock Vina. The file should contain:
-
Create a separate configuration file for each ligand derivative.
-
-
Running the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the AutoDock Vina executable.
-
Execute the docking run with the following command:
-
Repeat this for all designed ligands.
-
Analysis and Interpretation of Results
The output of a docking simulation provides a wealth of data that needs careful interpretation. The primary outputs are the binding affinity scores and the predicted binding poses of the ligand.
Binding Affinity
The binding affinity, reported in kcal/mol, is an estimate of the free energy of binding. A more negative value indicates a stronger, more favorable interaction. [13] Table 1: Illustrative Docking Results for this compound Derivatives
| Ligand ID | Derivative Description | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| LIG-01 | Parent Compound | -9.8 | Tetrazole with Arg167; Trityl with hydrophobic pocket |
| LIG-02 | 4-nitro-phenol | -10.5 | Additional H-bond from nitro group with Ser105 |
| LIG-03 | Methoxy-benzene | -9.2 | Loss of H-bond from phenol -OH |
| LIG-04 | Biphenyl replacement | -11.2 | Biphenyl fits well into hydrophobic pocket; Tetrazole with Arg167 |
| Losartan | Reference Compound | -10.8 | Tetrazole with Arg167; Biphenyl with hydrophobic pocket |
Note: The data in this table is for illustrative purposes only and represents plausible outcomes from a docking study.
Binding Pose and Interactions
The predicted binding pose shows the 3D orientation of the ligand within the receptor's active site. This should be visually inspected to ensure it is chemically reasonable.
Software: PyMOL or UCSF Chimera.
Analysis Steps:
-
Load the Receptor and Ligand Poses: Open the receptor PDBQT file and the output PDBQT file from the docking run (e.g., ligand_01_out.pdbqt).
-
Visualize Interactions: Identify and visualize the non-covalent interactions between the ligand and the receptor. These can include:
-
Hydrogen Bonds: Typically formed between polar groups. The phenol -OH and the nitro group in our derivatives are potential H-bond donors/acceptors.
-
Ionic Interactions (Salt Bridges): The negatively charged tetrazole ring is expected to form a salt bridge with positively charged residues like Arginine (Arg) or Lysine (Lys). [7] * Hydrophobic Interactions: The trityl and phenyl groups will likely interact with nonpolar residues in a hydrophobic pocket.
-
Pi-Pi Stacking: Interactions between aromatic rings of the ligand and receptor.
-
Validation of Docking Protocols
A crucial aspect of any computational study is to ensure the methodology is valid. [14]
-
Redocking: A common validation technique is to dock the co-crystallized ligand back into its receptor. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. [14]* Correlation with Experimental Data: If experimental data (e.g., IC50 values) are available for a set of compounds, the docking scores should ideally correlate with these values.
-
Consensus Scoring: Using multiple different docking programs or scoring functions can increase confidence in the results if they produce similar predictions.
Conclusion and Future Directions
Molecular docking is a powerful computational tool that can provide significant insights into ligand-receptor interactions and guide the design of new therapeutic agents. [4]The protocols outlined in this document provide a robust framework for investigating derivatives of this compound as potential antagonists of the AT1 receptor. The illustrative results suggest that modifications to the phenol ring and the bulky trityl group can significantly impact binding affinity. These in silico findings can be used to prioritize the synthesis and experimental testing of the most promising candidates, thereby accelerating the drug discovery process. Future work could involve more advanced computational techniques, such as molecular dynamics simulations, to study the stability of the predicted binding poses and to obtain more accurate estimates of binding free energies.
References
-
Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844. [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Drugs.com. (2023). Losartan. Drugs.com. [Link]
-
Wingler, L. M., et al. (2019). Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode. Journal of Biological Chemistry, 294(12), 4571-4582. [Link]
-
Wikipedia. (2023). Angiotensin II receptor blocker. Wikipedia. [Link]
-
Gantner, M. E., et al. (2021). Discovery of a new generation of angiotensin receptor blocking drugs. RSC Medicinal Chemistry, 12(10), 1723-1736. [Link]
-
Mayo Clinic. (2023). Angiotensin II receptor blockers. Mayo Clinic. [Link]
-
RCSB PDB. (2015). 4YAY: XFEL structure of human Angiotensin Receptor. RCSB Protein Data Bank. [Link]
-
Seidel, T., et al. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PLoS One, 5(4), e10399. [Link]
-
Thomas, W. G., & Smith, A. I. (2001). The non-biphenyl-tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor. British Journal of Pharmacology, 134(1), 1-3. [Link]
-
Guedes, I. A., et al. (2021). Molecular Docking: A powerful approach for structure-based drug discovery. Progress in Biophysics and Molecular Biology, 167, 31-43. [Link]
-
Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
Cole, J. C., et al. (2005). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 45(2), 445-455. [Link]
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
-
RCSB PDB. (2015). 4YAY: XFEL structure of human Angiotensin Receptor. RCSB Protein Data Bank. [Link]
-
PyMOL. (2023). The PyMOL Molecular Graphics System. Schrödinger, LLC. [Link]
-
The AutoDock Suite. (2023). AutoDock Vina. The Scripps Research Institute. [Link]
-
El Mouns, B. (2024). How to interpret and analyze molecular docking results? ResearchGate. [Link]
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]
-
Pagadala, N. S., et al. (2017). Software for molecular docking: a review. Journal of Physics: Conference Series, 851, 012021. [Link]
-
ResearchGate. (2019). Study of Binding Site for Losartan and Irbesartan As Angiotensin II Receptor Antagonists as Antihypertensive Agents. ResearchGate. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The non‐biphenyl‐tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
- 9. rcsb.org [rcsb.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Losartan (Cozaar, Arbli): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. This compound | 885278-25-1 [chemicalbook.com]
- 14. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol. As Senior Application Scientists, we have designed this guide to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving your synthetic yield. This resource is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower your experimental choices.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that is crucial for the development of various pharmacologically active molecules, including angiotensin II receptor blockers. The core of this synthesis involves the formation of a tetrazole ring from a nitrile precursor, followed by the introduction and subsequent management of a trityl protecting group.
The primary challenges in this synthesis often revolve around:
-
Low yields in the tetrazole formation step.
-
Poor regioselectivity during the N-tritylation of the tetrazole ring.
-
Difficulties in the purification of the final product and intermediates.
-
Side reactions leading to impurity formation.
This guide will provide a structured approach to troubleshooting these and other specific issues you may encounter.
Overall Synthetic Workflow
Caption: Troubleshooting flowchart for low yield in tetrazole formation.
Part C: N-Tritylation of 3-(2H-Tetrazol-5-yl)phenol
Question 3: I am getting a mixture of N1 and N2-tritylated isomers with poor regioselectivity. How can I selectively synthesize the desired N2-isomer, this compound?
Answer:
Controlling the regioselectivity of tetrazole alkylation is a significant challenge. The formation of both N1 and N2 isomers is common, and achieving high selectivity for the N2 position requires careful control of the reaction conditions.
1. Factors Influencing Regioselectivity:
-
Steric Hindrance: The bulky trityl group will generally favor substitution at the less sterically hindered nitrogen atom. In the case of 5-substituted tetrazoles, the N2 position is often less sterically encumbered than the N1 position.
-
Electronic Effects: The electronic properties of the substituent at the 5-position of the tetrazole ring can influence the relative nucleophilicity of the N1 and N2 nitrogens.
-
Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the N1/N2 ratio.
2. Strategies for Improving N2-Selectivity:
-
Choice of Base: The nature of the base used for deprotonation of the tetrazole can influence the site of alkylation. Experiment with different bases, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) or DBU.
-
Solvent Effects: The polarity of the solvent can play a crucial role. In some systems, switching between polar aprotic solvents (e.g., DMF, DMSO) and less polar solvents (e.g., THF, CH₂Cl₂) can alter the regioselectivity.
-
Use of Lewis Acids: The addition of a Lewis acid, such as aluminum triflate (Al(OTf)₃) or boron trifluoride etherate (BF₃·Et₂O), has been shown to direct alkylation to the N2 position. [1]* Temperature Control: Reaction temperature can be a critical parameter. Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.
Comparative Table of Tritylation Conditions:
| Condition | Effect on N2-Selectivity | Rationale |
| Bulky Base | May increase N2 selectivity | Steric hindrance around the N1 position is enhanced. |
| Polar Aprotic Solvent | Can favor N1 or N2 depending on the system | Solvation effects can alter the relative nucleophilicity of the nitrogen atoms. |
| Lewis Acid Catalyst | Generally increases N2 selectivity | Coordination of the Lewis acid to the tetrazole ring can direct the electrophile to the N2 position. |
| Lower Temperature | May favor the thermodynamic product | Allows for equilibration to the more stable isomer. |
Part D: Purification and Characterization
Question 4: I am having difficulty purifying the final product, this compound. What are the recommended purification techniques?
Answer:
Purification of the final product can be challenging due to the presence of the isomeric byproduct and unreacted starting materials. A combination of techniques is often necessary.
1. Chromatographic Methods:
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the N1 and N2 isomers. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. Careful monitoring of the fractions by TLC is essential.
-
Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC can be an excellent option.
2. Crystallization:
-
If the desired N2-isomer is a crystalline solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one that provides good separation from the N1-isomer and other impurities.
3. Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the product. The chemical shifts of the protons and carbons on the tetrazole ring and the trityl group will be different for the N1 and N2 isomers.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule, such as the O-H stretch of the phenol and the aromatic C-H and C=C stretches. [2]
III. Experimental Protocols
Protocol 1: Synthesis of 3-(2H-Tetrazol-5-yl)phenol
This protocol is a general guideline and may require optimization for your specific setup.
-
To a solution of 3-cyanophenol (1.0 eq) in water, add sodium azide (1.5 eq) and zinc bromide (0.2 eq).
-
Heat the reaction mixture to reflux (approximately 100°C) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid (e.g., 2M HCl) to pH 2-3. This will protonate the tetrazole and facilitate its precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(2H-tetrazol-5-yl)phenol.
Protocol 2: Synthesis of this compound
-
Dissolve 3-(2H-tetrazol-5-yl)phenol (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add a base, for example, potassium carbonate (1.5 eq).
-
To this suspension, add trityl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and obtain the desired this compound.
IV. References
-
Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3. European Journal of Organic Chemistry, 2006(12), 2723-2726. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
-
Houghten, S. E., Klicic, J., & Larsson, K. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 67(25), 8879-8884. [Link]
-
Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(17), 10807-10865. [Link]
-
Khan, I., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]
-
Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(17), 10807-10865. [Link]
-
Al-Hourani, B. J. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Synthesis, 19(6), 576-599. [Link]
-
ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1787. [Link]
-
PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]
-
Ushkov, A. V., & Grushin, V. V. (2011). A t-Bu3P-monoligated Pd catalyst in MeCN-THF enabled an efficient general aromatic cyanation reaction under practicable conditions using NaCN as cyanide source, low-boiling recyclable solvents, and minimal quantities of inexpensive, nontoxic promoters. Journal of the American Chemical Society, 133(28), 10999-11005. [Link]
-
Shee, M., et al. (2021). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 57(84), 11029-11032. [Link]
-
Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides. Retrieved from
Sources
Technical Support Center: Optimization of Reaction Conditions for Tetrazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of synthesizing this crucial heterocyclic moiety. As a bioisostere for carboxylic acids and cis-amide groups, the tetrazole ring is a cornerstone in medicinal chemistry.[1] However, its synthesis, most commonly through the [3+2] cycloaddition of an azide source with a nitrile, can present numerous challenges.
This document moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific, practical issues encountered in the lab. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in solid mechanistic understanding and field-proven experience.
Section 1: Critical Safety & Handling Protocols
Before initiating any experiment, safety is the paramount consideration, especially given the reagents involved in tetrazole synthesis.
Question: What are the most critical safety precautions when working with sodium azide and the resulting reaction mixtures?
Answer:
Working with azides demands stringent safety protocols due to their potential toxicity and explosive nature.
-
Hydrazoic Acid (HN₃) Formation: Sodium azide (NaN₃) reacts with Brønsted acids (including water, albeit slowly) to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[2][3]
-
Causality: The addition of an acid during work-up to protonate the tetrazolate anion and precipitate the product will inevitably generate HN₃.
-
Mitigation: ALWAYS perform the reaction and work-up in a well-ventilated chemical fume hood.[2] Avoid direct inhalation of any vapors from the reaction.
-
-
Heavy Metal Azide Formation: Azide anions can react with heavy metals such as lead, copper, mercury, silver, and their salts to form highly shock-sensitive and explosive metal azides.[2][3]
-
Causality: This is a significant risk during waste disposal. Flushing azide-containing solutions down drains can lead to the formation of explosive metal azides in the plumbing.
-
Mitigation: Never dispose of azide waste in standard drains.[3] Quench all azide-containing waste streams properly. A common method is treatment with an oxidizing agent like ceric ammonium nitrate (CAN) or nitrous acid (generated in situ from sodium nitrite and acid) to decompose the azide to nitrogen gas. Always consult your institution's specific waste disposal guidelines.
-
-
Handling Sodium Azide: While sodium azide itself is not explosive unless heated to its decomposition temperature (~300 °C), it is a potent toxin.[3]
Section 2: The Reaction Mechanism & Core Principles
Understanding the reaction pathway is fundamental to effective troubleshooting. The most common route is the [3+2] cycloaddition of an azide to an organonitrile.[4][5]
Question: What is the accepted mechanism for the metal- or acid-catalyzed cycloaddition of azide to a nitrile?
Answer:
While it's formally a [3+2] cycloaddition, the reaction between an azide salt and a nitrile is generally not a concerted process.[6][7] It proceeds via a stepwise mechanism that requires activation of the nitrile substrate.
-
Nitrile Activation: The nitrile's carbon atom is electrophilic, but often not electrophilic enough to react with the azide nucleophile at a practical rate. A catalyst is used to activate the nitrile moiety, increasing its electrophilicity.[8]
-
Lewis Acids (e.g., Zn²⁺, Al³⁺, Co²⁺): A Lewis acid coordinates to the nitrogen of the nitrile. This coordination withdraws electron density from the C≡N triple bond, making the carbon atom significantly more susceptible to nucleophilic attack.[4][8]
-
Brønsted Acids (e.g., NH₄Cl): A proton source protonates the nitrile nitrogen, achieving the same activating effect as a Lewis acid.[2]
-
-
Nucleophilic Attack: The azide anion (N₃⁻) then attacks the activated nitrile carbon.[2][6]
-
Cyclization: The resulting open-chain intermediate rapidly cyclizes to form the tetrazolate anion.[2][8]
-
Protonation: During acidic work-up, the tetrazolate anion is protonated to yield the final 1H-tetrazole product.[2]
Caption: Stepwise mechanism of catalyzed tetrazole synthesis.
Section 3: Troubleshooting Common Experimental Issues
This section addresses the most frequent challenges encountered during tetrazole synthesis.
Caption: A troubleshooting decision tree for tetrazole synthesis.
Question: My reaction shows no consumption of the starting nitrile after several hours. What should I investigate first?
Answer:
Failure to initiate the reaction almost always points to an issue with nitrile activation .
-
Catalyst Inactivity: This is the most common culprit. Many Lewis acids, like zinc chloride (ZnCl₂), are hygroscopic. Water will deactivate the catalyst.
-
Expertise & Experience: The causality is direct: the Lewis acid will preferentially coordinate with water over the nitrile nitrogen, rendering it ineffective.
-
Troubleshooting Steps:
-
Use a freshly opened bottle of the Lewis acid or dry it under vacuum before use.
-
Consider using a catalytic system known for its robustness. The Sharpless method using zinc salts in water is highly effective because it is designed to work in an aqueous environment.[8]
-
If using ammonium chloride, ensure it is dry and of high purity.
-
-
-
Insufficient Temperature: The cycloaddition often requires significant thermal energy, especially for unactivated or sterically hindered nitriles.
-
Troubleshooting Steps:
-
-
Solvent Choice & Solubility: The reaction will not proceed if the reagents are not adequately dissolved.
-
Troubleshooting Steps:
-
Visually inspect the reaction mixture. If the azide or catalyst appears undissolved, you may need to switch to a more polar aprotic solvent.
-
DMSO is an excellent solvent for these reactions, often giving superior results to DMF.[4]
-
-
Question: The reaction works, but my yields are consistently low (<50%). How can I optimize the conditions?
Answer:
Low yields, assuming the starting material is consumed, suggest either competing side reactions or inefficient conversion. A systematic optimization of parameters is key.
| Parameter | Common Condition | Optimization Strategy & Rationale |
| Catalyst | NH₄Cl, ZnCl₂, AlCl₃ | Rationale: The choice of catalyst directly impacts the rate of nitrile activation. For electron-poor nitriles, a weaker Brønsted acid like NH₄Cl may suffice. For electron-rich or hindered nitriles, a stronger Lewis acid is often required. Strategy: Screen different Lewis acids. Zinc salts (ZnCl₂, ZnBr₂) are widely effective.[8][10] For difficult cases, dibutyltin oxide has been reported as a highly effective co-catalyst.[10] |
| Solvent | DMF, Water, Toluene | Rationale: The solvent must dissolve all reagents and be stable at the reaction temperature. Polar aprotic solvents are generally preferred. Strategy: A solvent screen showed DMSO to be superior to DMF, acetonitrile, methanol, and toluene, providing nearly quantitative yield in a model reaction.[4] Water can also be an excellent and green solvent, especially with zinc catalysis.[8] |
| Temperature | 80-150 °C | Rationale: Higher temperatures increase the reaction rate but can also lead to decomposition of starting materials, products, or the solvent (especially DMF). Strategy: Find the "sweet spot." Start around 100-110 °C and increase incrementally if the reaction is slow. If you observe significant darkening or the formation of multiple spots on TLC, consider lowering the temperature. |
| Azide Stoichiometry | 1.1 - 2.0 eq. NaN₃ | Rationale: Using a slight excess of sodium azide ensures that the nitrile is the limiting reagent and helps drive the reaction to completion. Strategy: Start with 1.2-1.5 equivalents of NaN₃.[4] A large excess is usually unnecessary and complicates work-up and waste disposal. |
| Reaction Time | 12 - 48 hours | Rationale: The reaction must be allowed to run to completion. Strategy: Monitor the reaction by TLC or LCMS. Continue heating until the starting nitrile spot has completely disappeared. Note that some reactions can be completed in as little as 3-10 minutes with controlled microwave heating.[8] |
Section 4: Experimental Protocol Example
This protocol is a self-validating system, providing a reliable starting point for the synthesis of a 5-substituted-1H-tetrazole from a generic nitrile.
Protocol: Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile [2]
! ! ! SAFETY WARNING ! ! ! This reaction must be performed in a certified chemical fume hood. All waste containing azide must be quenched and disposed of according to institutional safety protocols.
Materials:
-
Benzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Ammonium Chloride (NH₄Cl) (1.1 eq)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (e.g., 2.04 g, 19.8 mmol), sodium azide (1.56 g, 24.0 mmol), and ammonium chloride (1.21 g, 22.6 mmol).[2]
-
Causality: Ammonium chloride serves as the in-situ source of a Brønsted acid to activate the nitrile.[2]
-
-
Solvent Addition: Add anhydrous DMF (e.g., 20 mL).
-
Heating: Heat the reaction mixture in an oil bath to 120-125 °C. Stir vigorously to ensure the mixture is homogeneous.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours when the benzonitrile spot is no longer visible.
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature.
-
Precipitation (Work-up):
-
Slowly pour the reaction mixture into a beaker containing ice and water (approx. 100 mL).
-
In the fume hood, carefully acidify the aqueous solution by adding concentrated HCl dropwise until the pH is ~2. A white precipitate of 5-phenyl-1H-tetrazole should form.
-
Causality: The tetrazole product exists as a sodium salt in the basic DMF solution. Acidification protonates the tetrazole, which is generally insoluble in acidic water, causing it to precipitate.[2] This step will generate toxic HN₃ gas.
-
-
Isolation:
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or isopropanol).
-
Dry the purified solid under vacuum.
-
-
Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9] The acidic N-H proton of the tetrazole ring typically appears as a very broad signal far downfield in the ¹H NMR spectrum.
Section 5: References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Yadav, V., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Retrieved from [Link]
-
Kumar, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Retrieved from [Link]
-
Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(8), 2636–2642. Retrieved from [Link]
-
Reddit User Discussion. (n.d.). Problem with tetrazole formation. r/Chempros. Retrieved from [Link]
-
Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(23), 13099–13145. Retrieved from [Link]
-
Kumar, A., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(61), 38883-38903. Retrieved from [Link]
-
González-García, M., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 26(15), 1438-1456. Retrieved from [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of University of Shanghai for Science and Technology. Retrieved from [Link]
-
Ghashang, M., et al. (2014). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and natural catalyst. RSC Advances, 4(100), 56983-56991. Retrieved from [Link]
-
Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(23), 13099–13145. Retrieved from [Link]
-
Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 127(8), 2636-42. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jchr.org [jchr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Challenges in the Selective N2-Alkylation of Tetrazoles
Welcome to the technical support center for the selective alkylation of tetrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the control of regioselectivity in the N-alkylation of 5-substituted tetrazoles.
The synthetic utility of tetrazoles, particularly as bioisosteres for carboxylic acids, is well-established.[1] However, their value is intrinsically linked to our ability to functionalize them selectively. The core challenge in the alkylation of 5-substituted-1H-tetrazoles lies in controlling the reaction to favor either the N1 or N2 isomer. The tetrazole ring exists in two tautomeric forms (1H and 2H), and its corresponding anion is an ambident nucleophile with reactive sites at both N1 and N2.[1] This guide focuses on strategies to overcome this challenge and achieve selective N2-alkylation.
Troubleshooting Guide
This section addresses the most common issues encountered during the N-alkylation of tetrazoles, providing not just solutions but the underlying rationale to empower your experimental design.
Question: My alkylation reaction is producing a mixture of N1 and N2 isomers with poor selectivity. How can I increase the yield of the desired N2 isomer?
Answer: Achieving high N2-selectivity is a multifactorial problem. A systematic optimization of the reaction parameters is crucial. The outcome of the reaction is a delicate balance between the electronic and steric properties of the substrate, the nature of the alkylating agent, and the reaction conditions which dictate the mechanistic pathway (SN1 vs. SN2).[2][3]
Here are the key parameters to investigate:
1. The Nature of the Alkylating Agent: The electrophile's character is a primary determinant of regioselectivity. The reaction's preference can be rationalized by considering the mechanism of nucleophilic substitution.[3]
-
For SN2-type reactions (e.g., with primary halides like benzyl bromide), the reaction is under kinetic control. The outcome depends on the nucleophilicity of the nitrogen atoms in the tetrazolate anion. While the 1H-tautomer is often more stable in solution, the 2H-tautomer can be more nucleophilic, leading to mixtures where the N2 product might be slightly favored.[1]
-
For SN1-type reactions , where a transient carbocation is formed, the reaction tends to be under thermodynamic control or influenced by charge distribution. These conditions often show a higher preference for the N2 position. Methods that generate transient alkyl diazonium intermediates, for example, have been shown to preferentially yield 2,5-disubstituted tetrazoles.[3]
2. Solvent Effects: The solvent plays a critical role in stabilizing the tetrazolate anion and influencing the transition state.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can solvate the cation of the tetrazole salt, leaving a "naked" and highly reactive anion. This can sometimes lead to different selectivity profiles compared to less polar solvents.
-
Less Polar Solvents (e.g., THF, Dichloromethane): In these solvents, ion-pairing between the tetrazolate anion and its counter-ion is more significant. This association can sterically block one of the nitrogen atoms, thereby directing the alkylating agent to the other. For example, switching between THF and DMSO has been shown to dramatically alter, and even reverse, the N1/N2 selectivity in some systems.[4][5]
3. Choice of Base and Counter-ion: The base deprotonates the tetrazole, and the resulting counter-ion (e.g., K⁺, Na⁺, Cs⁺) can influence the reaction's regioselectivity through differential ion-pairing. A bulky or strongly coordinating counter-ion might sterically hinder the N1 position, thus favoring N2 attack. While a common base like K₂CO₃ in acetone can produce mixtures[1], stronger bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) in solvents like THF are often employed to gain better control.[5]
4. Use of Lewis Acid Catalysts: Lewis acids can coordinate to the nitrogen atoms of the tetrazole ring, altering their relative nucleophilicity and sterically directing the incoming electrophile.
-
Boron Trifluoride Etherate (BF₃·Et₂O): This catalyst has proven highly effective in promoting N2-selective alkylation, particularly with alcohols in solvents like 1,2-dichloroethane.[4] It is believed to coordinate in a way that exposes the N2 position for alkylation.
-
Aluminum Triflate (Al(OTf)₃): This has also been successfully used for highly regioselective N2-arylation with diazo compounds under mild conditions.[4]
5. Steric and Electronic Effects of the 5-Substituent: The group at the C5 position has a profound impact.
-
Steric Hindrance: A bulky substituent at the 5-position will sterically encumber the adjacent N1 position, making the N2 position more accessible to the alkylating agent.
-
Electronic Effects: Electron-withdrawing groups at C5 can decrease the electron density at N1, potentially favoring attack at the more electron-rich N2 and N4 positions.
Optimization Workflow
To systematically troubleshoot poor regioselectivity, consider the following workflow.
Caption: A systematic workflow for optimizing N2-selective tetrazole alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical principle governing N1 vs. N2 selectivity? A1: The regioselectivity is governed by the interplay between the two tautomeric forms of the 5-substituted tetrazole (1H and 2H) and the subsequent reactivity of the ambident tetrazolate anion formed upon deprotonation.[1] The final product ratio is determined by a combination of kinetic and thermodynamic factors, including the relative stability of the tautomers, the nucleophilicity of each nitrogen atom, steric hindrance, and the reaction mechanism (SN1 vs. SN2).[2][3]
Caption: The pathway from tautomers to the N1/N2 product mixture.
Q2: How can I reliably distinguish between the N1 and N2 isomers? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Specifically, in ¹³C NMR, the chemical shift of the quaternary carbon atom (C5) of the tetrazole ring is diagnostic. The C5 signal in 2,5-disubstituted tetrazoles is typically deshielded (shifted downfield) by about 9-12 ppm compared to the corresponding 1,5-disubstituted isomer.[1]
Q3: Are there reliable methods for selective N1-alkylation if that is the desired product? A3: Yes. While many conditions favor N2-alkylation or give mixtures, certain reagents are known to be highly selective for the N1 position. A prominent example is the use of methyl 2,2,2-trichloroacetimidate, which provides a mild and efficient route to N1-methylated tetrazoles in high yields.[4]
Summary of Conditions for N2-Selectivity
| 5-Substituent | Alkylating Agent | Base / Catalyst | Solvent | Approx. N2:N1 Ratio | Reference |
| Phenyl | Various Alcohols | BF₃·Et₂O | 1,2-Dichloroethane | >95:5 | [4] |
| Benzyl | Benzyl Bromide | K₂CO₃ | Acetone | 55:45 | [1] |
| Various Aryl | Aryl Diazonium | N/A | THF | Generally >80:20 | [3] |
| Various | tert-Butyl hydroperoxide | Bu₄NI (catalyst) | N/A | N2-methylation selective | [2] |
Note: Ratios are highly substrate-dependent and the table provides representative examples.
Key Experimental Protocols
Protocol 1: General Procedure for High N2-Selective Alkylation using Alcohols and BF₃·Et₂O
This protocol is adapted from methodologies known to favor N2-alkylation.[4]
-
To a solution of the 5-substituted-1H-tetrazole (1.0 mmol) and the corresponding alcohol (1.2 mmol) in 1,2-dichloroethane (5 mL), add boron trifluoride-diethyl ether complex (BF₃·Et₂O, 1.5 mmol) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated tetrazole.
Protocol 2: General Procedure for Alkylation under Basic Conditions
This protocol is a general method that often produces mixtures but can be a starting point for optimization. It is based on the procedure described by Ait Lahcen et al.[1]
-
To a solution of the 5-substituted-1H-tetrazole (10 mmol) in anhydrous acetone (25 mL), add potassium carbonate (K₂CO₃, 11 mmol).
-
Stir the suspension for 15 minutes at room temperature.
-
Add the alkylating agent (e.g., benzyl bromide, 10 mmol) to the mixture.
-
Stir the reaction at room temperature for the required time (typically 2-4 hours, monitor by TLC).
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Separate the N1 and N2 isomers by column chromatography on silica gel.[1]
References
-
Ait Lahcen, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(4), 1161-1175. [Link]
-
Reddy, R., et al. (2023). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. ResearchGate. [Link]
-
Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. [Link]
-
Modha, S., et al. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(11), 8968-9001. [Link]
-
Bookser, B. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2456-2466. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Navigating Trityl Group Removal
A Senior Application Scientist's Guide to Preventing and Troubleshooting Side Reactions
Welcome to the technical support center for trityl group deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize the trityl group and its derivatives (e.g., DMT, MMT) as a key protecting group strategy. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to anticipate, prevent, and troubleshoot side reactions that can compromise the yield and purity of your target molecules.
The trityl group is favored for its steric bulk, which allows for the selective protection of primary alcohols, amines, and thiols, and its acid lability, which permits its removal under relatively mild conditions.[1] However, the very reactivity that makes it useful—the formation of a stable trityl cation upon cleavage—is also the source of many potential side reactions. This guide will provide a deep dive into these challenges and their solutions across different classes of molecules.
Understanding the Core Challenge: The Trityl Cation
The acid-catalyzed removal of a trityl group proceeds via an SN1 mechanism, generating a highly stable triphenylmethyl (trityl) carbocation.[2] This electrophilic species is the primary culprit behind many of the side reactions encountered during deprotection.[2]
Caption: General mechanism of acid-catalyzed trityl group removal.
The key to successful detritylation lies in efficiently trapping this cation before it can react with nucleophilic sites on your target molecule or other sensitive functionalities. This is where the concept of "scavengers" becomes critical.
FAQs and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Part 1: Oligonucleotide Synthesis
The 5'-dimethoxytrityl (DMT) group is integral to solid-phase oligonucleotide synthesis. Its removal, however, is a delicate balance between complete deprotection and preventing degradation of the growing DNA or RNA chain.
Question 1: My final oligonucleotide product is shorter than expected, and I see a significant number of truncated sequences. What is the likely cause?
Answer: The most probable cause of chain truncation during oligonucleotide synthesis is acid-catalyzed depurination.[3] This side reaction involves the cleavage of the glycosidic bond between the purine base (adenine or guanine) and the deoxyribose sugar, creating an abasic site.[4] This abasic site is unstable and will be cleaved during the final basic deprotection step.
Causality: The acidic conditions required for detritylation can also protonate the nitrogen atoms of the purine bases, making the glycosidic bond more susceptible to hydrolysis. The rate of depurination is highly dependent on the strength of the acid used.
Troubleshooting and Prevention:
-
Choice of Acid: Use dichloroacetic acid (DCA) instead of the stronger trichloroacetic acid (TCA).[3] While TCA leads to faster detritylation, it also significantly increases the rate of depurination.
-
Acid Concentration and Contact Time: Minimize the acid concentration and the duration of the detritylation step. It's a trade-off between ensuring complete detritylation and minimizing depurination. A longer detritylation time will lead to more depurination.[3]
-
Temperature: Performing the detritylation at lower temperatures can suppress depurination more than it slows down the desired detritylation.[5]
-
Mild Deprotection Protocols: For particularly sensitive sequences, consider milder deprotection strategies, such as heating in a slightly acidic buffer (pH 5.0) at a moderate temperature (e.g., 40°C).[6]
Quantitative Insights: Detritylation vs. Depurination
| Acid Condition | Relative Detritylation Rate | Relative Depurination Rate | Reference |
| 3% TCA in CH₂Cl₂ | High | High | [3] |
| 3% DCA in CH₂Cl₂ | Moderate | Low | [3] |
| 15% DCA in CH₂Cl₂ | High | Moderate | [3] |
Question 2: I'm observing incomplete detritylation, leading to failure sequences in my oligonucleotide synthesis. How can I improve the efficiency of DMT group removal?
Answer: Incomplete detritylation can be caused by several factors, including insufficient acid strength or concentration, inadequate reaction time, or mass transport limitations within the solid support.
Troubleshooting and Prevention:
-
Optimize Acid Concentration: While high acid concentrations increase depurination risk, too low a concentration will result in incomplete deprotection. For longer oligonucleotides, a higher acid concentration (e.g., 15% DCA) may be necessary to drive the reaction to completion.[3]
-
Increase Reaction Time: If you are using a milder acid like DCA, you may need to increase the contact time to ensure complete removal of the DMT group. Monitor the color of the trityl cation released to gauge the reaction progress.
-
Flow Rate in Solid-Phase Synthesis: In automated synthesizers, the flow rate of the deblocking solution can impact efficiency. Ensure the flow rate is optimized for your specific column size and resin type.
-
Re-tritylation: The liberated DMT cation can potentially react with the newly freed 5'-hydroxyl group, a side reaction known as re-tritylation.[3] This can be minimized by ensuring a continuous flow of the acidic solution to wash away the cation as it is formed.
Part 2: Peptide Synthesis
In solid-phase peptide synthesis (SPPS), a final "cleavage cocktail," typically containing trifluoroacetic acid (TFA), is used to remove the peptide from the resin and deprotect the amino acid side chains. The trityl group is commonly used to protect the side chains of Cysteine (Cys), Asparagine (Asn), and Histidine (His).
Question 3: After cleaving my peptide containing a Cys(Trt) residue, I'm seeing a significant amount of a side product with a mass increase of +56 Da. What is this, and how can I prevent it?
Answer: This is a classic case of S-tert-butylation of the cysteine thiol. The tert-butyl cations are generated from the cleavage of other side-chain protecting groups like Boc (from Lys, Trp) or t-butyl esters/ethers (from Asp, Glu, Ser, Thr, Tyr). These reactive cations can then alkylate the nucleophilic thiol of the deprotected cysteine.
Causality and Prevention: The key is to use an effective scavenger cocktail to trap these carbocations.
Caption: Prevention of Cysteine alkylation by scavengers.
Recommended Scavenger Cocktails for Cys-Containing Peptides:
| Reagent Cocktail | Composition (v/v/w) | Key Scavenger(s) & Function | Reference |
| Standard | 95% TFA / 2.5% TIS / 2.5% H₂O | TIS: Reduces trityl cation and scavenges t-butyl cations. | [7] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | EDT (1,2-ethanedithiol): A thiol scavenger that also helps prevent re-tritylation and reduces disulfide formation. Thioanisole: Scavenger. | [4] |
Step-by-Step Protocol for Cleavage of a Cys(Trt)-Containing Peptide:
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare Cleavage Cocktail: In a fume hood, prepare Reagent K by combining 82.5 mL TFA, 5 mL phenol, 5 mL water, 5 mL thioanisole, and 2.5 mL 1,2-ethanedithiol.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
Question 4: My tryptophan-containing peptide shows significant side products after TFA cleavage. What is happening to the Trp residue?
Answer: The indole side chain of tryptophan is highly nucleophilic and susceptible to alkylation by carbocations (e.g., trityl, tert-butyl) generated during cleavage.[8] It can also be oxidized.
Troubleshooting and Prevention:
-
Use a Trp(Boc) derivative: Protecting the indole nitrogen with a Boc group significantly reduces its nucleophilicity and prevents alkylation.[8]
-
Effective Scavengers: Use scavengers that are efficient at quenching carbocations. Triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) are highly effective.[8]
-
Avoid Strong Oxidizing Conditions: Ensure that all reagents are free of peroxides.
Question 5: I am observing oxidation of methionine residues in my peptide. How can I avoid this?
Answer: The thioether in methionine's side chain is easily oxidized to methionine sulfoxide, especially under acidic conditions.[9]
Troubleshooting and Prevention:
-
Scavenger Choice: Thioanisole is a good scavenger to include in the cleavage cocktail to prevent methionine oxidation.[8]
-
Reducing Agents: Including a small amount of a reducing agent like dithiothreitol (DTT) in the cleavage cocktail can help suppress oxidation.[10]
-
Post-Cleavage Reduction: If oxidation does occur, the methionine sulfoxide can often be reduced back to methionine after cleavage and purification.[9]
Part 3: General Organic Synthesis (Small Molecules & Carbohydrates)
The principles of preventing side reactions during trityl group removal are broadly applicable in general organic synthesis.
Question 6: I am deprotecting a trityl ether on a poly-hydroxylated molecule, and I'm observing acyl migration. How can I prevent this?
Answer: In molecules with adjacent hydroxyl groups protected by acyl groups (e.g., acetates, benzoates), the deprotection of a trityl group can be followed by the migration of an acyl group to the newly freed hydroxyl.[6] This is a common problem in carbohydrate chemistry.
Troubleshooting and Prevention:
-
Reaction Conditions: This side reaction is often time and concentration-dependent. Running the deprotection under more dilute conditions and for a shorter period can minimize migration.
-
Microflow Reactors: Using a microflow reactor can provide precise control over reaction time and temperature, which has been shown to inhibit acyl migration during detritylation.[6]
-
Lewis Acids: In some cases, using a Lewis acid for deprotection at low temperatures may be more selective and prevent migration.
Question 7: How can I selectively deprotect one of two identical trityl groups in a molecule?
Answer: Achieving selective mono-deprotection of two identical protecting groups is challenging due to their identical reactivity.[11]
Strategies for Selective Deprotection:
-
Orthogonal Protection: The most reliable method is to use two different trityl derivatives with varying acid lability from the start of your synthesis. For example, a monomethoxytrityl (MMT) group is more acid-labile than a standard trityl (Trt) group.[11] This allows for the selective removal of the MMT group using very dilute acid while leaving the Trt group intact.
-
Stoichiometric Control of Acid: While difficult to control, using a sub-stoichiometric amount of acid may result in partial deprotection, giving a mixture of starting material, mono-deprotected, and di-deprotected product that would require careful purification. This approach is generally low-yielding and not recommended for complex molecules.
Decision-Making Workflow for Trityl Deprotection
To assist in selecting the optimal deprotection strategy, the following decision tree can be used:
Caption: Decision tree for selecting a trityl deprotection strategy.
References
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Kaniraj, P. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? Please help me to find a way?. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Kikumoto, H., et al. (2020). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. ResearchGate. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Zhang, W., et al. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC. Retrieved from [Link]
-
Srivatsa, G. S., et al. (1996). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 24(15), 3053–3058. Retrieved from [Link]
-
Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Retrieved from [Link]
-
Glen Research. (2024). Technical Note: Preventing Detritylation During RNA Deprotection. Retrieved from [Link]
-
De Luca, S., et al. (2003). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protection. Retrieved from [Link]
-
ACS Omega. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). Retrieved from [Link]
-
de la Torre, B.G., et al. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. Retrieved from [Link]
-
Bege, M., et al. (2016). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. ResearchGate. Retrieved from [Link]
-
Maskill, H., & Southam, R. M. (1985). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. ResearchGate. Retrieved from [Link]
-
PubMed. (2014). Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. Retrieved from [Link]
-
PubMed. (1983). SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. Retrieved from [Link]
-
Zhang, W., et al. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Retrieved from [Link]
-
ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]
-
PubMed Central. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]
-
PubMed. (n.d.). Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Retrieved from [Link]
-
ACS Publications. (2022). Scalable One-Pot Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Selection in the Detritylation Reaction for the Solid-Phase Synthesis of Oligonucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
-
PubMed. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Retrieved from [Link]
-
eScholarship.org. (n.d.). Conformational-restriction of peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase peptide synthesis using Nα-trityl-amino acids. Retrieved from [Link]
-
PubMed Central. (n.d.). Tyrosine Deprotonation Yields Abundant and Selective Backbone Cleavage in Peptide Anions upon Negative Electron transfer Dissociation and Ultraviolet Photodissociation. Retrieved from [Link]
-
RSC Publishing. (2023). From green innovations in oligopeptide to oligonucleotide sustainable synthesis: differences and synergies in TIDES chemistry. Retrieved from [Link]
-
University at Albany, Scholars Archive. (n.d.). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. Retrieved from [Link]
-
ACS Publications. (2022). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Activity of New N1-Alkyl Tryptophan Functionalized Dendrimeric Peptides against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. RUA [rua.ua.es]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yield in Ugi-azide multicomponent reactions
Welcome to the technical support center for multicomponent reactions. As Senior Application Scientists, we understand that while the Ugi-azide reaction is a powerful tool for generating molecular diversity, achieving high yields can be challenging. This guide is designed to provide you with expert, field-proven insights to troubleshoot common issues and optimize your reaction outcomes.
Quick Help: Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we encounter from researchers.
Q1: My Ugi-azide reaction has a very low yield or failed completely. What are the first things I should check?
A: Start with the basics. The most common culprits are the quality and stoichiometry of your reactants.
-
Purity: Ensure all four components—aldehyde (or ketone), amine, isocyanide, and azide—are pure. Isocyanides are notoriously prone to polymerization, and aldehydes can oxidize to carboxylic acids.
-
Stoichiometry: A 1:1:1:1 molar ratio is the standard starting point. An excess of one component does not always improve the yield and can complicate purification.
-
Water Content: The initial step is the formation of an imine from the aldehyde and amine, which releases water.[1][2] Ensure your solvent is dry, as excess water can inhibit this crucial step. Using molecular sieves can be beneficial.
Q2: What is the best solvent for the Ugi-azide reaction?
A: The choice of solvent is critical. Polar protic solvents are generally preferred because they stabilize the polar intermediates formed during the reaction.[3]
-
Methanol is the most commonly used and often most effective solvent.[4][5][6]
-
2,2,2-Trifluoroethanol (TFE) can significantly enhance reaction rates and yields, especially with less reactive substrates.[4]
-
Aprotic polar solvents like DMF or THF can also be used, but they are typically less effective than protic solvents.[1][3] The stability of the iminium ion intermediate is often lower in these solvents.[7]
Q3: How critical is the purity of the isocyanide component?
A: Extremely critical. Isocyanides are the least stable component in the Ugi reaction. They can degrade upon storage, especially if exposed to light, air, or acid traces. Impure isocyanide is a primary reason for low yields. We recommend either purchasing from a reliable supplier and using it promptly or purifying it by distillation or column chromatography immediately before use.
Q4: Can I use sodium azide (NaN₃) directly?
A: While sodium azide is the ultimate source of the azide nucleophile, it has poor solubility in many organic solvents. Trimethylsilyl azide (TMSN₃) is generally preferred as it is more soluble and reactive under typical Ugi conditions.[8] If using NaN₃, the addition of a phase-transfer catalyst may be necessary, but this can add complexity.
Q5: What temperature should I run my reaction at?
A: The Ugi reaction is typically exothermic and often proceeds well at room temperature.[1][6] However, for less reactive starting materials, gentle heating (e.g., 40–50 °C) can improve the reaction rate and yield.[8] Conversely, for highly reactive components, cooling the reaction (e.g., 0 °C) may be necessary to control the reaction rate and minimize side reactions.[5]
Systematic Troubleshooting Guide for Low Yields
When quick fixes are not enough, a systematic approach is necessary. This guide breaks down the reaction into key parameters to help you identify and resolve the root cause of low yields.
Reactant Quality and Preparation
The "garbage in, garbage out" principle applies strongly here. The success of this one-pot reaction depends on the quality of four different components.
Issue: Potential degradation or impurity of starting materials.
Causality: Each reactant has potential points of failure. Aldehydes can oxidize, amines can be hygroscopic, isocyanides can polymerize, and the azide source must be soluble and active. Any side product or impurity can interfere with the main reaction pathway.
Troubleshooting Steps:
-
Verify Aldehyde/Ketone Purity: Check for the corresponding carboxylic acid impurity via NMR. If necessary, purify by distillation or flash chromatography.
-
Assess Amine Quality: Use a fresh bottle or distill the amine. Primary amines are generally more reactive than secondary amines.
-
Handle Isocyanide with Care: Isocyanides have a pungent odor and should be handled in a fume hood. They are sensitive to acids. If you suspect degradation, purify by vacuum distillation.
-
Choose the Right Azide Source: As mentioned, TMSN₃ is often the most reliable choice for solubility in organic solvents.[8]
Workflow: Reactant Quality Control
Caption: Reactant quality control workflow.
Reaction Conditions: Solvent, Concentration, and Temperature
The interplay of these three parameters governs the reaction kinetics and equilibrium positions of the intermediate steps.
Issue: Suboptimal reaction environment leading to slow conversion or side reactions.
Causality: The Ugi reaction proceeds through a series of equilibria, including the formation of an iminium ion and a nitrilium intermediate.[1][7] The solvent's polarity and protic nature are crucial for stabilizing these charged intermediates.[3] Concentration directly impacts the reaction rate according to the law of mass action; higher concentrations generally favor the multi-component assembly.[1]
Data Summary: Solvent Effects
| Solvent | Type | Typical Yields | Rationale for Use/Avoidance |
| Methanol (MeOH) | Polar Protic | Good to Excellent | Excellent stabilization of intermediates; most common choice.[3][4] |
| Ethanol (EtOH) | Polar Protic | Good | Similar to MeOH, can be a good alternative.[4] |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | Often Excellent | Highly polar and acidic, accelerates imine formation and subsequent steps.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Poor to Moderate | Less effective at stabilizing polar intermediates.[7] |
| Dichloromethane (DCM) | Apolar Aprotic | Generally Poor | Can favor the Passerini side reaction; poor solubility of intermediates.[5] |
| Water | Polar Protic | Variable | Can be used in some cases but may inhibit initial imine formation.[4] |
Troubleshooting Steps:
-
Optimize Solvent: If using an aprotic solvent like DCM or THF with poor results, switch to methanol or TFE.
-
Adjust Concentration: The Ugi reaction is often concentration-dependent. If your yield is low at low concentrations (e.g., <0.1 M), try increasing it to the 0.5 M - 2.0 M range.[1]
-
Modify Temperature: Start at room temperature. If the reaction is sluggish (monitor by TLC or LC-MS), try warming to 40-50 °C. If side products are forming, try cooling to 0 °C.
Understanding the Mechanism and Potential Side Reactions
A low yield of your desired product implies that your starting materials are being consumed by alternative pathways.
Ugi-Azide Reaction Mechanism
The reaction proceeds via the formation of an imine, which is protonated and then attacked by the isocyanide. This forms a nitrilium ion, which is then trapped by the azide nucleophile to give the final tetrazole product.
Sources
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. Ugi Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Crude 3-(2-Trityl-2H-tetrazol-5-yl)-phenol
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions concerning the purification of crude 3-(2-Trityl-2H-tetrazol-5-yl)-phenol. Our aim is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the isolation and purification of this important intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Problem 1: Low Purity After Initial Work-up and Extraction
Symptom: Preliminary analysis (e.g., TLC, ¹H NMR) of the crude product after quenching the reaction and performing a standard aqueous/organic extraction shows multiple spots or complex proton signals, indicating significant impurities.
Potential Causes:
-
Incomplete Reaction: The reaction to form the tetrazole ring or to attach the trityl group may not have gone to completion.
-
Presence of Regioisomers: The trityl group can potentially attach to the N-1 or N-2 position of the tetrazole ring, leading to regioisomeric impurities.[1]
-
Side Reactions: The phenolic hydroxyl group might have undergone side reactions, or there could be byproducts from the tetrazole formation step.[2]
-
Premature Deprotection: The acidic or basic conditions during work-up may have caused partial cleavage of the acid-labile trityl group.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Detailed Solutions:
-
Optimize Extraction for Phenolic Nature:
-
Rationale: The phenolic group can be deprotonated in a basic aqueous phase, allowing for selective extraction.
-
Protocol:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a saturated sodium bicarbonate solution. This will remove acidic impurities but should be mild enough to minimize trityl deprotection.
-
To separate the desired phenolic product from non-phenolic impurities, perform an extraction with a dilute, cold (0-5 °C) NaOH solution (e.g., 0.1 M). The desired product will move to the aqueous phase as its phenoxide salt.
-
Immediately acidify the basic aqueous phase with a cold, dilute acid (e.g., 1 M HCl) to a neutral pH and extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This method helps in separating the phenolic compound from non-acidic byproducts.[5][6]
-
-
-
Chromatographic Separation of Regioisomers:
-
Rationale: The N-1 and N-2 trityl regioisomers will likely have different polarities and can be separated by column chromatography.[1]
-
Protocol:
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient elution system of ethyl acetate in hexanes is a good starting point. The polarity can be gradually increased to elute the more polar components. Tetrazoles can be quite polar and may require a more polar solvent system.[7]
-
TLC Monitoring: Carefully monitor the fractions by TLC to distinguish between the closely eluting regioisomers.
-
-
Problem 2: Product "Oiling Out" During Crystallization
Symptom: When attempting to crystallize the product from a solvent system, it separates as a viscous liquid or oil instead of forming solid crystals.
Potential Causes:
-
High Impurity Level: The presence of significant impurities can depress the melting point and interfere with crystal lattice formation.[7]
-
Inappropriate Solvent System: The chosen solvent may have too high a boiling point, or its polarity may not be suitable for crystallization.[7]
-
Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystal formation.[7]
Troubleshooting Crystallization Issues:
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | High impurity level | Purify further by column chromatography before attempting recrystallization.[7] |
| Inappropriate solvent | Try a different solvent or a mixed solvent system (e.g., dichloromethane/hexanes, ethyl acetate/heptane).[7] | |
| Rapid cooling | Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator. Insulating the flask can also help.[7] | |
| Failure to Crystallize | Solution is not supersaturated | Slowly evaporate some of the solvent to increase the concentration. |
| Lack of nucleation sites | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[7] |
Problem 3: Product Streaking or Sticking to the Column During Chromatography
Symptom: During silica gel column chromatography, the product streaks badly or remains adsorbed to the silica gel, leading to poor separation and low recovery.
Potential Causes:
-
High Polarity of the Tetrazole: The tetrazole moiety is polar and can interact strongly with the acidic silica gel.[7]
-
Interaction of the Phenolic Group: The acidic phenol can also lead to strong interactions with the silica gel.
Solutions:
-
Modify the Mobile Phase:
-
Add a small amount of a polar solvent like methanol to the eluent to help displace the compound from the silica gel.
-
Incorporate a small percentage (e.g., 0.5-1%) of acetic acid in the mobile phase. This can protonate the tetrazole and phenol, reducing their interaction with the silica stationary phase.
-
-
Use a Different Stationary Phase:
-
Consider using neutral or basic alumina as the stationary phase to minimize acidic interactions.
-
Reversed-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water could also be an effective alternative.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter when purifying crude this compound?
A1: The most common impurities include:
-
Unreacted starting materials: Such as 3-hydroxybenzonitrile or triphenylmethyl chloride.
-
N-1 Trityl Regioisomer: The trityl group can attach to the N-1 position of the tetrazole ring, forming an isomer that may be difficult to separate.[1]
-
Detritylated product: 3-(2H-tetrazol-5-yl)-phenol, resulting from the cleavage of the trityl group during the reaction or work-up.[3][4]
-
Triphenylmethanol: A byproduct of the tritylation reaction or from the cleaved trityl cation reacting with water.
Q2: How can I confirm the correct regioisomer (N-2 vs. N-1)?
A2: While challenging, spectroscopic methods can help distinguish between the N-1 and N-2 isomers. Detailed 2D NMR studies, such as HMBC and NOESY, can reveal through-bond and through-space correlations that help in assigning the structure. X-ray crystallography provides definitive structural confirmation if suitable crystals can be obtained.[1] In many sartan intermediates, the N-2 trityl regioisomer is the thermodynamically favored product.[1]
Q3: What is the best general approach for purifying this compound?
A3: A multi-step approach is often the most effective:
-
Liquid-Liquid Extraction: Begin with an optimized extraction procedure to remove acidic and basic impurities, taking advantage of the phenolic group.[5][6]
-
Column Chromatography: Follow with silica gel chromatography to separate the desired product from closely related impurities like the N-1 regioisomer.
-
Crystallization: Finally, crystallize the purified product from a suitable solvent system to obtain a high-purity, solid material.
Q4: Are there any stability concerns I should be aware of during purification?
A4: Yes, the primary stability concern is the acid-lability of the trityl protecting group.[3] Avoid strongly acidic conditions during work-up and chromatography. Use of dilute acids and bases, preferably at low temperatures, is recommended. Prolonged heating should also be avoided as it can promote decomposition of some tetrazole derivatives.[8]
Q5: Can I use reversed-phase chromatography for this purification?
A5: Absolutely. Reversed-phase chromatography is an excellent alternative, especially if you are facing issues with streaking on silica gel. A C18 column with a gradient of water and a polar organic solvent like acetonitrile or methanol would be a suitable starting point.
References
- EP2902385B1 - Deprotection method for tetrazole compound - Google P
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega - ACS Publications. [Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. [Link]
-
2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. [https://www.semanticscholar.org/paper/2-(N-((2-%E2%80%99-(2H-tetrazole-5-yl)-%5B1%2C1%E2%80%99-biphenyl%5D-4yl)-Nadeem-Ahmad/b220c38865a7f72202c46f140237d00f727c622a]([Link]
-
(PDF) Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - ResearchGate. [Link]
-
Trityl Group Deprotection from Tetrazoles - Thieme Gruppe. [Link]
-
LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. [Link]
- US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google P
-
(PDF) RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES - ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC. [Link]
-
Review on Extraction of Phenolic Compounds from Natural Sources Using Green Deep Eutectic Solvents | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes - PMC - NIH. [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. [Link]
-
Chapter 2. [Link]
-
Indium-Mediated Cleavage of the Trityl Group from Protected 1H- Tetrazoles - RUA. [Link]
-
Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - NIH. [Link]
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]
-
What is the suitable way to extract phenolic compounds for antioxidant analysis? [Link]
-
Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. [Link]
-
(PDF) Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules - ResearchGate. [Link]
-
Extraction of Phenolic Compounds: Significance and symbolism. [Link]
-
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols - Organic Chemistry Portal. [Link]
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- 4. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. pubs.acs.org [pubs.acs.org]
How to avoid isomeric mixtures in 2,5-disubstituted tetrazole synthesis
Welcome to our dedicated technical support guide for navigating the complexities of 2,5-disubstituted tetrazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity. Here, we address common questions and provide in-depth troubleshooting strategies to help you minimize or eliminate the formation of isomeric mixtures in your reactions.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a 5-substituted tetrazole and am now trying to add a second substituent via alkylation. Why am I getting a mixture of two different products?
A1: You are observing the formation of N1 and N2 constitutional isomers. This is a classic challenge in tetrazole chemistry. The root cause lies in the electronic structure of the deprotonated 5-substituted-1H-tetrazole. The resulting tetrazolate anion is an ambident nucleophile, meaning it has two distinct nucleophilic centers: the N1 and N2 nitrogen atoms. When you introduce an electrophile (like an alkyl halide), it can react at either of these positions, leading to a mixture of 1,5- and 2,5-disubstituted tetrazoles. The final ratio of these isomers is highly dependent on a variety of factors including the reaction mechanism, the nature of your starting materials, and the reaction conditions.[1]
Q2: What are the primary factors that influence whether the N1 or N2 isomer is the major product during alkylation?
A2: The regioselectivity of alkylating a 5-substituted tetrazole is a complex interplay of steric, electronic, and mechanistic factors. Generally, the 2,5-disubstituted isomer is the thermodynamically more stable product and is often formed preferentially.[1] However, the outcome is not always predictable. Key influencing factors include:
-
The Electrophile (Alkylating Agent): The structure of your electrophile is critical. Bulky electrophiles may favor the less sterically hindered nitrogen. Furthermore, the reaction mechanism dictated by the electrophile (SN1 vs. SN2) plays a pivotal role in determining the isomer ratio.[1]
-
The C5-Substituent: The electronic nature (electron-donating vs. electron-withdrawing) of the group at the 5-position influences the electron density and accessibility of the N1 and N2 positions.
-
Reaction Conditions: Solvent polarity, temperature, and the choice of base or catalyst can all shift the equilibrium and kinetic favorability toward one isomer over the other.
Q3: Is there a fundamental difference in stability between the 1,5- and 2,5-disubstituted isomers?
A3: Yes. In most cases, the 2,5-disubstituted tetrazole is considered the thermodynamically more stable isomer. The 1,5-isomer can be viewed as a "pseudo-azide" due to the N=N-N-R linkage, which can sometimes make it less stable. This inherent stability difference is why many reaction conditions ultimately favor the formation of the 2,5-product, even if the kinetic product is the 1,5-isomer.
Troubleshooting Guide: Controlling Regioselectivity
This section provides actionable strategies to address specific experimental challenges related to isomer formation.
Problem 1: My alkylation of a 5-substituted tetrazole consistently yields an inseparable mixture of N1 and N2 isomers. How can I favor the desired 2,5-disubstituted product?
Solution Strategy: Optimize the Alkylation Conditions
While separating isomers by chromatography is always an option, optimizing the reaction to favor one product is more efficient.[2] To favor the more stable 2,5-isomer, consider the following:
-
Mechanism-Driven Approach: Employing reaction conditions that favor an SN1-type mechanism can increase the yield of the 2,5-isomer. A method involving the in situ generation of an alkyldiazonium intermediate from a primary amine can serve as an effective alkylating agent, often showing a preference for the N2 position.[1]
-
Solvent and Temperature: Experiment with different solvents. Aprotic polar solvents like DMF are common, but changing the polarity can alter the solvation of the tetrazolate anion and influence reactivity at the N1 vs. N2 positions.[3] Higher reaction temperatures can favor the formation of the thermodynamically more stable 2,5-isomer.
Illustrative Workflow: Alkylation Favoring the N2 Position
Caption: Workflow for N2-selective alkylation via diazotization.
Problem 2: I need to synthesize the 1,5-disubstituted isomer exclusively. Alkylation is not working. What is the best alternative strategy?
Solution Strategy: Change Your Synthetic Approach - The [3+2] Cycloaddition
This is the most robust and widely accepted solution for selectively synthesizing 1,5-disubstituted tetrazoles. Instead of building the tetrazole ring first and then alkylating, you build the ring with the substituents already destined for the correct positions.
The key is to react an organic azide (R¹-N₃) with a nitrile (R²-C≡N) . This [3+2] cycloaddition (also known as a Huisgen cycloaddition) is highly regioselective and almost exclusively yields the 1,5-disubstituted product.[4] This method completely bypasses the ambident nucleophile problem.
Core Reaction: R¹-N₃ + R²-C≡N → 1,5-(R¹,R²)-Tetrazole
Experimental Protocol: General Procedure for [3+2] Cycloaddition
-
Reactant Setup: In a suitable reaction vessel, dissolve the nitrile (1.0 eq) in a high-boiling aprotic solvent such as DMF or NMP.
-
Azide Addition: Add the organic azide (1.1-1.5 eq).
-
Catalyst (Optional but Recommended): While the reaction can proceed thermally, it is often slow. The addition of a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid (e.g., NH₄Cl) is crucial for activating the nitrile, making the reaction faster and more efficient.[5][6] Nanomaterial-based catalysts have also been shown to be highly effective.[7]
-
Heating: Heat the reaction mixture, typically between 100-150 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling, the reaction is typically quenched with an aqueous acid solution to protonate any remaining tetrazolate and precipitate the product, which can then be isolated by filtration.
Visualizing the Isomeric Challenge and Solution
Caption: Competing pathways: Alkylation vs. regioselective cycloaddition.
Problem 3: My yields are low even when using a [3+2] cycloaddition. How can I improve the reaction efficiency?
Solution Strategy: Nitrile Activation and Modern Synthetic Methods
Low yields in [3+2] cycloadditions often stem from poor reactivity of the nitrile, especially if it bears an electron-donating group.[8]
-
Catalysis: The use of a catalyst is paramount. Zinc salts are particularly effective and widely used for this transformation.[5] They coordinate to the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to attack by the azide.
-
Microwave Chemistry: Microwave-assisted synthesis can dramatically reduce reaction times from many hours to minutes and often improves yields by overcoming activation energy barriers more efficiently than conventional heating.[5]
-
Flow Chemistry: For scalability and precise control over reaction parameters (temperature, pressure, residence time), continuous flow synthesis offers significant advantages, often leading to higher yields and purity.
Table 1: Comparison of Synthetic Strategies for Disubstituted Tetrazoles
| Strategy | Starting Materials | Typical Outcome | Key Advantage | Major Drawback |
| Alkylation | 5-Substituted-1H-Tetrazole + Electrophile | Mixture of 1,5- and 2,5-isomers | Simple starting materials | Poor regioselectivity; requires purification |
| [3+2] Cycloaddition | Organic Azide + Nitrile | Predominantly 1,5-isomer | Excellent regioselectivity for the 1,5-isomer | May require harsh conditions or catalysts for unactivated nitriles |
| Ugi Tetrazole MCR | Isocyanide + Amine + Oxo component + Azide | Exclusively 1,5-isomer | High efficiency and diversity in a single step | Generates α-aminomethyl tetrazoles specifically |
| Amide Conversion | N-Substituted Amide | 1,5-disubstituted tetrazole | Useful for complex substrates, including chiral ones | Multi-step process (amide to imidoyl chloride, then to tetrazole) |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Retrieved from [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Retrieved from [Link]
-
Zhou, C-H., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Retrieved from [Link]
-
Reynard, G., et al. (2023). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Royal Society of Chemistry. Retrieved from [Link]
-
Swami, S., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. Royal Society of Chemistry. Retrieved from [Link]
Sources
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- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
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- 8. pubs.acs.org [pubs.acs.org]
Scaling up the synthesis of 3-(2-Trityl-2H-tetrazol-5-YL)-phenol
An essential intermediate in the synthesis of angiotensin II receptor blockers (ARBs) like Valsartan, 3-(2-Trityl-2H-tetrazol-5-yl)-phenol is a critical building block in modern pharmaceutical manufacturing.[1][2][3] Its synthesis, while straightforward on a laboratory scale, presents unique challenges when scaling up for pilot or industrial production. These challenges often revolve around reaction control, regioselectivity, and purification.
This technical support guide, designed for researchers and chemical engineers, provides practical, field-tested insights into troubleshooting and optimizing the scale-up synthesis of this key intermediate. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to diagnose and resolve issues effectively.
Overall Synthetic Workflow
The synthesis is typically a two-step process starting from 3-hydroxybenzonitrile. The first step is the formation of the tetrazole ring via a [3+2] cycloaddition reaction. The second, and often more challenging step, is the regioselective protection of the tetrazole with a trityl group to yield the desired N2-isomer.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during synthesis and scale-up in a practical question-and-answer format.
Step 1: Tetrazole Formation via [3+2] Cycloaddition
Question: My cycloaddition reaction with sodium azide is slow, and the yield is poor. How can I improve it?
Answer: Sluggish cycloaddition is a common issue, especially with electron-rich nitriles. Several factors can be optimized:
-
Catalysis: The reaction between a nitrile and sodium azide often requires a catalyst to proceed efficiently.[4] Lewis acids like zinc chloride (ZnCl2) or zinc bromide (ZnBr2) are highly effective. They coordinate to the nitrile nitrogen, activating it for nucleophilic attack by the azide. On a large scale, ensure the catalyst is fully dissolved or well-suspended to prevent localized reaction rates.
-
Solvent: While DMF is common, water can be an excellent solvent for this reaction, particularly when using zinc salts as catalysts.[4] This improves the process's green profile and can simplify work-up.
-
Temperature: Higher temperatures (80-120 °C) are typically required. However, on a large scale, precise temperature control is critical. Exothermic events can occur, and careful monitoring of the internal temperature, not just the jacket temperature, is essential to prevent runaway reactions.[5]
-
Safety with Azides: Sodium azide is highly toxic. When combined with acid during work-up, it forms the volatile and explosive hydrazoic acid (HN3). Always perform the reaction in a well-ventilated area. Before acidification, ensure the reaction mixture is cooled and consider quenching any residual sodium azide with a reagent like sodium nitrite under acidic conditions.
Step 2: Regioselective N-Tritylation
Question: I'm getting a significant amount of the undesired N1-trityl isomer. How can I maximize the yield of the N2-isomer?
Answer: This is the most critical challenge in this synthesis. The formation of two regioisomers complicates purification and reduces the overall yield. The bulky trityl group has an inherent steric preference for the less hindered N2 position, but reaction conditions dictate the outcome.
-
Choice of Base: The base is crucial. A non-nucleophilic, sterically hindered base is often preferred. Triethylamine (TEA) is common, but bases like diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) can offer better selectivity. The base deprotonates the tetrazole, and the resulting anion's charge distribution, influenced by the solvent and counter-ion, affects the site of alkylation.
-
Solvent Effects: The polarity and coordinating ability of the solvent play a significant role. Aprotic solvents like acetonitrile, dichloromethane (DCM), or THF are typical choices. Experimenting with different solvents during process development is highly recommended.
-
Temperature Control: Perform the reaction at a controlled, lower temperature (e.g., 0-10 °C) during the addition of trityl chloride. This can enhance the kinetic selectivity towards the desired N2 product.
-
Order of Addition: Slowly adding the trityl chloride solution to the mixture of the tetrazole and base is the standard procedure. This maintains a low concentration of the electrophile and can improve selectivity.
Question: The tritylation reaction is incomplete, and purification is difficult on a larger scale. What should I do?
Answer: Incomplete conversion and purification are intertwined problems, especially during scale-up.
-
Reagent Quality: Trityl chloride is moisture-sensitive. Ensure it is of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to triphenylmethanol, which can complicate the reaction and purification.
-
Purification Strategy: While column chromatography is effective in the lab, it is often impractical and costly for large quantities. Developing a robust crystallization or recrystallization procedure is paramount for industrial scale. This involves screening various solvent systems (e.g., ethyl acetate/heptane, toluene, isopropanol/water) to find conditions where the desired N2-isomer selectively precipitates, leaving the N1-isomer and impurities in the mother liquor.
| Parameter | Condition A (Lab Scale) | Condition B (Optimized for Scale-Up) | Expected Outcome |
| Solvent | Dichloromethane (DCM) | Toluene or Acetonitrile | Improved handling, potential for direct crystallization. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | May improve N2:N1 selectivity. |
| Temperature | Room Temperature | 0-10 °C during addition | Enhances kinetic control, favoring the N2 isomer. |
| Purification | Silica Gel Chromatography | Crystallization / Recrystallization | Enables efficient, cost-effective isolation of pure product. |
Scale-Up Specific Challenges
Question: The reaction is exothermic. How do I manage heat transfer in a 100L reactor?
Answer: Heat management is a primary safety and quality concern during scale-up. The surface-area-to-volume ratio decreases dramatically as you increase the reactor size, making heat dissipation less efficient.[6]
-
Controlled Addition: Add reagents, especially in exothermic steps, slowly and sub-surface to prevent localized overheating.
-
Reactor Efficiency: Ensure the reactor's heating/cooling system is adequate for the thermal load of the reaction.
-
Process Safety Analysis: Conduct a thorough process hazard analysis (PHA) to understand the thermal risks and establish critical safety parameters and emergency procedures.[7]
Caption: Troubleshooting flowchart for the N-Tritylation step.
Frequently Asked Questions (FAQs)
Q1: Why is the trityl group used for protecting the tetrazole? The trityl group is a bulky protecting group that serves several purposes. It enhances the solubility of the molecule in organic solvents and, more importantly, it can direct subsequent chemical transformations.[8] Its steric bulk also makes it relatively easy to remove under acidic conditions without affecting other parts of the molecule.[9]
Q2: What are the standard conditions for removing the trityl group? The trityl group is typically cleaved under acidic conditions. A common laboratory method is using trifluoroacetic acid (TFA) in a solvent like DCM.[10][11] On a larger scale, milder acids like formic acid or hydrochloric acid in an alcohol solvent may be used. The deprotection is often straightforward, yielding the free tetrazole and triphenylmethanol or a derivative as a byproduct.
Q3: How should I monitor the progress of these reactions? High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate monitoring, as it can resolve the starting material, N1-isomer, N2-isomer, and byproducts. Thin-Layer Chromatography (TLC) is a faster, qualitative tool for tracking the consumption of the limiting reagent.
Protocols
Protocol 1: Synthesis of 3-(1H-tetrazol-5-yl)phenol
Safety Note: Handle sodium azide with extreme care. Avoid contact with acids and heavy metals.
-
To a suitable reactor, add 3-hydroxybenzonitrile (1.0 eq), sodium azide (1.2 eq), and zinc chloride (1.1 eq).
-
Add N,N-Dimethylformamide (DMF, 5-10 volumes).
-
Heat the mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction by HPLC until the starting nitrile is consumed (<1%).
-
Cool the reaction mixture to room temperature.
-
Carefully add water and acidify with aqueous HCl to pH 2-3 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the product as a solid.
Protocol 2: Synthesis of this compound
Safety Note: Handle trityl chloride in an inert atmosphere. The reaction may be mildly exothermic.
-
Charge the reactor with 3-(1H-tetrazol-5-yl)phenol (1.0 eq) and acetonitrile (10 volumes).
-
Add triethylamine (1.5 eq) and stir to dissolve.
-
Cool the mixture to 0-5 °C.
-
In a separate vessel, dissolve trityl chloride (1.1 eq) in acetonitrile (3 volumes).
-
Slowly add the trityl chloride solution to the reactor over 1-2 hours, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by HPLC.
-
Filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Proceed with the developed crystallization procedure (e.g., dissolving the residue in hot ethyl acetate and adding heptane to precipitate the product) to isolate the pure this compound.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
- Budak, Y., & Ceylan, M. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
- National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Royal Society of Chemistry. (2021).
- Shanmugam, G., et al. (n.d.). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica.
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
- ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- Thieme Gruppe. (n.d.).
- RUA. (2016).
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
- UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes.
- National Institutes of Health (NIH). (n.d.). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones.
- Google Patents. (n.d.). Synthesis method of valsartan.
- National Institutes of Health (NIH). (n.d.).
- National Institutes of Health (NIH). (n.d.). Tetrazoles via Multicomponent Reactions.
- Reddit. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?.
- (2023).
- PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis.
- Google Patents. (n.d.).
- CORE. (n.d.).
- ResearchGate. (2024).
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- National Institutes of Health (NIH). (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)
- SHANDONG LOOK CHEMICAL. (2021). Problems needing attention in synthesis process scaling up.
- Beilstein Journals. (n.d.). A short and efficient synthesis of valsartan via a Negishi reaction.
- ResearchGate. (2025). ChemInform Abstract: Synthesis, Properties, and Structure of Tetrazoles: Certain Achievements and Prospects.
- ACS Publications. (n.d.).
- Semantic Scholar. (2024). Selective Synthesis of 3‑(1H‑Tetrazol-5-yl)
- Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl.
- National Institutes of Health (NIH). (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)
- Lab Manager. (2022). How to Scale Up a New Synthesis Reaction.
- YouTube. (2024). Mitsunobu Reaction - reaction mechanism and experimental procedure.
- Journal of Advanced Scientific Research. (n.d.). SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
Sources
- 1. CN100522953C - Synthesis method of valsartan - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pure-synth.com [pure-synth.com]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 8. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. Tritylamines [organic-chemistry.org]
- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Tritylated Compounds
Welcome to the technical support guide for the characterization of tritylated compounds. The triphenylmethyl (trityl) group is an invaluable protecting group for primary alcohols, particularly in nucleoside and carbohydrate chemistry, prized for its steric bulk and acid lability.[1][2] However, these same properties introduce a unique set of challenges during structural elucidation and purification. This guide is designed to provide you, the research scientist, with field-proven insights and troubleshooting protocols to navigate these common pitfalls effectively.
I. NMR Spectroscopy: Unraveling the Signals
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural characterization, yet the trityl group's properties can often lead to confusing spectra.
FAQ 1: Why do the aromatic proton signals of my trityl group look like a broad, unresolved multiplet instead of sharp doublets and triplets?
Answer: This is a classic issue stemming from the steric bulk of the trityl group.
-
The "Why": The three phenyl rings of the trityl group are not free to rotate without restriction. They exist in a propeller-like conformation. Slow or intermediate rotation on the NMR timescale leads to a phenomenon called chemical exchange broadening. Protons that would be chemically equivalent under fast rotation become distinct, and their signals broaden, often coalescing into a complex, poorly resolved pattern.
-
Troubleshooting Protocol:
-
Elevated Temperature NMR: Increasing the temperature of the NMR experiment (e.g., from 25°C to 50°C or higher) can increase the rate of phenyl ring rotation. If the broadening is due to slow rotation, the signals should sharpen and resolve into the expected patterns as the rotation becomes fast on the NMR timescale.
-
Solvent Choice: The choice of solvent can influence the rotation rate. Experiment with different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃CN) to see if one provides better resolution.
-
Higher Field Strength: While not always accessible, a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) can sometimes improve the separation of the signals, even if broadening persists.
-
FAQ 2: The integration of my aromatic region is higher than expected for the 15 protons of the trityl group. What could be the cause?
Answer: This issue often points to the presence of residual trityl-containing byproducts.
-
The "Why": The most common culprit is triphenylmethanol (trityl alcohol), a byproduct of the tritylation reaction or subsequent hydrolysis.[2] Another possibility is the presence of the trityl cation (tritylium), which can form if the sample is acidic.
-
Troubleshooting Protocol:
-
Check for Byproducts: Look for a characteristic singlet around 2.0-2.5 ppm in ¹H NMR (in CDCl₃), which can indicate the hydroxyl proton of trityl alcohol. In ¹³C NMR, the carbinol carbon of trityl alcohol appears around 82 ppm.
-
Purification Check: Re-purify the sample using column chromatography. A small amount of a non-polar co-solvent (like toluene) in your hexane/ethyl acetate system can sometimes help separate the desired product from trityl alcohol.
-
Neutralize the Sample: If you suspect acidity, you can try passing a solution of your compound through a small plug of basic alumina or sodium bicarbonate before preparing the NMR sample.
-
Table 1: Typical NMR Chemical Shifts for Trityl Groups
| Group | Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Trityl (Tr) | Aromatic H | 7.20 - 7.50 (m) | 127 - 130 (Ar-CH), 144 (Ar-Cipso) | Broad multiplets are common. |
| Trityl (Tr) | Quaternary C | N/A | ~87 (C-OAr₃) | This is a key signal to identify. |
| Dimethoxytrityl (DMT) | Aromatic H | 6.80-6.90 (d), 7.15-7.45 (m) | 113 (Ar-CH ortho to OMe) | Methoxy-substituted rings are more distinct. |
| Dimethoxytrityl (DMT) | Methoxy H | ~3.75 (s, 6H) | ~55 (OCH₃) | Sharp singlet, excellent diagnostic peak. |
II. Mass Spectrometry: Taming the Stable Cation
Mass spectrometry of tritylated compounds is frequently dominated by the exceptional stability of the trityl cation.
FAQ 3: My mass spectrum shows a huge base peak at m/z 243, but I can't find the molecular ion [M+H]⁺. Is my compound degrading?
Answer: Yes, your compound is fragmenting in the source, but this is the expected and dominant behavior for tritylated compounds.
-
The "Why": The trityl group is designed to be acid-labile.[1] In the electrospray ionization (ESI) source, which is often slightly acidic, the trityl ether is readily protonated. This intermediate rapidly fragments to lose the protected alcohol and form the highly resonance-stabilized tritylium cation (CPh₃⁺), which has a mass of 243 Da.[3] This cation is so stable that it often becomes the base peak, suppressing the signal from the intact molecular ion.
-
Troubleshooting Protocol:
-
Use a "Softer" Ionization Method: If available, Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can sometimes be less energetic and may yield a visible molecular ion.
-
Optimize ESI Conditions: Reduce the fragmentor or cone voltage in the ESI source. This decreases the energy applied to the ions as they enter the mass spectrometer, minimizing in-source fragmentation.
-
Adduct Formation: Try to promote the formation of other adducts. Adding a small amount of sodium acetate to your sample can encourage the formation of a sodium adduct [M+Na]⁺, which is often more stable and less prone to fragmentation than the protonated species [M+H]⁺.
-
Diagram 1: Fragmentation of a Tritylated Compound in ESI-MS
This diagram illustrates the rapid in-source fragmentation that leads to the dominant trityl cation peak.
Caption: In-source fragmentation pathway of tritylated compounds.
III. Chromatography: Navigating Purification Pitfalls
The lability and hydrophobicity of the trityl group require careful consideration during chromatographic purification.
FAQ 4: My compound is streaking badly on my silica TLC plate and I'm getting poor recovery from my silica column. What's happening?
Answer: Your compound is likely undergoing detritylation on the acidic surface of the silica gel.
-
The "Why": Standard silica gel is slightly acidic (pH ~4-5), which is acidic enough to cleave the trityl ether, especially for more acid-sensitive derivatives like dimethoxytrityl (DMT).[1] This degradation on the stationary phase leads to tailing, streaking on TLC plates, and loss of product during column chromatography.[4]
-
Troubleshooting Protocol:
-
Neutralize the Silica: The most effective solution is to use a neutralized stationary phase. Add ~1% triethylamine (Et₃N) to your mobile phase (e.g., hexane/ethyl acetate). This deactivates the acidic sites on the silica.
-
Column Deactivation (Step-by-Step):
-
Prepare your eluent system containing 1-3% triethylamine.[5]
-
Pack your column with silica gel using this basic eluent.
-
Flush the packed column with at least one column volume of the eluent to ensure all acidic sites are neutralized.
-
Load your sample and run the chromatography as usual with the triethylamine-containing eluent.
-
-
Alternative Stationary Phases: If detritylation remains a problem, consider using a less acidic stationary phase like neutral alumina or C18-functionalized silica (reverse-phase).
-
Diagram 2: Troubleshooting Workflow for Compound Characterization
This workflow provides a logical path for diagnosing and solving common characterization issues.
Caption: A decision tree for troubleshooting tritylated compounds.
IV. References
-
Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Research Report, 13.13. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Zhang, W., & Li, C. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules, 21(7), 934. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
ETH Zurich. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
Sources
Technical Support Center: Post-Deprotection Purification
Eliminating the Triphenylmethanol Byproduct After Trityl Group Removal
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of the triphenylmethanol byproduct that often complicates purification following the deprotection of trityl (Tr) ethers, amines, and thioethers. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity of your target molecule with confidence.
Introduction: The Persistent Challenge of Triphenylmethanol
The trityl group is a valuable protecting group in organic synthesis, prized for its steric bulk and ease of cleavage under acidic conditions. However, this deprotection step liberates triphenylmethanol (TrOH), a non-polar, crystalline solid that can co-purify with the desired product, presenting a significant purification challenge. This guide will explore the chemical principles and laboratory techniques to effectively remove this persistent byproduct.
The deprotection of a trityl-protected compound (R-OTr) with an acid catalyst generates the desired deprotected molecule (R-OH) and the stable trityl cation (Tr+). This cation subsequently reacts with water during the workup to form triphenylmethanol (TrOH).
Frequently Asked Questions (FAQs)
Q1: Why is triphenylmethanol so difficult to remove from my reaction mixture?
A: The difficulty in removing triphenylmethanol stems from its physical properties, which can be very similar to those of the desired product, especially if the target molecule is also non-polar and has a similar molecular weight. Triphenylmethanol is a white crystalline solid that is insoluble in water and petroleum ether but soluble in many common organic solvents like ethanol, diethyl ether, benzene, and dioxane.[1][2][3] This solubility profile often leads to its co-precipitation or co-elution with the product during standard purification procedures.
Q2: What are the most common methods for removing triphenylmethanol?
A: The choice of purification method largely depends on the properties of your desired compound. The most common and effective techniques include:
-
Crystallization/Recrystallization: Exploiting differences in solubility between your product and triphenylmethanol in a specific solvent system.
-
Liquid-Liquid Extraction: Utilizing the differential solubility of the compounds in immiscible solvents.
-
Column Chromatography: Separating the compounds based on their differential adsorption to a stationary phase.
-
Trituration: Washing the crude solid mixture with a solvent that dissolves the byproduct but not the desired product.
Q3: Can I prevent the formation of triphenylmethanol in the first place?
A: While the formation of the trityl cation is inherent to the deprotection mechanism, subsequent quenching and workup conditions can be optimized. The trityl cation is highly reactive and, in the absence of water, can be scavenged by nucleophiles.[4] However, in most standard protocols, the reaction is quenched with water or an aqueous solution, making the formation of triphenylmethanol unavoidable. Therefore, the focus is typically on its efficient removal post-reaction.
Q4: How can I monitor the successful removal of triphenylmethanol?
A: Thin Layer Chromatography (TLC) is an excellent and rapid method for monitoring the purification process.[5] A TLC plate can be spotted with the crude reaction mixture and the fractions from your purification. Staining with an appropriate indicator and comparison with a standard of pure triphenylmethanol will show the progressive removal of the byproduct.
Troubleshooting and In-Depth Purification Guides
This section provides detailed protocols and the scientific rationale for the most effective methods to remove triphenylmethanol.
Method 1: Selective Precipitation and Trituration
Principle: This is often the simplest and most direct method, leveraging the poor solubility of triphenylmethanol in non-polar hydrocarbon solvents.[1]
Best Suited For: Cases where the desired product has significantly different solubility characteristics from triphenylmethanol.
Experimental Protocol:
-
Solvent Evaporation: After the aqueous workup of the deprotection reaction, evaporate the organic solvent to obtain the crude solid mixture of your product and triphenylmethanol.
-
Trituration: To the solid residue, add a minimal amount of a cold, non-polar solvent in which triphenylmethanol is known to be poorly soluble, such as petroleum ether or hexane.[1][6]
-
Slurry and Filtration: Stir the mixture vigorously to create a slurry. The desired product will ideally remain as a solid while the triphenylmethanol dissolves.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of the cold trituration solvent.[5]
-
Purity Check: Analyze the solid product and the filtrate by TLC to confirm the removal of triphenylmethanol.
Expert Insight: The choice of trituration solvent is critical. If your product has some solubility in non-polar solvents, you may experience product loss. In such cases, a mixture of solvents (e.g., diethyl ether/hexane) can be optimized to maximize the removal of triphenylmethanol while minimizing product loss.[4]
Method 2: Liquid-Liquid Extraction
Principle: This technique exploits the differential solubility of the product and triphenylmethanol between two immiscible liquid phases. While triphenylmethanol is generally not water-soluble, modifying the aqueous phase's pH can sometimes help partition an acidic or basic product into the aqueous layer, leaving the neutral triphenylmethanol behind in the organic layer.[7][8]
Best Suited For: Products that contain an acidic or basic functional group.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Aqueous Wash (for acidic/basic products):
-
For acidic products: Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic product will deprotonate and move into the aqueous layer, while triphenylmethanol remains in the organic layer.
-
For basic products: Extract the organic layer with an acidic aqueous solution (e.g., dilute HCl). The basic product will protonate and move into the aqueous layer.
-
-
Separation: Separate the aqueous and organic layers.
-
Product Recovery:
-
For acidic products: Acidify the aqueous layer to re-protonate your product, which should then precipitate or be extractable with a fresh portion of organic solvent.
-
For basic products: Basify the aqueous layer to deprotonate your product for subsequent extraction.
-
-
Final Steps: Wash the combined organic extracts of the purified product with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for purifying an acidic/basic product from triphenylmethanol.
Method 3: Flash Column Chromatography
Principle: This is a highly effective method for separating compounds with different polarities. Triphenylmethanol is relatively non-polar and will elute differently from more polar or less polar products on a silica gel column.
Best Suited For: A wide range of products, especially when other methods fail to provide adequate purity.
Experimental Protocol:
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the chromatography solvent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate).[9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain your product and which contain triphenylmethanol.
-
Product Isolation: Combine the pure fractions containing your product and evaporate the solvent.
Expert Insight: A typical elution system for separating triphenylmethanol from a more polar product would be a gradient of ethyl acetate in hexane. Triphenylmethanol will elute earlier in the less polar fractions.
Data Summary: Purification Method Comparison
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Trituration | Differential Solubility | Fast, simple, inexpensive | Potential for product loss, may not be effective for all compounds | Products that are solids and have very different solubility from TrOH |
| Liquid-Liquid Extraction | Partitioning between immiscible phases | Scalable, can be highly effective | Only applicable to acidic or basic products | Ionizable products |
| Column Chromatography | Differential Adsorption | High resolution, applicable to a wide range of compounds | Time-consuming, requires more solvent and materials | Complex mixtures or when high purity is essential |
Final Considerations and Best Practices
-
Characterization is Key: Always confirm the purity of your final product by appropriate analytical techniques such as NMR, Mass Spectrometry, and melting point analysis. The melting point of pure triphenylmethanol is in the range of 160-164°C.[3]
-
Safety First: Always handle organic solvents and reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By understanding the chemical properties of triphenylmethanol and applying the appropriate purification strategy, you can confidently and efficiently isolate your target molecule in high purity.
References
- Jasperse, J. (n.d.). Chem 355 Grignard Synthesis of Triphenylmethanol.
- Chem21Labs. (n.d.). Synthesis of Triphenylmethanol.
- TSI Journals. (2015). The Grignard Synthesis of Triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-292.
- Odinity. (2013). Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene.
- University of Guelph, Department of Chemistry. (2012, March 7). Preparation of triphenylmethanol via Grignard, Expt. 8 [Video]. YouTube.
- Theochem @ Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
-
Wikipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
-
Muhoza, J. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]
- Solubility of Things. (n.d.). Triphenylmethanol.
-
Reddit. (2017, November 9). How do you separate triphenylmethanol from Salicylic Acid? r/OrganicChemistry. Retrieved from [Link]
- Glen Research. (n.d.). Deprotection Guide.
-
ACS Publications. (n.d.). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]
- Baetro. (2025, August 21). Triphenylmethanol Melting Point: Understanding Its Significance and Properties.
- Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols.
Sources
- 1. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 2. トリフェニルメタノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. baetro-machining.com [baetro-machining.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cerritos.edu [cerritos.edu]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. RUA [rua.ua.es]
Technical Support Center: Catalyst Selection for Efficient Tetrazole Formation
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 5-substituted-1H-tetrazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the [3+2] cycloaddition reaction between nitriles and azides. The formation of the tetrazole ring, a critical bioisostere for carboxylic acids in medicinal chemistry, is highly dependent on efficient catalysis.[1] This resource provides in-depth answers to frequently asked questions and practical troubleshooting solutions to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in tetrazole synthesis from nitriles and azides?
The direct cycloaddition of an azide anion to a nitrile is often a slow reaction requiring high temperatures, particularly for nitriles that are not activated by electron-withdrawing groups.[2] A catalyst's primary role is to activate the nitrile substrate, making it more electrophilic and susceptible to nucleophilic attack by the azide anion. This activation significantly enhances the reaction rate, allowing the synthesis to proceed under milder conditions and with higher yields.[3][4]
Q2: What are the main classes of catalysts used for this transformation?
Catalysts for tetrazole formation can be broadly categorized, each with distinct advantages and limitations:
-
Lewis Acids: Metal salts such as those of Zinc (e.g., ZnCl₂, Zn(OTf)₂), Aluminum, and Indium (e.g., InCl₃) are common.[3] They coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and facilitating the subsequent cycloaddition.[3]
-
Brønsted Acids: Protic acids or acid surrogates like ammonium chloride (NH₄Cl) or silica-supported sodium hydrogen sulfate can protonate the nitrile nitrogen, thereby activating it for the reaction.[3][4]
-
Homogeneous Transition Metal Complexes: More recently, complexes of cobalt, copper, and palladium have been developed.[5][6] These can offer high efficiency and catalytic activity at low loadings, often operating through the initial coordination of the azide or nitrile to the metal center.[5]
-
Heterogeneous Catalysts: This is a rapidly growing area, with a focus on "green" chemistry.[7] These catalysts, such as metal oxides (e.g., ZnO nanoparticles) or metals supported on solid matrices (e.g., Pd on magnetic nanoparticles), are in a different phase from the reaction mixture.[7] Their primary advantage is ease of separation and recyclability.[7]
-
Organocatalysts: Environmentally benign options like L-proline have also been shown to effectively catalyze tetrazole formation.[3]
Q3: How does the reaction mechanism proceed with a Lewis or Brønsted acid catalyst?
The generally accepted mechanism involves a stepwise process rather than a concerted cycloaddition when using azide salts.[4][8] The process is initiated by the activation of the nitrile, followed by azide attack and subsequent cyclization.
Caption: Lewis/Brønsted acid-catalyzed tetrazole formation mechanism.
Q4: What are the advantages of using heterogeneous nanocatalysts?
Heterogeneous nanocatalysts represent a significant advancement in green and sustainable chemistry for tetrazole synthesis.[7] Their key benefits include:
-
High Surface Area: The high surface-area-to-volume ratio leads to a greater number of active catalytic sites, often resulting in higher efficiency.[7]
-
Easy Separation: Unlike homogeneous catalysts that require tedious workups like column chromatography, heterogeneous catalysts can be easily removed by filtration.[7] Magnetic nanocatalysts (e.g., Fe₃O₄-based) are particularly advantageous as they can be separated using an external magnet.[7]
-
Recyclability: The ability to easily recover the catalyst allows it to be reused for multiple reaction cycles, reducing cost and waste. Many systems can be reused 5-8 times without a significant loss of activity.[7]
-
Improved Stability: Solid-supported catalysts often exhibit greater thermal and mechanical stability.[7]
Troubleshooting Guide
This section addresses common problems encountered during catalyzed tetrazole synthesis.
Problem 1: Low or No Product Yield
Potential Cause 1: Ineffective Catalyst-Substrate Pairing
-
Explanation: The electronic nature of the nitrile substrate is crucial. Electron-deficient nitriles (e.g., those with -NO₂, -CN, -CF₃ groups) are generally more reactive, while electron-rich nitriles (with -OCH₃, -NH₂ groups) are less reactive and require more potent catalytic systems.[2] A mild catalyst may be insufficient for an unactivated, electron-rich nitrile.
-
Solution:
-
For Electron-Rich Nitriles: Switch to a stronger Lewis acid (e.g., ZnCl₂, InCl₃) or consider a transition metal complex-based system.[3]
-
Screening: Perform small-scale screening with different catalyst classes (Lewis acid, Brønsted acid, heterogeneous catalyst) to identify the optimal choice for your specific substrate.
-
Microwave Heating: Employing controlled microwave heating can significantly accelerate the reaction and improve yields, often within minutes.[3]
-
Potential Cause 2: Catalyst Deactivation or Insufficient Loading
-
Explanation: The catalyst may be deactivated by impurities in the starting materials or solvent. Alternatively, the catalyst loading may be too low to achieve a reasonable reaction rate.[5]
-
Solution:
-
Purify Reagents: Ensure starting materials and solvents (especially DMF, which can degrade to dimethylamine) are pure and dry.
-
Optimize Loading: Increase the catalyst loading incrementally. While typical loadings are 1-5 mol%, some challenging substrates may require more. A cobalt(II) complex, for instance, was found to be optimal at 1 mol %; lowering it to 0.5 mol % reduced the yield significantly.[5]
-
Potential Cause 3: Inappropriate Reaction Conditions
-
Explanation: Temperature and solvent play a critical role. Some catalytic systems are highly sensitive to the reaction environment. For example, a reaction that works well in DMSO at 120°C might fail in THF at room temperature.[5]
-
Solution:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are commonly used and often give the best results.[5] For greener protocols, water or PEG have been used successfully with specific catalysts like zinc salts or certain nanocatalysts.[3][7]
-
Temperature Optimization: If the reaction is sluggish at a lower temperature, gradually increase the heat. Be aware that prolonged heating at very high temperatures (>150°C) can lead to tetrazole decomposition.[5]
-
Problem 2: Difficulty in Catalyst Separation and Product Purification
Potential Cause: Use of a Homogeneous Catalyst
-
Explanation: Homogeneous catalysts (e.g., ZnCl₂, Cu(OTf)₂, L-proline) are dissolved in the reaction medium, making their removal from the product mixture challenging and often requiring aqueous workups and column chromatography.[7]
-
Solution:
-
Switch to a Heterogeneous System: This is the most direct solution. Choose a catalyst supported on silica, boehmite, or nanoparticles.[7]
-
Employ a Magnetic Nanocatalyst: For the simplest workup, use a catalyst immobilized on magnetic nanoparticles (e.g., Fe₃O₄@L-lysine-Pd(0)). The catalyst can be quantitatively removed from the reaction vessel with an external magnet, and the product isolated by simple decantation or filtration of the supernatant.[7]
-
Caption: Comparison of workflows for homogeneous vs. heterogeneous catalysts.
Problem 3: Safety Concerns with Azides
Issue: Formation of Hydrazoic Acid and Explosive Metal Azides
-
Explanation: Sodium azide (NaN₃) is toxic. When combined with Brønsted acids (including water under certain conditions or even acidic catalysts like NH₄Cl), it can form the highly toxic and explosive hydrazoic acid (HN₃).[4] Additionally, azide anions can form dangerously explosive salts with heavy metals (e.g., lead, copper, silver, mercury).[4]
-
Mitigation Strategy:
-
Proper PPE: Always handle sodium azide and the reaction mixture in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).[4]
-
Avoid Strong Acids: When quenching the reaction or during workup, add acid slowly and under controlled cooling to neutralize any excess azide and protonate the tetrazole product for precipitation.
-
Dedicated Waste: Dispose of all azide-containing waste in a dedicated, properly labeled container. Do not mix it with other waste streams, especially those containing heavy metal salts.[4]
-
Catalyst Choice: When using metal catalysts, ensure they are not known to form explosive azides. Catalytic systems using zinc, cobalt, and iron are generally considered safer in this regard than those using copper or palladium, although caution is always warranted.[5][6]
-
Data & Protocols
Comparative Catalyst Performance
The following table summarizes the performance of various catalytic systems for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, providing a baseline for catalyst selection.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous | ||||||
| Co(II)-complex [L¹CoCl₂] | 1.0 | DMSO | 120 | 12 h | 99 | [5] |
| ZnCl₂ | 50 (with NaN₃) | Water | 100 | 12 h | 98 | [3] |
| L-proline | 10 | DMSO | 120 | 2 h | 96 | [3] |
| Heterogeneous | ||||||
| Fe₃O₄-adenine-Zn | 1.5 | PEG | 120 | 80 min | 96 | [7] |
| Fe₃O₄@L-lysine-Pd(0) | 0.3 | Water | 100 | 30 min | 98 | [7] |
| Ni-SMTU@boehmite | 0.03 g | DMF | 110 | 1.5 h | 94 | [7] |
Experimental Protocols
Protocol 1: General Procedure using a Homogeneous Zinc Catalyst This protocol is adapted from the work of Demko and Sharpless and is broadly applicable.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrile (10 mmol), sodium azide (1.3 g, 20 mmol), and zinc chloride (0.68 g, 5 mmol).
-
Reaction: Add deionized water (20 mL) to the flask. Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully add 3M hydrochloric acid (HCl) dropwise until the pH is ~1-2 to quench excess azide and protonate the tetrazole. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it under a vacuum to obtain the 5-substituted-1H-tetrazole.
Protocol 2: Procedure using a Reusable Magnetic Nanocatalyst This protocol illustrates the advantages of a green, heterogeneous approach.[7]
-
Setup: To a vial equipped with a magnetic stir bar, add the nitrile (1.0 mmol), sodium azide (1.3 mmol, 85 mg), the magnetic nanocatalyst (e.g., Fe₃O₄@L-lysine-Pd(0), 0.3 mol%), and water (3 mL).
-
Reaction: Seal the vial and place it in a preheated oil bath at 100°C. Stir the mixture vigorously for the required time (e.g., 30 minutes).
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Place a strong permanent magnet against the side of the vial. The dark-colored magnetic catalyst will be attracted to the magnet, leaving a clear solution.
-
Isolation: Carefully decant the supernatant (the product solution) into a separate beaker. Wash the catalyst with a small amount of solvent (e.g., ethanol), and decant this wash into the beaker as well.
-
Product Precipitation: Acidify the combined solution with dilute HCl to precipitate the tetrazole product, which can then be isolated by filtration.
-
Catalyst Reuse: The recovered magnetic catalyst can be washed with ethanol and dried under a vacuum before being used in a subsequent reaction.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Swami, S., Sahu, S. N., & Shrivastava, R. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Retrieved from [Link]
-
ACS Omega. (2024, April 29). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. Retrieved from [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024, November 6). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
Reddit. (2025, July 3). Problem with tetrazole formation. Retrieved from [Link]
-
ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jchr.org [jchr.org]
- 7. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 3-(2-Trityl-2H-tetrazol-5-YL)-phenol and 3-(1-Trityl-1H-tetrazol-5-YL)-phenol
An In-depth Analysis for Researchers in Drug Development
For researchers and scientists engaged in the nuanced field of drug development, the precise architecture of a molecule is paramount. The selection of synthetic intermediates and the control of isomeric purity can profoundly impact the physicochemical properties, biological activity, and ultimate viability of a drug candidate. This guide provides a detailed comparison of two critical regioisomers: 3-(2-Trityl-2H-tetrazol-5-YL)-phenol and 3-(1-Trityl-1H-tetrazol-5-YL)-phenol .
The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering advantages in terms of metabolic stability and lipophilicity[1]. The trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group, often employed during multi-step syntheses to mask the acidic proton of the tetrazole ring[2]. However, the alkylation of a 5-substituted-1H-tetrazole can lead to two distinct regioisomers, the N1- and N2-substituted products. The strategic synthesis of one isomer over the other, and the understanding of their differential properties, are crucial for advancing medicinal chemistry programs.
This guide will dissect the synthetic strategies to selectively obtain each isomer, provide the analytical basis for their differentiation, and discuss the anticipated disparities in their chemical behavior and potential biological implications.
Isomeric Landscape: Structural and Electronic Divergence
The core difference between the two title compounds lies in the point of attachment of the sterically demanding trityl group to the nitrogen atoms of the tetrazole ring.
Figure 1: Chemical structures of the N1 and N2 regioisomers of 3-(Trityl-tetrazol-5-YL)-phenol. Note: As actual images cannot be generated, these are placeholders for illustrative purposes.
-
3-(1-Trityl-1H-tetrazol-5-YL)-phenol (N1 Isomer): The trityl group is attached to the nitrogen atom adjacent to the carbon at position 5. This places the bulky group in closer proximity to the phenylphenol substituent.
-
This compound (N2 Isomer): The trityl group is bonded to the nitrogen atom at the 2-position of the tetrazole ring. This arrangement positions the trityl group further from the C5 substituent.
This seemingly subtle structural variance has significant consequences for the molecule's overall shape, steric hindrance around the tetrazole ring, and the electronic distribution within the heterocyclic system. These differences can influence reactivity, stability, and interactions with biological targets.
Strategic Synthesis: Achieving Regiocontrol
The synthesis of either the N1 or N2 isomer is not a matter of chance but a result of carefully selected reaction conditions that exploit the principles of kinetic versus thermodynamic control. The journey to both isomers begins with a common precursor, 3-(1H-tetrazol-5-yl)phenol .
Workflow for Precursor Synthesis: 3-(1H-tetrazol-5-yl)phenol
The precursor is reliably synthesized from the commercially available 3-hydroxybenzonitrile via a [3+2] cycloaddition reaction with an azide source.
Figure 2: Synthetic workflow for the precursor, 3-(1H-tetrazol-5-yl)phenol.
Experimental Protocol: Synthesis of 3-(1H-tetrazol-5-yl)phenol
-
Reaction Setup: To a round-bottom flask, add 3-hydroxybenzonitrile (1.0 eq), sodium azide (1.1 eq), and zinc bromide (1.0 eq) in water.
-
Cycloaddition: Heat the mixture to reflux and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the reaction mixture with 3N HCl to a pH of 1.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-(1H-tetrazol-5-yl)phenol.
Regioselective Synthesis of the N2 Isomer: this compound
The synthesis of the N2 isomer is generally favored under conditions that allow for thermodynamic control, or where the steric bulk of the electrophile directs the substitution away from the more hindered N1 position. Phase-transfer catalysis (PTC) is a well-documented method for achieving high regioselectivity for the N2 isomer in the alkylation of 5-substituted tetrazoles.
Figure 3: Synthetic pathway favoring the N2 isomer via Phase-Transfer Catalysis.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 3-(1H-tetrazol-5-yl)phenol (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) in a biphasic system of dichloromethane and aqueous sodium hydroxide.
-
Tritylation: Add a solution of trityl chloride (1.05 eq) in dichloromethane dropwise to the vigorously stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Workup and Purification: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to isolate the N2 isomer.
Causality Behind Experimental Choices: The use of a phase-transfer catalyst like TBAB facilitates the transfer of the tetrazolate anion from the aqueous phase to the organic phase, where it can react with the trityl chloride. The bulky nature of the trityl group, combined with the reaction conditions, sterically favors the attack at the less hindered N2 position, leading to the regioselective formation of the 2-substituted product.
Regioselective Synthesis of the N1 Isomer: 3-(1-Trityl-1H-tetrazol-5-YL)-phenol
The synthesis of the N1 isomer is often considered the kinetically favored pathway under certain conditions, although it can be challenging to achieve high selectivity, especially with a bulky electrophile like the trityl group. A common method involves the reaction of the tetrazole with trityl chloride in an aprotic organic solvent in the presence of a non-nucleophilic base.
Figure 4: Synthetic pathway for the N1 isomer, often requiring chromatographic separation.
Experimental Protocol: Synthesis of 3-(1-Trityl-1H-tetrazol-5-YL)-phenol
-
Reaction Setup: Dissolve 3-(1H-tetrazol-5-yl)phenol (1.0 eq) in a dry aprotic solvent such as acetonitrile or dichloromethane under an inert atmosphere.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes.
-
Tritylation: Slowly add a solution of trityl chloride (1.05 eq) in the same solvent.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC for the consumption of the starting material.
-
Workup and Purification: Filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate and purify the residue by column chromatography to separate the N1 and N2 isomers.
Causality Behind Experimental Choices: In this homogeneous system, the tetrazolate anion is formed in situ. While N1 alkylation can be favored under these conditions for less bulky alkylating agents, the steric hindrance of the trityl group often leads to a mixture of N1 and N2 isomers. The separation of these isomers by chromatography is therefore a critical step.
Analytical Differentiation: A Spectroscopic Approach
The unequivocal identification of the N1 and N2 isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a reliable method for distinguishing between the two.
-
¹³C NMR Spectroscopy: A well-established diagnostic tool is the chemical shift of the C5 carbon of the tetrazole ring.
-
For N2-substituted tetrazoles , the C5 carbon typically resonates further downfield, in the range of δ 160-165 ppm .
-
For N1-substituted tetrazoles , the C5 carbon appears at a higher field, generally between δ 150-155 ppm .
-
This significant difference in chemical shift provides a definitive method for assigning the correct isomeric structure.
Comparative Performance and Properties: An Overview
| Property | 3-(1-Trityl-1H-tetrazol-5-YL)-phenol (N1 Isomer) | This compound (N2 Isomer) | Rationale |
| Steric Hindrance | Higher steric hindrance around the C5-phenylphenol substituent. | Lower steric hindrance around the C5-phenylphenol substituent. | The trityl group at N1 is in closer proximity to the C5 substituent. |
| Stability | Potentially less thermodynamically stable. | Generally the more thermodynamically stable isomer. | The bulky trityl group is further from the C5 substituent, reducing steric strain. |
| Reactivity | The N4 nitrogen may be more accessible for coordination or further reactions. | The N1 and N3 nitrogens may have different accessibility compared to the N1 isomer. | The position of the trityl group influences the steric and electronic environment of the other nitrogen atoms. |
| Deprotection Rate | The rate of acid-catalyzed deprotection may be influenced by the steric environment. | The rate of deprotection might differ due to the different electronic and steric environment of the trityl group. | Steric hindrance and electronic effects can influence the protonation step and subsequent cleavage of the trityl cation. |
| Biological Activity | The different 3D shape and electrostatic potential could lead to distinct binding interactions with biological targets. | The altered geometry compared to the N1 isomer would likely result in a different binding profile. | The overall topology and electronic distribution of the molecule are critical for molecular recognition by enzymes and receptors. |
Conclusion for the Research Scientist
The choice between utilizing 3-(1-Trityl-1H-tetrazol-5-YL)-phenol and this compound in a synthetic campaign is a critical decision that should be guided by the desired final molecular architecture and the synthetic feasibility.
-
The N2 isomer, this compound , is generally the more thermodynamically stable and can be synthesized with high regioselectivity using methods such as phase-transfer catalysis. This makes it a more predictable and often preferred intermediate in many synthetic routes.
-
The N1 isomer, 3-(1-Trityl-1H-tetrazol-5-YL)-phenol , may be accessible, but its synthesis often requires careful control of reaction conditions and will likely necessitate chromatographic separation from the N2 isomer. Its distinct stereoelectronic profile could, however, be specifically required for certain biological targets.
It is imperative for any research program utilizing these intermediates to employ rigorous analytical characterization, with ¹³C NMR being a key tool, to confirm the isomeric purity of the materials. The insights provided in this guide are intended to empower researchers to make informed decisions in the synthesis and application of these valuable building blocks in the pursuit of novel therapeutics.
References
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Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. National Institutes of Health. [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]
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Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]
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Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. National Institutes of Health. [Link]
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Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. [Link]
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Trityl Group Deprotection from Tetrazoles. Thieme Gruppe. [Link]
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Comparing the reactivity of 2H-tetrazoles vs 1H-tetrazoles
An In-Depth Comparative Guide to the Reactivity of 2H- and 1H-Tetrazoles
Introduction: The Tale of Two Tautomers
In the landscape of medicinal chemistry and materials science, tetrazoles represent a uniquely versatile class of nitrogen-rich heterocycles. Their significance is profoundly rooted in their ability to serve as a bioisostere for the carboxylic acid group, offering similar acidity (pKa) at physiological pH but with improved metabolic stability and cell permeability.[1][2] A fundamental characteristic of 5-substituted tetrazoles is their existence in a tautomeric equilibrium between the 1H- and 2H-isomers. This subtle shift of a single proton dramatically alters the molecule's electronic distribution, steric profile, and physicochemical properties, thereby governing its reactivity and interaction with biological targets.
This guide provides a comprehensive comparison of the reactivity of 2H- and 1H-tetrazoles, moving beyond simple definitions to explore the mechanistic underpinnings of their distinct chemical behaviors. We will dissect their relative stabilities, electrophilic and nucleophilic interactions, and responses to thermal and photochemical stimuli, supported by experimental data and detailed protocols for researchers in the field.
Structural and Electronic Foundations of Reactivity
The difference in the proton's location on the tetrazole ring (at the N1 or N2 position) is the genesis of all subsequent reactivity differences. These two isomers are not merely static structures but exist in a dynamic equilibrium influenced by their environment.
Tautomeric Equilibrium and Stability
The preference for one tautomer over the other is highly dependent on the physical state and solvent polarity.
-
Gas Phase: In the absence of intermolecular interactions, the 2H-tetrazole is generally the more thermodynamically stable isomer.[1][2][3] Computational studies attribute this to a more favorable electronic arrangement and higher aromatic character.[3]
-
Solid State & Polar Solvents: The equilibrium typically shifts to favor the 1H-tetrazole in condensed phases.[1][2] This is a direct consequence of the 1H-isomer's significantly larger dipole moment, which allows for more effective stabilization through intermolecular interactions and solvation in polar media.[2][4]
The electronic nature of the substituent at the C5 position also plays a critical role. Electron-donating groups tend to favor the 2H-tautomer, whereas electron-withdrawing groups can increase the proportion of the 1H-form.[2]
Diagram: Tautomeric Equilibrium
Caption: Tautomeric equilibrium between 1H- and 2H-tetrazoles.
Acidity and Aromaticity
The 1H-tetrazole isomer is the acidic form, with a pKa comparable to that of carboxylic acids, making it a suitable bioisostere.[1] The acidity is highly sensitive to the C5 substituent.
Table 1: Acidity (pKa) of Selected 5-Substituted-1H-tetrazoles in Water
| Substituent (at C5) | pKa in H₂O |
| -H | 4.89[2] |
| -CH₃ | 5.55[2] |
| -C₆H₅ | 4.43[2] |
| -NH₂ | 6.05[2] |
| -NO₂ | 0.84[2] |
Computational studies using the Harmonic Oscillator Model of Aromaticity (HOMA) index suggest that 2H-tautomers possess a higher degree of aromaticity than their 1H-counterparts, which contributes to their greater intrinsic stability in the gas phase.[3]
Comparative Reactivity: A Mechanistic Dissection
The structural and electronic differences between the isomers dictate their behavior in chemical reactions, most notably in reactions with electrophiles like alkylating agents.
N-Alkylation: The Regioselectivity Challenge
Alkylation of a 5-substituted tetrazole anion can, in principle, occur at either the N1 or N2 position, leading to a mixture of isomers. Achieving regioselectivity is a paramount challenge in tetrazole chemistry. The choice of reaction conditions is the critical determinant of the outcome.
-
Reactivity of 1H-Tetrazoles (Anionic Alkylation): Standard alkylation of 5-substituted tetrazoles using an alkyl halide under basic conditions typically yields a mixture of 1- and 2-substituted products. The ratio is influenced by the steric hindrance of the C5-substituent and the electrophile, as well as solvent effects. Direct synthesis of 1-substituted-1H-tetrazoles often involves multi-component reactions, for instance, from primary amines, triethyl orthoformate, and sodium azide, to avoid this regioselectivity issue.[5][6]
-
Reactivity of 2H-Tetrazoles (Cationic Alkylation): The synthesis of 2-substituted tetrazoles can be achieved with high regioselectivity by performing the alkylation under strongly acidic conditions.
Causality Behind the Selectivity: The choice of acidic versus basic conditions fundamentally changes the nature of the reacting tetrazole species.
-
Under Basic Conditions: The tetrazole is deprotonated to form the tetrazolate anion. The negative charge is delocalized across the ring, making multiple nitrogen atoms nucleophilic and leading to potential mixtures.
-
Under Acidic Conditions: The tetrazole ring becomes fully protonated, forming a symmetrical 1H,4H-tetrazolium cation. In this state, the N2 and N3 positions are the most electron-rich and sterically accessible for attack by a carbocation (generated from an alcohol or olefin in strong acid), leading exclusively to the 2-substituted product.
Diagram: Regioselective N-Alkylation Workflow
Caption: Control of regioselectivity in N-alkylation of tetrazoles.
Cycloaddition and Photochemical Reactions
The stability of the tetrazole ring can be overcome with thermal or photochemical energy, leading to ring-opening and subsequent reactions. This reactivity is crucial for synthetic applications.
-
Thermal Reactivity: C,N-substituted tetrazoles can undergo controlled thermal decomposition. This process typically involves the extrusion of molecular nitrogen (N₂) to form highly reactive nitrilimine intermediates. These intermediates can be trapped in situ via 1,3-dipolar cycloaddition reactions, providing a pathway to other five-membered heterocycles.[1] While both isomers can undergo this process, the specific substitution pattern influences the required temperature and reaction efficiency.
-
Photochemical Reactivity: The photochemical transformations of tetrazole derivatives offer synthetic routes that are often inaccessible through thermal methods.[7] The differing electronic structures of 1H- and 2H-tetrazoles lead to distinct photochemical pathways. For instance, irradiation of 2,5-diaryltetrazoles can lead to the formation of benzimidazoles, while 1,5-disubstituted isomers may follow different fragmentation or rearrangement pathways. The specific outcomes are highly dependent on the substituents and irradiation wavelength.
Experimental Protocols & Characterization
Trustworthy research relies on robust and verifiable methodologies. Here, we provide a foundational protocol for differentiating and quantifying tetrazole isomers.
Protocol: Differentiating 1H- and 2H-Isomers by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously identifying the tautomeric form or the ratio of isomers in a mixture.[2]
Objective: To distinguish between 1H- and 2H-tetrazole isomers and quantify their relative abundance.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 5-substituted tetrazole sample.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as it can influence the tautomeric equilibrium.
-
-
Instrument Setup (400 MHz or higher):
-
Set the probe temperature to a constant value (e.g., 298 K) and allow the sample to equilibrate for at least 5 minutes.
-
Ensure the instrument is properly tuned and shimmed to achieve optimal spectral resolution.
-
-
Data Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
Acquire a carbon (¹³C) NMR spectrum. This is often the most diagnostic.
-
If available, acquire a nitrogen (¹⁵N) NMR spectrum for unambiguous confirmation.
-
-
Data Analysis & Interpretation:
-
¹³C NMR: This is the key self-validating system. The chemical shift of the C5 carbon is highly sensitive to the tautomeric form. The C5 carbon in the 2H-tautomer is consistently deshielded (appears at a higher ppm value) compared to the same carbon in the 1H-tautomer.[2]
-
¹H NMR: The chemical shift of the N-H proton can be observed (often broad and solvent-dependent). More importantly, the chemical shifts of the C5 substituent can differ slightly but measurably between the two isomers, allowing for integration and ratio calculation if both are present.
-
¹⁵N NMR: Provides the most definitive data, as the chemical shifts of all four nitrogen atoms are unique to each isomer's electronic environment.[2]
-
Conclusion
The reactivity of 1H- and 2H-tetrazoles is not interchangeable; it is a nuanced outcome of a delicate balance between electronic structure, aromaticity, and environmental conditions. While the 1H-isomer's polarity and acidity dominate its character in condensed phases, the greater intrinsic stability and aromaticity of the 2H-isomer can be leveraged for specific synthetic outcomes. For the medicinal or materials chemist, understanding the principles governing the tautomeric equilibrium and the mechanistic pathways of reactions like N-alkylation is essential. By carefully selecting reaction conditions—choosing an acidic environment to engage the protonated cation for N2-substitution or a basic one to react the delocalized anion—researchers can control the molecular architecture and ultimately harness the full potential of this remarkable heterocyclic system.
References
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Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Tetrazole. Wikipedia. [Link]
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Structure of 1H‐tetrazole and 2H‐tetrazole. ResearchGate. [Link]
-
Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry. [Link]
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Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]
-
1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazole synthesis. ResearchGate. [Link]
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tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
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1H-Tetrazole | CH2N4 | CID 67519. PubChem. [Link]
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Synthesis of 2H-tetrazoles. Organic Chemistry Portal. [Link]
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TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]
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Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. KROTOV. [Link]
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A Spectroscopic Guide to the Protection and Deprotection of Tetrazolyl Phenols
For researchers, medicinal chemists, and professionals in drug development, the tetrazolyl phenol moiety is a critical pharmacophore, prized for its ability to mimic a carboxylic acid group with improved metabolic stability and lipophilicity. The synthesis of complex molecules bearing this functional group, however, often necessitates the use of protecting groups to mask the reactive phenolic hydroxyl and the acidic tetrazole N-H. This guide provides an in-depth comparison of the spectroscopic data of a representative tetrazolyl phenol in its protected and deprotected states, offering practical insights into the characterization of these important compounds.
The Strategic Imperative for Protection
In multistep organic synthesis, the acidic protons of both the phenol and the tetrazole ring can interfere with a wide range of chemical transformations, including organometallic reactions, base-catalyzed processes, and peptide couplings. Protecting these functional groups is therefore not merely a matter of convenience but a strategic necessity to ensure reaction specificity and maximize yields.
The p-methoxybenzyl (PMB) group is a versatile choice for protecting both phenolic hydroxyls and the nitrogen of the tetrazole ring. Its popularity stems from its relative stability under a variety of reaction conditions and, crucially, the multiple methods available for its selective removal.[1]
Experimental Workflow: A Tale of Two Spectrums
To illustrate the spectroscopic shifts that accompany the protection and deprotection of a tetrazolyl phenol, we will consider the synthesis and subsequent deprotection of a model compound: 5-(4-hydroxyphenyl)-1H-tetrazole.
Protection of 5-(4-hydroxyphenyl)-1H-tetrazole with a p-Methoxybenzyl (PMB) Group
The phenolic hydroxyl group is first protected as its PMB ether. This is typically achieved via a Williamson ether synthesis, a robust and widely used method.[2]
Experimental Protocol:
-
To a solution of 5-(4-hydroxyphenyl)-1H-tetrazole (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF), sodium hydride (NaH, 4.0 eq, 60% dispersion in mineral oil) is added portionwise at 0 °C.
-
The reaction mixture is stirred at this temperature until the cessation of gas evolution, indicating the formation of the corresponding alkoxide.
-
A solution of p-methoxybenzyl bromide (PMB-Br, 2.0 eq) in THF is then added slowly at 0 °C.
-
The reaction is stirred for an additional hour at 0 °C and then quenched by the slow addition of a 1M solution of sodium methoxide in methanol.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the PMB-protected tetrazolyl phenol.[2]
Caption: Workflow for the PMB protection of 5-(4-hydroxyphenyl)-1H-tetrazole.
Deprotection of the PMB Group
The cleavage of the PMB ether can be efficiently achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA), or through oxidative cleavage.[1][3] Acid-catalyzed deprotection is often preferred for its mild conditions and simple workup.
Experimental Protocol:
-
The PMB-protected tetrazolyl phenol (1.0 eq) is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) is added to the solution.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess TFA and solvent.
-
The residue is then purified, typically by recrystallization or column chromatography, to yield the deprotected 5-(4-hydroxyphenyl)-1H-tetrazole.[3]
Caption: Workflow for the TFA-mediated deprotection of the PMB group.
Spectroscopic Data at a Glance: A Comparative Analysis
The following tables summarize the key spectroscopic data for our model compound, both in its PMB-protected and deprotected forms. This side-by-side comparison highlights the characteristic changes that confirm the success of the protection and deprotection steps.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Proton Assignment | Protected (PMB-O-Ar-Tetrazole) | Deprotected (HO-Ar-Tetrazole) | Key Observations |
| Phenolic OH | Absent | ~10.11 ppm (s, broad) | Appearance of a broad singlet confirms the deprotection of the phenolic hydroxyl group. |
| Tetrazole N-H | Present (if tetrazole is unprotected) | Present | The presence and chemical shift of this proton can vary depending on the specific protected isomer. |
| Aromatic Protons (Ar-H) | ~7.60 ppm (d), ~6.95 ppm (d) | ~7.58 ppm (d), ~6.91 ppm (d) | Slight shifts in the aromatic region are expected upon deprotection due to changes in the electronic environment. |
| PMB Methylene (-CH₂-) | ~5.10 ppm (s) | Absent | Disappearance of the singlet corresponding to the benzylic protons of the PMB group is a clear indicator of successful deprotection. |
| PMB Methoxy (-OCH₃) | ~3.75 ppm (s) | Absent | Disappearance of the methoxy singlet further confirms the removal of the PMB group. |
| PMB Aromatic Protons | ~7.30 ppm (d), ~6.90 ppm (d) | Absent | The characteristic doublet signals of the PMB aromatic ring are absent in the deprotected spectrum. |
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Carbon Assignment | Protected (PMB-O-Ar-Tetrazole) | Deprotected (HO-Ar-Tetrazole) | Key Observations |
| C-OH (ipso-C of phenol) | ~159.0 ppm | ~159.8 ppm | A slight downfield shift of the carbon bearing the hydroxyl group upon deprotection. |
| Aromatic Carbons | ~129.0, ~115.0 ppm | ~128.8, ~116.1 ppm | Minor shifts in the aromatic carbon signals reflect the change in the substituent on the phenolic oxygen. |
| Tetrazole Carbon | ~154.0 ppm | ~153.2 ppm | The chemical shift of the tetrazole carbon is relatively unaffected by the protection state of the distant phenolic group. |
| PMB Methylene (-CH₂-) | ~70.0 ppm | Absent | The absence of the benzylic carbon signal is a definitive marker of PMB group removal. |
| PMB Methoxy (-OCH₃) | ~55.0 ppm | Absent | The disappearance of the methoxy carbon signal confirms deprotection. |
| PMB Aromatic Carbons | ~159.0, ~129.0, ~114.0 ppm | Absent | The characteristic signals of the PMB aromatic ring are absent after deprotection. |
Table 3: IR Spectroscopy Data Comparison
| Functional Group | Protected (PMB-O-Ar-Tetrazole) | Deprotected (HO-Ar-Tetrazole) | Key Observations |
| O-H Stretch (Phenol) | Absent | ~3200-3600 cm⁻¹ (broad) | The appearance of a broad O-H stretching band is the most prominent change in the IR spectrum upon deprotection. |
| C-O-C Stretch (Ether) | ~1245 cm⁻¹ (strong, asymmetric) | Absent | The disappearance of the strong ether C-O-C stretch confirms the cleavage of the PMB group. |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Aromatic C-H stretches remain relatively consistent. |
| Aromatic C=C Stretch | ~1500-1600 cm⁻¹ | ~1500-1600 cm⁻¹ | Aromatic C=C stretching vibrations are present in both spectra. |
| Tetrazole N-H/N=N Stretches | ~1340-1640 cm⁻¹ and ~900-1200 cm⁻¹ | ~1340-1640 cm⁻¹ and ~900-1200 cm⁻¹ | The characteristic vibrations of the tetrazole ring are expected in both compounds.[4] |
Table 4: Mass Spectrometry Data Comparison
| Analysis | Protected (PMB-O-Ar-Tetrazole) | Deprotected (HO-Ar-Tetrazole) | Key Observations |
| Molecular Ion (M⁺) | Expected at m/z corresponding to the protected compound | Expected at m/z corresponding to the deprotected compound | A significant mass difference corresponding to the mass of the PMB group (C₈H₉O, 121.16 g/mol ) will be observed. |
| Key Fragmentation | Loss of the PMB cation (m/z 121) is a characteristic fragmentation pathway. | Fragmentation of the deprotected phenol and tetrazole rings. | The fragmentation pattern will be significantly different, with the protected compound showing fragments related to the PMB group. |
Interpreting the Spectroscopic Transformation
The transition from a protected to a deprotected tetrazolyl phenol is accompanied by a series of distinct and predictable changes in their respective spectra.
In ¹H NMR spectroscopy , the most telling signs of successful deprotection are the disappearance of the characteristic signals of the PMB group – the singlet for the methylene protons around 5.10 ppm and the singlet for the methoxy protons around 3.75 ppm – and the concurrent appearance of a broad singlet for the phenolic hydroxyl proton, typically in the downfield region.
The ¹³C NMR spectrum corroborates these findings with the absence of the PMB methylene and methoxy carbon signals in the deprotected compound. The chemical shifts of the aromatic carbons of the tetrazolyl phenol core experience subtle changes due to the alteration of the electronic nature of the oxygen substituent, from an ether to a hydroxyl group.
Infrared (IR) spectroscopy provides a clear and unambiguous confirmation of deprotection. The disappearance of the strong, characteristic C-O-C ether stretching vibration and the emergence of a broad O-H stretching band are definitive indicators of the cleavage of the PMB ether linkage.
Finally, mass spectrometry offers a quantitative confirmation of the transformation. The molecular ion peak of the deprotected compound will be lower than that of the protected precursor by the exact mass of the protecting group. The fragmentation patterns will also differ significantly, with the protected compound exhibiting characteristic fragments arising from the loss of the PMB group.
Conclusion
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules containing the tetrazolyl phenol scaffold. A thorough understanding of the spectroscopic changes that occur upon protection and deprotection is essential for reaction monitoring, intermediate characterization, and final product confirmation. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently navigate the synthetic pathway, ensuring the integrity of their target molecules. This guide provides a foundational framework for interpreting these spectroscopic transformations, empowering scientists in their pursuit of novel therapeutics and advanced materials.
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A Comparative Guide to the Biological Activity Screening of 3-(1H-tetrazol-5-yl)phenol Derivatives
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for discovering novel therapeutic agents. The 3-(1H-tetrazol-5-yl)phenol scaffold represents a compelling example, marrying the unique properties of the tetrazole ring with the proven biological relevance of the phenol moiety. The tetrazole ring, a bioisostere of the carboxylic acid group, offers improved metabolic stability and pharmacokinetic properties.[1][2] Phenolic compounds are renowned for their antioxidant and diverse biological activities.[3] This guide provides a comparative analysis of the biological activities of derivatives of this scaffold, focusing on anticancer, antimicrobial, and antioxidant screening, supported by detailed experimental protocols and comparative data to guide researchers in the field.
General Synthetic Strategy: An Overview
The synthesis of 3-(1H-tetrazol-5-yl)phenol derivatives typically involves a multi-step process. A common route begins with the protection of the phenolic hydroxyl group of a starting phenol, followed by a reaction to introduce a nitrile group. The core of the synthesis is the [3+2] cycloaddition reaction of the nitrile with an azide, often sodium azide, to form the tetrazole ring.[4] Subsequent modifications and deprotection steps yield the final 3-(1H-tetrazol-5-yl)phenol derivatives.[5][6]
Caption: Hypothesized anticancer mechanism of tetrazole derivatives.
Part 2: Antimicrobial Activity Screening
Rationale for Screening: The tetrazole ring is present in various antimicrobial agents. [7]Its unique electronic and physicochemical properties contribute to its ability to interfere with microbial processes. [8]The combination with a phenol group, which also possesses antimicrobial properties, makes these derivatives promising candidates for new antimicrobial drugs.
Comparative Antimicrobial Activity
The antimicrobial activity is typically assessed by measuring the zone of inhibition in an agar well diffusion assay. A larger diameter of the inhibition zone indicates greater antimicrobial activity.
| Compound/Drug | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Reference |
| Tetrazole Derivative A2 | Max Activity | High Activity | [9] |
| Tetrazole Derivative A13 | Max Activity | High Activity | [9] |
| Ciprofloxacin (Standard) | ~21 | - | [10] |
Note: "Max Activity" and "High Activity" are as reported in the source and are qualitative. Specific zone diameters were not provided in this particular study. The data for Ciprofloxacin is from a separate study for comparative context.
Experimental Protocol: Agar Well Diffusion Assay
This method is widely used for the preliminary screening of the antimicrobial activity of compounds. [11][12][13] Step-by-Step Methodology: [11][13]1. Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes. 2. Inoculation: Once the agar has solidified, spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) over the surface of the agar. 3. Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer. 4. Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. Also, add a standard antibiotic (e.g., Ciprofloxacin) and a solvent control (e.g., DMSO). 5. Incubation: Incubate the plates at 37°C for 24 hours. 6. Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Part 3: Antioxidant Activity Screening
Rationale for Screening: Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. [3]The 3-(1H-tetrazol-5-yl)phenol structure inherently contains this active moiety. Evaluating the antioxidant potential is crucial as oxidative stress is implicated in numerous diseases.
Comparative Antioxidant Activity
The antioxidant activity is often determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the sample required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates higher antioxidant activity. [14]
| Compound/Drug | DPPH Scavenging IC50 (µg/mL) | Reference |
|---|---|---|
| Indolyl Tetrazolopropanoic Acid Derivatives | Showed antioxidant properties | [15] |
| Ascorbic Acid (Standard) | ~8.4 | [14]|
Note: Specific IC50 values for the tetrazole derivatives were not available in the searched literature, but their antioxidant potential was noted. The value for ascorbic acid is provided as a benchmark.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the yellow-colored diphenylpicrylhydrazine. The color change is measured spectrophotometrically. [14] Step-by-Step Methodology:
-
Sample Preparation: Prepare different concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: To a specific volume of each sample concentration, add a methanolic solution of DPPH. A control is prepared with the solvent and DPPH solution only.
-
Incubation: Incubate the mixtures in the dark at room temperature for about 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations. [16][17]
Conclusion and Future Directions
The 3-(1H-tetrazol-5-yl)phenol scaffold is a promising platform for the development of new therapeutic agents. The derivatives have demonstrated a spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. The comparative data, while preliminary, suggests that these compounds can exhibit significant potency. Future research should focus on synthesizing a broader library of these derivatives to establish clear structure-activity relationships (SAR). Further mechanistic studies are also warranted to elucidate the specific cellular targets and pathways modulated by these compounds, which will be critical for their advancement in the drug discovery pipeline.
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A Comparative Guide to the Synthesis of 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones: A Modern Approach to a Privileged Scaffold
The quinoxalin-2(1H)-one core is a prominent scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. When functionalized at the 3-position with a 5-substituted-1H-tetrazole ring, which serves as a bioisostere for a carboxylic acid group, these molecules gain enhanced metabolic stability and unique physicochemical properties. This guide provides a detailed validation and comparison of synthetic methodologies for preparing 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones, focusing on a modern, efficient multi-component reaction strategy and comparing it with conventional heating and alternative synthetic paradigms.
The Strategic Advantage of Multi-Component Reactions (MCRs)
Classical linear synthesis, while foundational, often suffers from lengthy reaction times, purification challenges at each step, and cumulative yield loss. For the construction of complex heterocyclic systems like our target compound, multi-component reactions (MCRs) offer a superior alternative. MCRs combine three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials.[1] This approach is characterized by high atom economy, operational simplicity, and the rapid generation of molecular diversity—a significant advantage in drug discovery pipelines.
A particularly elegant and efficient route to 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones employs a three-step sequence centered around the Ugi-Azide MCR.[2][3] This strategy is noteworthy for its convergence and ability to build the core structure rapidly from simple, commercially available starting materials.
Caption: High-level workflow for the three-step synthesis.
Method 1: The Ugi-Azide MCR Three-Step Synthesis
This modern protocol is a robust and versatile method for accessing a library of 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones.[2] The causality behind this choice of pathway lies in its efficiency: the key C-C and C-N bonds, along with the tetrazole ring, are constructed in the initial MCR step.
Step 1: Ugi-Azide Four-Component Reaction
The reaction begins by combining a mono-N-Boc-protected-o-phenylenediamine, ethyl glyoxalate, an isocyanide, and trimethylsilyl azide (TMSN3). The use of a Boc protecting group is critical; it prevents the secondary amine from participating in the initial condensation, directing the reactivity to the desired primary amine and setting the stage for the subsequent cyclization. Trifluoroethanol is often employed as a solvent as it can facilitate the reaction without competing as a nucleophile.[2]
Caption: Reactants converging in the Ugi-Azide MCR.
Step 2: Boc Deprotection and Intramolecular Cyclization
The crude product from the Ugi-Azide reaction is treated with a strong acid, such as trifluoroacetic acid (TFA). This serves a dual purpose: it efficiently cleaves the Boc protecting group, unmasking the secondary amine. This newly freed amine then immediately undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl, leading to cyclization and the formation of the 3,4-dihydroquinoxalinone intermediate.[3] This tandem reaction is highly efficient and simplifies the workflow by avoiding the isolation of the deprotected amine.
Step 3: Oxidation to the Quinoxalinone
The final step is the aromatization of the dihydroquinoxalinone ring. While various oxidizing agents can be used, a particularly effective and mild system is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a radical catalyst in conjunction with a co-oxidant like ceric ammonium nitrate (CAN) under aerobic conditions.[2] This method avoids harsh conditions and simplifies purification, often requiring just filtration and extraction to yield the final, highly pure product.
Experimental Protocol: Synthesis of 3-(1-butyl-1H-tetrazol-5-yl)quinoxalin-2(1H)-one
-
Step 1: To a solution of N-Boc-1,2-phenylenediamine (1.0 mmol) and ethyl glyoxalate (1.0 mmol, 50% in toluene) in 1,2-dichloroethane (5 mL), add trifluoroethanol (1 mL). Stir for 30 minutes. Add n-butyl isocyanide (1.0 mmol) followed by trimethylsilyl azide (TMSN3, 1.2 mmol). Seal the vessel and stir at room temperature for 48 hours. Concentrate the reaction mixture in vacuo.
-
Step 2: Dissolve the crude residue in dichloromethane (5 mL) and add trifluoroacetic acid (2 mL). Stir at room temperature for 4 hours. Concentrate the mixture in vacuo. Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude dihydroquinoxalinone, which can be used without further purification.
-
Step 3: Dissolve the crude dihydroquinoxalinone in acetonitrile (10 mL). Add TEMPO (0.1 mmol) and a solution of ceric ammonium nitrate (CAN, 0.1 mmol) in acetonitrile (2 mL). Stir the mixture vigorously under an atmosphere of air (balloon) for 12 hours. Quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.
Validation and Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the quinoxalinone ring, the N-butyl group on the tetrazole, and the NH proton of the quinoxalinone lactam.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the lactam (~150-160 ppm), the tetrazole carbon (~150-155 ppm), and the distinct aromatic and aliphatic carbons should be observed.[4]
-
Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.[4][5]
Method 2: Microwave-Assisted Synthesis - A Comparative Analysis
A significant advancement in synthetic chemistry is the use of microwave irradiation to accelerate reactions.[6] Compared to conventional oil-bath heating, microwave-assisted synthesis offers dramatically reduced reaction times, often improved yields, and is considered a "green chemistry" approach due to its energy efficiency.[7][8]
The cyclization and oxidation steps of the quinoxalinone synthesis are particularly amenable to microwave heating. The direct and efficient energy transfer to polar molecules in the reaction mixture can overcome activation barriers much more rapidly than conventional conductive heating.[9][10]
Caption: Comparison of conventional vs. microwave heating.
Performance Data Comparison
The table below summarizes typical performance differences between conventional and microwave-assisted methods for the synthesis of quinoxalinone derivatives, based on data from related studies.[7][9]
| Parameter | Conventional Heating | Microwave Irradiation | Advantage |
| Reaction Time | 6 - 24 hours | 5 - 30 minutes | Speed |
| Typical Yield | 60 - 75% | 85 - 95% | Efficiency |
| Energy Input | High, sustained | Low, targeted | Green Chemistry |
| Side Reactions | More prevalent due to long heating | Minimized | Purity |
Alternative Synthetic Routes: A Brief Consideration
While the Ugi-based MCR is highly effective, it is instructive to consider alternative, more classical approaches to appreciate the advancements in the field.
-
Linear Condensation and Cyclization: A traditional approach would involve first synthesizing a 3-cyanoquinoxalin-2(1H)-one. This could be achieved by condensing an appropriate o-phenylenediamine with ethyl cyanoacetate.[11] The resulting nitrile would then be converted to the tetrazole via a [3+2] cycloaddition with sodium azide, a reaction often catalyzed by zinc salts or Brønsted acids.[12][13] This linear sequence involves more steps, requires purification of intermediates, and generally results in a lower overall yield compared to the convergent MCR strategy.
-
Synthesis from α-Keto Acids: Quinoxalinones can be synthesized by the condensation of o-phenylenediamines with α-keto acids.[14] To adapt this for our target molecule, one would require the challenging synthesis of a tetrazolyl-substituted α-keto acid, making this route less practical for library synthesis.
Conclusion
For the synthesis of 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones, the three-step sequence involving an Ugi-Azide multi-component reaction, acid-mediated cyclization, and TEMPO-catalyzed oxidation stands out as a superior and validated method. It offers high convergence, efficiency, and adaptability for creating diverse analogs. Further enhancement through the adoption of microwave-assisted techniques for the cyclization and oxidation steps can dramatically reduce reaction times and improve yields, aligning the synthesis with modern principles of efficiency and green chemistry. This guide provides researchers with a robust, validated, and efficient protocol, grounded in a clear understanding of the chemical principles that make it the preferred choice for accessing this important class of molecules.
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The Tetrazole Moiety: A Superior Bioisostere for Carboxylic Acids in Drug Design
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of rational drug design, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these strategies, the substitution of a carboxylic acid with a 5-substituted tetrazole ring has emerged as a particularly successful approach. This guide provides an in-depth comparative analysis of these two acidic functional groups, supported by experimental data and detailed protocols, to inform and guide researchers in their drug discovery endeavors. While both moieties can act as proton donors and participate in crucial interactions with biological targets, their distinct physicochemical profiles can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall efficacy and safety profile.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental basis for the bioisosteric relationship between carboxylic acids and tetrazoles lies in their comparable acidity. However, subtle yet significant differences in their electronic structure and steric bulk lead to divergent lipophilicity, hydrogen bonding capacity, and metabolic stability.
Acidity (pKa)
Both carboxylic acids and 5-substituted tetrazoles are weak acids that are ionized at physiological pH (approximately 7.4). The pKa of a typical aliphatic carboxylic acid is in the range of 4.0-5.0, while that of a 5-substituted tetrazole is generally between 4.5 and 5.1.[1] This similarity in acidity allows the tetrazole to mimic the carboxylate's ability to form critical ionic interactions with biological targets.[1] For instance, the antihypertensive drug valsartan incorporates both a carboxylic acid (pKa = 3.9) and a tetrazole (pKa = 4.73), demonstrating the comparable acidic nature of these groups within the same molecule.[2]
Lipophilicity (logP/logD)
A key differentiator between the two groups is their lipophilicity. The tetrazolate anion is considerably more lipophilic than the corresponding carboxylate.[3] This increased lipophilicity, often by as much as a factor of 10, can enhance a drug's ability to cross biological membranes, potentially leading to improved oral absorption and bioavailability.[1] However, this increased lipophilicity does not always translate to increased permeability, as other factors like the energy required for desolvation also play a crucial role.[1]
Metabolic Stability
One of the primary motivations for replacing a carboxylic acid with a tetrazole is to improve metabolic stability.[1] Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance of the drug from the body. Tetrazoles, on the other hand, are generally more resistant to these metabolic transformations, which can result in a longer half-life and a more favorable pharmacokinetic profile.[4]
Comparative Data Summary
The following table summarizes the key physicochemical and pharmacokinetic properties of carboxylic acids and their corresponding tetrazole bioisosteres, drawing on data from the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, where this bioisosteric relationship is prominently featured.
| Property | Carboxylic Acid Analog (e.g., Losartan's active metabolite) | Tetrazole Analog (e.g., Losartan) | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1[1] | Both are ionized at physiological pH, enabling similar ionic interactions with target receptors. |
| Lipophilicity (logP) | Lower | Higher | Increased lipophilicity of the tetrazole can improve membrane permeability and oral absorption. |
| Metabolic Stability | Susceptible to glucuronidation | More resistant to metabolic degradation[4] | Tetrazole substitution can lead to a longer drug half-life and improved pharmacokinetic profile. |
| Biological Activity | Potent | Often equipotent or more potent | The tetrazole can effectively mimic the binding of the carboxylic acid to the target, as seen with Losartan at the AT1 receptor.[5] |
Case Study: The Renin-Angiotensin-Aldosterone System (RAAS) and Angiotensin II Receptor Blockers (ARBs)
The development of ARBs for the treatment of hypertension provides a compelling example of the successful application of tetrazole bioisosterism.[1] These drugs, including losartan, valsartan, and irbesartan, target the RAAS, a critical pathway in the regulation of blood pressure and fluid balance.[6][7][8]
Angiotensin II, the primary effector of the RAAS, binds to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction and the release of aldosterone, which in turn increases sodium and water retention, ultimately elevating blood pressure.[6][9] ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking its hypertensive effects.[]
The tetrazole moiety in these drugs is crucial for their high-affinity binding to the AT1 receptor.[1] It occupies the same binding pocket as the C-terminal carboxylate of angiotensin II, engaging in a complex network of interactions with key amino acid residues within the receptor.[5]
Diagram: Simplified Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: The RAAS pathway and the site of action for ARBs.
Experimental Protocols
To facilitate a robust comparative analysis in your own research, the following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of a strong base (e.g., NaOH) and a 0.1 M solution of a strong acid (e.g., HCl). Standardize these solutions.
-
Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water, or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically 1-10 mM).[1]
-
-
Titration Setup:
-
Titration Procedure:
-
Begin stirring the solution at a constant rate.
-
Add small, precise increments of the standardized strong base (for an acidic compound) or strong acid (for a basic compound) to the beaker.[13]
-
Record the pH of the solution after each addition, allowing the reading to stabilize.[13]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[14]
-
The pKa is equal to the pH at the half-equivalence point.[13]
-
Diagram: Experimental Workflow for pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Protocol 2: Determination of logP by the Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) with n-octanol by mixing them vigorously and allowing the phases to separate.[15]
-
-
Partitioning:
-
Accurately weigh and dissolve the test compound in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Add a known volume of this solution to a flask containing a known volume of the other pre-saturated phase.[15]
-
Seal the flask and shake it vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[16]
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or LC-MS).[15]
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the metabolic stability of a compound in the presence of human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the cofactor NADPH (typically 1 mM).[17]
-
-
Incubation:
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[18]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.
-
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful and well-established strategy in drug design. This substitution can lead to significant improvements in a compound's physicochemical and pharmacokinetic properties, including enhanced lipophilicity and metabolic stability, which can translate to improved oral bioavailability and a longer duration of action. The success of this approach is exemplified by the development of numerous marketed drugs, particularly in the cardiovascular field. By understanding the nuanced differences between these two acidic functional groups and employing robust experimental methods for their characterization, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the challenging process of drug discovery and development.
References
- BenchChem. (2025). Tetrazole vs.
- Dömling, A. (2013). α-Amino Acid-Isosteric α-Amino Tetrazoles.
-
TeachMePhysiology. (2023). The Renin-Angiotensin-Aldosterone-System. [Link]
- Garrido, J., et al. (2022).
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
- Thakur, R., et al. (2011). Pharmacological and Pharmaceutical Profile of Valsartan: A Review. Journal of Applied Pharmaceutical Science, 1(3), 12-19.
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National Center for Biotechnology Information. (n.d.). Irbesartan. PubChem. [Link]
- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
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National Center for Biotechnology Information. (2023). Physiology, Renin Angiotensin System. StatPearls. [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 948-956.
- Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. The Journal of biological chemistry, 270(5), 2284–2289.
- Sisk, R., et al. (2010). Irbesartan: Review of pharmacology and comparative properties. Cardiovascular Drug Reviews, 18(2), 135-152.
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Cyprotex. (n.d.). Microsomal Stability. [Link]
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Wikipedia. (2023). Renin–angiotensin system. [Link]
- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University.
- Garrido, J., et al. (2022).
- Wernevik, J., et al. (2017). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 831-842.
-
Enamine. (n.d.). LogP / LogD shake-flask method. [Link]
- Susanti, D., et al. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Journal of Physics: Conference Series, 1280(3), 032015.
- Montezano, A. C., & Touyz, R. M. (2012). The renin-angiotensin-aldosterone system: a crossroad from arterial hypertension to heart failure. Cardiovascular research, 94(1), 3-5.
- Taylor & Francis Online. (2021). Bioisosteres in Drug Discovery: Focus on Tetrazole. Critical Reviews in Drug Carrier Systems, 38(5), 1-28.
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European journal of pharmaceutical sciences, 76, 170-178.
- Maciejczyk, M., et al. (2021). Pleiotropic Properties of Valsartan: Do They Result from the Antiglycooxidant Activity? Literature Review and In Vitro Study. Oxidative medicine and cellular longevity, 2021, 5575545.
-
Cleveland Clinic. (2023). Renin-Angiotensin-Aldosterone System (RAAS). [Link]
-
DePaul University. (n.d.). Potentiometric Titration of an Unknown Weak Acid. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemistryMedChem, 8(3), 385-395.
- Li, K., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of visualized experiments, (143), 10.3791/58706.
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Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
- Helbling, A., et al. (2020). Biotransformation of sartan drugs in activated sludge and by the white-rot fungus Trametes versicolor.
- Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of medicinal chemistry, 59(7), 3183–3203.
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A Researcher's Guide to Tetrazole Protection: A Comparative Analysis of Trityl, PMB, and TBS Protecting Groups
The tetrazole ring is a highly sought-after functional group in modern drug discovery, serving as a key bioisostere for carboxylic acids and amides. Its synthesis and subsequent functionalization, however, are often complicated by the acidic nature of the N-H proton, which can lead to undesired side reactions and regioisomeric mixtures. To navigate this synthetic challenge, the use of protecting groups is indispensable. The judicious selection of a protecting group is a critical decision that profoundly influences reaction outcomes, yields, and the overall efficiency of a synthetic campaign. This guide provides an in-depth comparative analysis of three widely used protecting groups for tetrazole synthesis: the trityl (Tr), p-methoxybenzyl (PMB), and tert-butyldimethylsilyl (TBS) groups. We will delve into their respective efficacies, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making strategic decisions for their synthetic endeavors.
The Strategic Imperative of Protecting Groups in Tetrazole Chemistry
The primary motivation for protecting the tetrazole nitrogen is to control regioselectivity during subsequent alkylation or acylation reactions. The unprotected tetrazole exists as a tautomeric mixture, and reactions can occur at either the N1 or N2 position, leading to a mixture of products that are often difficult to separate. By installing a protecting group, one can direct the substitution to a specific nitrogen atom, ensuring the desired isomer is obtained.
An ideal protecting group for tetrazole synthesis should exhibit the following characteristics:
-
Facile and High-Yielding Installation: The protection step should be straightforward and efficient.
-
Robust Stability: The group must be stable to a wide range of reaction conditions anticipated in the synthetic sequence.
-
Orthogonality: It should be selectively removable under conditions that do not affect other protecting groups or sensitive functionalities within the molecule.
-
Clean and Efficient Removal: The deprotection step should proceed in high yield, and the byproducts should be easily separable from the desired product.
This guide will now explore the practical applications and comparative performance of the Tr, PMB, and TBS groups in the context of these ideals.
Comparative Efficacy: A Data-Driven Analysis
The choice of protecting group is fundamentally linked to the overall synthetic strategy. Below is a summary of the key performance characteristics of the trityl, PMB, and TBS groups, with supporting data gleaned from the literature.
| Protecting Group | Typical Protection Conditions & Yield | Stability Profile | Typical Deprotection Conditions & Yield | Key Advantages | Notable Disadvantages |
| Trityl (Tr) | Trityl chloride, Et3N, CH2Cl2, rt, 4h. (Yields often >95%)[1] | Stable to basic and nucleophilic conditions. Highly labile to acid. | Mild acid (e.g., TFA in CH2Cl2, rt, 1h; or In/MeOH, reflux). (Yields typically >90%)[2][3] | Bulky, often crystalline derivatives aid in purification. Readily cleaved under mild acidic conditions. | Steric hindrance can be an issue. Acid lability limits its use with acid-sensitive substrates. |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, DMF, 0°C to rt, 12h. (Yields generally >85%)[4][5] | Stable to a broad range of conditions, including basic and some acidic environments. | Oxidative (DDQ, CAN) or strongly acidic (TFA) conditions. (Yields are typically high, >80%)[1][4] | Orthogonal to many other protecting groups. Can be removed under non-acidic conditions. | Oxidative deprotection may not be compatible with electron-rich or easily oxidized substrates. |
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF, rt. (Yields for N-silylation are generally high) | Stable to basic and weakly acidic conditions. Labile to fluoride ions and stronger acids. | Fluoride sources (e.g., TBAF in THF, rt, 1-4h). (Yields are typically excellent, >95%)[6][7] | Mild and highly selective deprotection with fluoride. Orthogonal to many acid/base labile groups. | Can be labile under unforeseen acidic or basic conditions. Potential for migration in polyhydroxylated systems. |
In the Trenches: Detailed Experimental Protocols
To provide a practical framework for the application of these protecting groups, we present detailed, step-by-step protocols for the protection and deprotection of a model substrate, 5-phenyl-1H-tetrazole.
Protocol 1: Trityl Protection and Deprotection
A. Protection of 5-phenyl-1H-tetrazole with Trityl Chloride [1]
Materials:
-
5-phenyl-1H-tetrazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-phenyl-1H-tetrazole (1.0 eq) in CH2Cl2.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield 5-phenyl-1-trityl-1H-tetrazole.
B. Deprotection of 5-phenyl-1-trityl-1H-tetrazole [2]
Materials:
-
5-phenyl-1-trityl-1H-tetrazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Toluene
Procedure:
-
Dissolve the trityl-protected tetrazole (1.0 eq) in CH2Cl2.
-
Add trifluoroacetic acid (2-10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1 hour, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add toluene and co-evaporate to remove residual TFA, yielding the deprotected 5-phenyl-1H-tetrazole.
Protocol 2: PMB Protection and Deprotection
A. Protection of a Tetrazole with p-Methoxybenzyl Chloride [4][5]
Materials:
-
Tetrazole substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the tetrazole (1.0 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes to allow for salt formation.
-
Cool the mixture back to 0 °C and add PMB-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
B. Oxidative Deprotection of a PMB-Protected Tetrazole [1]
Materials:
-
PMB-protected tetrazole
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH2Cl2)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve the PMB-protected tetrazole (1.0 eq) in a mixture of CH2Cl2 and water (typically 10:1 to 20:1).
-
Add DDQ (1.5-2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by column chromatography to obtain the deprotected tetrazole.
Protocol 3: TBS Protection and Deprotection
A. Protection of a Tetrazole with tert-Butyldimethylsilyl Chloride
Materials:
-
Tetrazole substrate
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tetrazole (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at room temperature.
-
Add TBS-Cl (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
B. Deprotection of a TBS-Protected Tetrazole [6][7]
Materials:
-
TBS-protected tetrazole
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or ethyl acetate
Procedure:
-
Dissolve the TBS-protected tetrazole (1.0 eq) in anhydrous THF at room temperature.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected tetrazole.
Visualizing the Synthetic Strategy
The selection of a protecting group is a critical decision point in a synthetic workflow. The following diagram illustrates a logical process for choosing between Tr, PMB, and TBS based on the planned downstream reaction conditions.
Caption: A decision-making workflow for selecting a tetrazole protecting group.
The general workflow for a protection-deprotection sequence in tetrazole synthesis is illustrated below.
Caption: General experimental workflow for tetrazole functionalization via a protection-deprotection strategy.
Conclusion and Future Outlook
The trityl, PMB, and TBS groups each offer a unique set of advantages for the protection of tetrazoles, and the optimal choice is intimately tied to the specific demands of the synthetic route. The trityl group provides robust protection that is easily cleaved with acid, making it suitable for many applications. The PMB group offers valuable orthogonality, with its removal under oxidative conditions. The TBS group, with its mild fluoride-mediated deprotection, is an excellent choice for sensitive substrates.
As the complexity of pharmaceutical targets continues to increase, the demand for highly selective and orthogonal protecting group strategies will only grow. The development of novel protecting groups that can be removed under even milder and more specific conditions remains an active area of research. By understanding the nuances of the protecting groups detailed in this guide, researchers are better equipped to design and execute efficient and successful syntheses of tetrazole-containing molecules, accelerating the pace of drug discovery and development.
References
-
Jirgensons, A. et al. Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Molecules2022 , 27(9), 2953. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Behloul, C. et al. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc2016 , 2016(5), 264-277. [Link]
- Google Patents. Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole. US20080103312A1.
-
Thieme. Trityl Group Deprotection from Tetrazoles. [Link]
-
Grammatoglou, K.; Jirgensons, A. Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. J. Org. Chem.2022 , 87(5), 3810–3816. [Link]
-
Dadiboyena, S. A Review on the Synthesis of Tetrazoles via Multicomponent Reactions. Molecules2021 , 26(16), 4993. [Link]
-
Khan, A. T.; Mondal, E. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett2003 , 2003(05), 694-698. [Link]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. [Link]
-
The Organic Reaction Mechanisms Group. TBS Protection - Common Conditions. [Link]
-
Ready, J. M. Protecting Groups in Organic Synthesis. [Link]
-
Grammatoglou, K.; Jirgensons, A. Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. J. Org. Chem.2022 , 87(5), 3810–3816. [Link]
Sources
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- 3. RUA [rua.ua.es]
- 4. Functionalization of 1 N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. TBS Protection - Common Conditions [commonorganicchemistry.com]
A Researcher's Guide to the Analytical Cross-Verification of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol
Welcome to a comprehensive analytical guide for the characterization of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol . This document is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the analytical cross-verification of this compound. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes expected analytical behaviors based on the well-documented characteristics of its constituent functional groups: the trityl moiety, the 2,5-disubstituted tetrazole ring, and the phenolic group. We will compare these predicted data points with known data from analogous structures to provide a reliable analytical benchmark.
This guide is structured to provide not just procedural steps but also the scientific rationale behind the analytical choices, ensuring a self-validating approach to your experimental design.
Introduction to the Analytical Challenge
This compound is a complex organic molecule featuring three key structural components that dictate its analytical signature. The bulky trityl group will dominate the steric environment and significantly influence the NMR spectrum. The 2,5-disubstituted tetrazole ring, a common pharmacophore, presents a unique set of spectroscopic signals. Finally, the phenolic hydroxyl group introduces characteristic infrared absorptions and specific reactivity that can be monitored chromatographically. A multi-faceted analytical approach is therefore essential for unambiguous structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Expertise & Experience in NMR Analysis
The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, the phenolic proton may exchange with residual water, leading to a broad or absent signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it will preserve the phenolic -OH proton signal, which is expected to appear as a sharp singlet.
The large trityl group, with its 15 aromatic protons, will present a complex multiplet in the ¹H NMR spectrum, typically in the aromatic region. Differentiating these from the four protons of the phenolic ring requires careful analysis of coupling patterns and potentially 2D NMR techniques like COSY (Correlation Spectroscopy).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Predicted and Comparative NMR Data
| Assignment | Expected ¹H Chemical Shift (ppm) in DMSO-d₆ | Expected ¹³C Chemical Shift (ppm) in DMSO-d₆ | Comparative Data: 3-(1H-Tetrazol-5-yl)-phenol |
| Trityl-H (15H) | ~7.2-7.4 (multiplet) | Aromatic C: ~127-130, Quaternary C: ~145 | N/A |
| Phenol-OH (1H) | ~9.5-10.5 (singlet) | N/A | Phenol-OH signal is present |
| Phenolic Ring-H | ~6.8-7.8 (multiplets) | Aromatic C: ~115-130, C-OH: ~155-160 | Aromatic signals in the expected region |
| Tetrazole-C5 | N/A | ~160-165 | C5 signal in a similar downfield region |
| Trityl Quaternary C | N/A | ~80-90 | N/A |
Note: The chemical shifts are predictions and may vary based on the actual experimental conditions.
Visualization of NMR Workflow
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For our target compound, we expect to see characteristic absorptions for the O-H stretch of the phenol, C-H stretches of the aromatic rings, and vibrations associated with the tetrazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory with a diamond or germanium crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance spectrum.
Predicted and Comparative IR Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Comparative Data: Phenol & Tetrazole Derivatives [1][2] |
| Phenolic O-H stretch | 3200-3600 | Broad, Strong | Phenols show a characteristic broad absorption in this region due to hydrogen bonding.[1][2] |
| Aromatic C-H stretch | 3000-3100 | Medium, Sharp | Typical for aromatic compounds. |
| Aromatic C=C stretch | 1450-1600 | Medium to Strong | Multiple bands are expected in this region. |
| Tetrazole Ring Vibrations | 1300-1600 | Medium | C=N and N=N stretching vibrations are expected in this region.[3] |
| C-O stretch (Phenol) | 1200-1260 | Strong | Characteristic of phenolic C-O bond. |
Visualization of Key IR Absorptions
Caption: Key functional groups and their expected IR absorption regions.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For our target molecule, we would expect to see the molecular ion peak and characteristic fragments corresponding to the loss of the trityl group.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Ionization Mode: Positive or negative ion mode. Positive mode is likely to show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated molecule [M-H]⁻ due to the acidic phenol.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).
Predicted and Comparative MS Data
| Ion | Expected m/z | Comments | Comparative Data: Trityl-containing compounds [4] |
| [M+H]⁺ | 469.19 | Protonated molecular ion | N/A |
| [M-H]⁻ | 467.18 | Deprotonated molecular ion | N/A |
| [M-Trityl+H]⁺ | 227.08 | Loss of the trityl group | The trityl cation (m/z 243) is a very stable and common fragment. |
| [Trityl]⁺ | 243.12 | Trityl cation | A very abundant peak is expected for the stable trityl cation.[4] |
Visualization of MS Fragmentation
Caption: Predicted major fragmentation pathway in positive ion MS.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Method Development
HPLC is the cornerstone for assessing the purity of a compound and for developing quality control methods. For this compound, a reverse-phase method will be most suitable due to its aromatic and relatively nonpolar nature.
Expertise & Experience in HPLC Method Development
The choice of mobile phase and column is critical. A C18 column is a good starting point. A mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate or formic acid in water) and an organic modifier (acetonitrile or methanol) will be effective. The acidic nature of the phenol and the basic nitrogens in the tetrazole ring mean that the pH of the mobile phase can significantly impact retention time and peak shape.[5][6] An acidic mobile phase (pH 3-4) is recommended to ensure the phenol is protonated and the tetrazole nitrogens are consistently protonated, leading to sharper peaks.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL in acetonitrile). Dilute to a working concentration (e.g., 0.1 mg/mL).
-
Instrument Setup:
-
HPLC System: Quaternary or binary pump, autosampler, column oven, and a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a lower percentage of B, and ramp up to a higher percentage to elute the compound. A good starting point would be 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Acquisition and Analysis: Inject the sample and record the chromatogram. The purity can be assessed by the area percentage of the main peak.
Predicted and Comparative HPLC Performance
| Parameter | Expected Outcome | Comparison with Alternatives |
| Retention Time | Expected to be relatively long due to the nonpolar trityl group. | The parent compound, 3-(1H-tetrazol-5-yl)-phenol, would have a much shorter retention time. |
| Peak Shape | Good, symmetrical peak shape with an acidic mobile phase. | Tailing might be observed at neutral or basic pH due to interactions with residual silanols on the column. |
| Purity Analysis | A single major peak should be observed for a pure sample. | Impurities from the synthesis would appear as separate peaks, likely with different retention times. |
Visualization of HPLC Workflow
Caption: General workflow for HPLC analysis.
Conclusion
The analytical characterization of this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While this guide provides a predictive framework, it is crucial to interpret the actual experimental data in the context of these predictions. Any significant deviation from the expected values should be investigated further, potentially with more advanced techniques such as 2D NMR (HSQC, HMBC) or tandem mass spectrometry (MS/MS) to ensure the unequivocal identification and characterization of this molecule.
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Navigating the ADME Landscape of Tetrazole Derivatives: An In-Silico Comparative Guide
In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a privileged scaffold. Its unique physicochemical properties, particularly its role as a bioisostere of the carboxylic acid group, have cemented its importance in the design of therapeutics with improved metabolic stability and oral bioavailability.[1][2][3] However, the journey from a promising tetrazole-containing hit to a viable drug candidate is fraught with challenges, primarily centered around its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Predicting these properties early in the drug discovery pipeline is paramount to reducing attrition rates and accelerating development timelines. This guide provides a comparative overview of in-silico methodologies for predicting the ADME properties of tetrazole derivatives, offering a practical workflow for researchers and drug development professionals.
The Significance of the Tetrazole Moiety in ADME Profiling
The tetrazole ring's acidity (pKa ≈ 4.5–5.0) is comparable to that of carboxylic acids, allowing it to engage in similar biological interactions.[1] Crucially, it often imparts greater metabolic stability by being resistant to common metabolic pathways that affect carboxylic acids, such as glucuronidation.[1][2] This enhanced stability can lead to a longer half-life and improved pharmacokinetic profiles.[2] Furthermore, the lipophilicity of the tetrazolate anion is generally higher than that of a corresponding carboxylate, which can enhance membrane permeability. These intrinsic properties make in-silico ADME prediction for tetrazole derivatives a nuanced but highly valuable endeavor.
A Comparative Look at In-Silico ADME Prediction Methodologies
A variety of computational approaches are available to predict the ADME properties of novel compounds. The most common methodologies include Quantitative Structure-Activity Relationship (QSAR) models, physicochemical property-based predictions, and molecular docking simulations.
| Methodology | Principle | Strengths for Tetrazole Derivatives | Limitations |
| QSAR Models | Statistical models that correlate molecular descriptors with a specific biological activity or property.[4] | High-throughput screening of large libraries. Can be trained on specific datasets of heterocyclic compounds to improve accuracy. | Predictive accuracy is highly dependent on the quality and relevance of the training dataset. "Local" models may not be applicable to novel tetrazole scaffolds. |
| Physicochemical Property-Based Predictions | Utilizes calculated properties like logP, polar surface area (PSA), and solubility to predict ADME behavior based on established rules (e.g., Lipinski's Rule of Five).[4] | Fast and computationally inexpensive. Provides a good initial assessment of "drug-likeness". | Oversimplified and may not capture the complex biological interactions that govern ADME. The unique electronic properties of tetrazoles may not be fully accounted for by general models. |
| Molecular Docking | Simulates the binding of a ligand to the active site of a protein (e.g., metabolic enzymes like Cytochrome P450s). | Provides mechanistic insights into potential metabolic pathways and enzyme inhibition. Useful for predicting sites of metabolism on the tetrazole derivative. | Computationally intensive. Accuracy is dependent on the quality of the protein structure and the docking algorithm. |
Head-to-Head: A Look at Popular In-Silico ADME Prediction Tools
Several software tools, both commercial and freely available, implement the methodologies described above. Here, we compare two widely used free web-based platforms, SwissADME and pkCSM , which are excellent starting points for the in-silico ADME profiling of tetrazole derivatives.
| Feature | SwissADME | pkCSM | Key Considerations for Tetrazole Derivatives |
| Accessibility | Free web server[5] | Free web server[6] | Both are readily accessible, facilitating rapid initial screens. |
| Input Format | SMILES, draw structure[5] | SMILES[6] | Both support standard chemical representations. |
| Core Methodology | A combination of QSAR models and physicochemical property-based rules.[5] | Graph-based signatures and machine learning models.[6] | pkCSM's graph-based approach may better capture the specific topology of the tetrazole ring and its substituents. |
| Predicted ADME Properties | Lipophilicity, water solubility, pharmacokinetics (GI absorption, BBB permeation), drug-likeness, medicinal chemistry friendliness.[5] | A broader range of endpoints including absorption (Caco-2 permeability, intestinal absorption), distribution (VDss, BBB permeability), metabolism (CYP substrate/inhibitor), excretion (total clearance), and toxicity (AMES toxicity, hERG inhibition).[6] | pkCSM offers a more comprehensive initial toxicity assessment, which is a critical aspect of early drug development. |
| Performance | Generally high predictive accuracy for a wide range of chemical space.[5] | Reported to outperform other established tools for several endpoints.[6] | While direct comparative studies on a large, diverse set of tetrazole derivatives are not readily available, both tools have been shown to be robust.[7][8] |
A Practical Workflow for In-Silico ADME Prediction of a Novel Tetrazole Derivative
This section outlines a step-by-step protocol for conducting an initial in-silico ADME assessment of a hypothetical tetrazole derivative.
Experimental Protocol
Objective: To obtain a preliminary ADME-Tox profile of a novel tetrazole derivative using freely available web-based tools.
Materials:
-
2D structure of the novel tetrazole derivative (e.g., in SMILES format).
-
Access to the SwissADME ([Link]) and pkCSM ([Link]) web servers.
Methodology:
-
Compound Preparation:
-
Ensure the 2D structure of the tetrazole derivative is correctly represented.
-
Convert the structure to a SMILES string. For example, using a chemical drawing software like ChemDraw.
-
-
Initial Screening with SwissADME:
-
Navigate to the SwissADME website.
-
Paste the SMILES string of the tetrazole derivative into the input box.
-
Click "Run" to initiate the calculation.
-
Rationale: SwissADME provides a quick and visually intuitive overview of key physicochemical properties and drug-likeness, including the "BOILED-Egg" model for predicting gastrointestinal absorption and blood-brain barrier penetration.[5]
-
-
Comprehensive Profiling with pkCSM:
-
Navigate to the pkCSM website.
-
Paste the same SMILES string into the prediction input.
-
Click "Submit" to run the prediction.
-
Rationale: pkCSM offers a more extensive set of ADME and toxicity predictions, which is crucial for identifying potential liabilities early on.[6]
-
-
Data Analysis and Comparison:
-
Compile the results from both platforms into a summary table.
-
Compare the predictions for overlapping parameters (e.g., lipophilicity, GI absorption).
-
Pay close attention to any predicted liabilities, such as potential for CYP inhibition or AMES toxicity from pkCSM.
-
Causality Insight: Discrepancies between the tools can arise from the different algorithms and training datasets used. A consensus of predictions strengthens confidence, while conflicting results highlight areas requiring experimental validation.
-
-
Interpretation and Next Steps:
-
Assess the overall ADME profile. Does the compound have a favorable predicted oral bioavailability? Are there any major toxicity flags?
-
The in-silico data should be used to prioritize compounds for synthesis and experimental testing. For instance, a compound with high predicted intestinal absorption and low toxicity would be a higher priority candidate.
-
It is crucial to remember that in-silico predictions are not a substitute for experimental validation.[9] Promising candidates should be subjected to in-vitro ADME assays (e.g., Caco-2 permeability, microsomal stability).
-
Visualizing the In-Silico ADME Workflow
The following diagram illustrates the decision-making process in the early-stage in-silico ADME profiling of tetrazole derivatives.
Caption: A streamlined workflow for the in-silico ADME prediction of tetrazole derivatives.
Logical Relationships in ADME Prediction
The interplay between different ADME properties and the computational models used to predict them is crucial for a holistic understanding.
Caption: The relationship between ADME properties and common in-silico prediction models.
Conclusion
The in-silico prediction of ADME properties is an indispensable tool in the modern drug discovery paradigm, particularly for privileged scaffolds like tetrazole derivatives. By leveraging a combination of predictive methodologies and freely available tools such as SwissADME and pkCSM, researchers can make more informed decisions, prioritize promising candidates, and ultimately increase the efficiency of the drug development process. While these computational methods provide valuable insights, they must be viewed as a complementary approach to experimental validation, guiding the selection of compounds with the highest probability of success in the complex biological milieu.
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A Senior Application Scientist's Guide to Evaluating the Anti-Inflammatory Potential of Phenolic Tetrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Phenolic and Tetrazole Moieties
In the landscape of medicinal chemistry, the pursuit of novel anti-inflammatory agents is driven by the need for enhanced efficacy and improved safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs). This guide focuses on a particularly promising class of compounds: phenolic tetrazoles . This molecular architecture represents a strategic fusion of two pharmacologically significant scaffolds.
-
The Phenolic Moiety: Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and renowned for their antioxidant and anti-inflammatory properties.[1][2] Their ability to scavenge free radicals and modulate inflammatory signaling pathways makes them a cornerstone of drug design.[3]
-
The Tetrazole Ring: The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms. Crucially, it serves as a bioisostere for the carboxylic acid group, a common feature in many NSAIDs.[4] This substitution can enhance metabolic stability, improve membrane penetration, and fine-tune the compound's pharmacokinetic profile.[4][5]
The combination of these two moieties into a single molecular entity offers a compelling hypothesis: the potential for synergistic or additive effects, leading to potent anti-inflammatory agents with a differentiated mechanism of action. This guide provides a framework for the rigorous preclinical evaluation of such compounds, comparing their performance against established benchmarks and detailing the self-validating experimental protocols required for robust assessment.
Mechanistic Underpinnings of Anti-Inflammatory Action
A thorough evaluation begins with a clear understanding of the potential biological targets. For phenolic tetrazoles, the primary mechanisms of anti-inflammatory action are hypothesized to involve the modulation of key enzymatic pathways and signaling cascades.
Inhibition of Cyclooxygenase (COX) Enzymes
The most validated target for NSAIDs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 (constitutively expressed, responsible for physiological functions like gastric protection) and COX-2 (inducible at sites of inflammation).[6]
-
Causality of Inhibition: Selective inhibition of COX-2 is a primary goal in modern NSAID design.[7] This selectivity aims to reduce the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs like diclofenac.[8][9] Phenolic tetrazoles are designed to interact with the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[6][7] The sulfonylphenyl moiety of selective inhibitors like celecoxib fits into a hydrophilic side pocket of the COX-2 active site, a feature absent in COX-1, thereby conferring selectivity.[6][10] It is hypothesized that appropriately substituted phenolic tetrazoles can achieve similar selective interactions.
Caption: COX pathway and the site of selective inhibition.
Attenuation of Nitric Oxide (NO) Production
During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is overexpressed in cells like macrophages, leading to a surge in nitric oxide (NO) production.[11] While NO has physiological roles, excessive amounts contribute to vasodilation, cytotoxicity, and potentiation of the inflammatory response.[11] Phenolic compounds are known to inhibit NO production, and this activity is a key parameter for evaluating the anti-inflammatory potential of phenolic tetrazoles.[3]
Comparative Performance Analysis
The ultimate measure of a novel compound is its performance relative to established standards. The data below, derived from preclinical in vivo studies, compares the anti-inflammatory activity of novel tetrazole derivatives with the widely used NSAID, diclofenac. The standard model used is the carrageenan-induced paw edema assay in rats, which measures the ability of a compound to reduce acute inflammation.[12][13]
| Compound | Dose (mg/kg) | Time After Carrageenan | % Inhibition of Edema | Reference Standard (% Inhibition) |
| Phenolic Tetrazole Derivative 3a | 20 | 3 hr | 58.33% | Diclofenac (63.88%) |
| Phenolic Tetrazole Derivative 3c | 20 | 3 hr | 61.11% | Diclofenac (63.88%) |
| Phenolic Tetrazole Derivative 3g | 20 | 3 hr | 55.55% | Diclofenac (63.88%) |
| Diclofenac (Standard) | 10 | 3 hr | 63.88% | - |
| Data synthesized from Sonwane, et al. (2016). The study evaluated a series of tetrazolobenzimidazole derivatives, which serve as representative examples for this guide. Note that the dose for the test compounds was higher than the standard.[12] |
Interpretation of Results: The data indicate that several phenolic tetrazole derivatives (3a, 3c, 3g) exhibit potent anti-inflammatory activity, with percentage inhibition of edema approaching that of the standard drug, diclofenac.[12] Specifically, compound 3c demonstrated the highest activity, inhibiting inflammation by 61.11%.[12] This validates the hypothesis that the phenolic tetrazole scaffold is a promising template for developing new anti-inflammatory agents. Further investigation into dose-response relationships and COX-2 selectivity would be the logical next steps.
Validated Experimental Protocols
Scientific integrity rests on reproducible and well-controlled experiments. The following sections provide detailed, self-validating protocols for the in vitro and in vivo assessment of phenolic tetrazoles.
In Vitro Assay: Inhibition of Nitric Oxide Production
This assay quantifies the ability of a test compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS), a bacterial endotoxin that mimics an inflammatory challenge.
Caption: Workflow for the in vitro NO inhibition assay.
Methodology:
-
Cell Culture:
-
Rationale: The murine macrophage cell line RAW 264.7 is a standard and robust model for studying inflammation as it reliably produces NO upon LPS stimulation.[14]
-
Protocol: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[11]
-
-
Compound Treatment:
-
Rationale: A pre-incubation step allows the test compound to enter the cells and interact with its potential targets before the inflammatory stimulus is introduced.
-
Protocol: Prepare stock solutions of the phenolic tetrazoles and a positive control (e.g., L-NAME) in DMSO. Dilute to final concentrations in the cell culture medium (ensure final DMSO concentration is <0.1% to avoid cytotoxicity). Remove the old medium from the cells and add the medium containing the test compounds. Pre-incubate for 1 hour.[15]
-
-
LPS Stimulation:
-
Rationale: LPS activates Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that results in the expression of iNOS and subsequent production of NO.[16]
-
Protocol: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells). Incubate for a further 24 hours.[11]
-
-
Nitrite Quantification (Griess Assay):
-
Rationale: NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be measured spectrophotometrically.[14]
-
Protocol:
-
Transfer 100 µL of supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[11]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
In Vivo Assay: Carrageenan-Induced Paw Edema
This is the quintessential model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[17][18] It measures the ability of a compound to reduce localized edema induced by the phlogistic agent, carrageenan.[18]
Caption: Workflow for the in vivo paw edema assay.
Methodology:
-
Animal Handling:
-
Rationale: Proper acclimatization and handling are critical to minimize stress, which can affect physiological responses and introduce variability. All procedures must adhere to ethical guidelines for animal research.[13]
-
Protocol: Use Wistar albino rats (150-200g). Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle). Fast animals overnight before the experiment but provide water ad libitum.
-
-
Baseline Measurement and Dosing:
-
Rationale: Each animal serves as its own control. Measuring the initial paw volume is essential for accurately quantifying the extent of swelling.
-
Protocol: Measure the volume of the right hind paw of each rat using a digital plethysmometer (this is time 0). Administer the test compounds (e.g., 20 mg/kg, orally) and the standard drug (e.g., Diclofenac, 10 mg/kg, intraperitoneally) 30-60 minutes before carrageenan injection.[12][19] The vehicle control group receives only the vehicle.
-
-
Induction of Inflammation:
-
Rationale: Carrageenan is a non-antigenic phlogistic agent that induces a reproducible, biphasic inflammatory response, making it an ideal tool for screening anti-inflammatory drugs.[18]
-
Protocol: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[19]
-
-
Edema Measurement and Data Analysis:
-
Rationale: The inflammatory response to carrageenan peaks around 3-5 hours. Measuring paw volume at multiple time points allows for the characterization of the time-course of inflammation and the drug's effect.[19]
-
Protocol: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[13] Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Concluding Remarks and Future Directions
This guide outlines a robust, multi-faceted approach to evaluating the anti-inflammatory potential of novel phenolic tetrazoles. The combination of targeted in vitro mechanistic assays and a gold-standard in vivo efficacy model provides a comprehensive preclinical data package. The comparative data presented herein strongly support the phenolic tetrazole scaffold as a viable starting point for the development of new anti-inflammatory therapeutics.
Future work should focus on establishing a clear structure-activity relationship (SAR), optimizing lead compounds for improved potency and selectivity, and conducting further profiling, including COX-1/COX-2 inhibition assays, pharmacokinetic studies, and ulcerogenic liability assessments to fully characterize their potential as safer, more effective anti-inflammatory drugs.
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Chen, Y. F., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences, 22(9), 4729. Available at: [Link]
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Amrati, F. E. Z., et al. (2021). Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties. Journal of Ethnopharmacology, 268, 113650. Available at: [Link]
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Trusheva, B., et al. (2022). Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. Foods, 11(5), 749. Available at: [Link]
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Florentino, I. F., et al. (2016). Design, synthesis and pharmacological evaluation of new anti-inflammatory compounds. Revista Brasileira de Farmacognosia, 26(5), 634-641. Available at: [Link]
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Masferrer, J. L., et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(5), 1306-1311. Available at: [Link]
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Afifi, H. S., et al. (2017). Antioxidant and Anti-Inflammatory Activities of the Major Phenolics From Zygophyllum Simplex L. Journal of Ethnopharmacology, 205, 126-134. Available at: [Link]
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Dr. Oracle. (2024). What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. Dr. Oracle. Available at: [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 47(19), 4819-4827. Available at: [Link]
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Chau, T. T., et al. (2005). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 515(1-3), 159-167. Available at: [Link]
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A Comparative Guide to Tetrazole Synthesis: Benchmarking Modern Methods Against Traditional Cycloaddition
The tetrazole ring is a cornerstone in medicinal chemistry and materials science, prized for its unique physicochemical properties as a bioisostere of carboxylic acids and its high nitrogen content.[1][2] For decades, the synthesis of this crucial scaffold has been dominated by the [3+2] cycloaddition of azides with nitriles. However, the evolving demands for greener, safer, and more efficient chemical processes have spurred the development of a diverse array of innovative synthetic strategies. This guide provides a critical comparison of these modern methodologies against the traditional cycloaddition approach, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic choices.
The Enduring Standard: [3+2] Cycloaddition of Azides and Nitriles
The reaction of an azide with a nitrile to form a tetrazole ring is the quintessential method for synthesizing this heterocycle.[2][3] Mechanistically, this transformation can proceed through a concerted [3+2] cycloaddition, particularly with organic azides and activated nitriles.[4] However, the more synthetically versatile variant involves the reaction of azide salts with a broad range of nitriles, which often proceeds through a stepwise mechanism initiated by the activation of the nitrile.[4][5] This activation can be achieved through protonation with a Brønsted acid or coordination with a Lewis acid, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the azide anion.[5][6]
Traditional Protocol: Synthesis of 5-Phenyl-1H-tetrazole
A typical laboratory procedure involves heating benzonitrile with sodium azide and a proton source, such as ammonium chloride, in a high-boiling polar aprotic solvent like dimethylformamide (DMF).[5]
Experimental Protocol:
-
In a round-bottom flask, combine benzonitrile (1.0 equiv), sodium azide (1.5 equiv), and ammonium chloride (1.5 equiv).
-
Add DMF as the solvent.
-
Heat the reaction mixture at 120-130 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous acid (e.g., HCl) to precipitate the product.
-
Isolate the 5-phenyl-1H-tetrazole by vacuum filtration, wash with cold water, and dry.
Limitations of the Traditional Approach
Despite its widespread use, the traditional cycloaddition method suffers from several significant drawbacks that have driven the quest for alternatives:
-
Safety Concerns: The use of hydrazoic acid (formed in situ from sodium azide and an acid) is a major safety hazard due to its high toxicity and explosive nature.[3]
-
Harsh Reaction Conditions: Many traditional protocols require high reaction temperatures and prolonged reaction times, which can limit the functional group tolerance and energy efficiency of the process.[7]
-
Use of Toxic Solvents: High-boiling aprotic solvents like DMF are common but are associated with toxicity and environmental concerns.
-
Moderate to Low Yields: For less reactive nitriles, the yields can be unsatisfactory.[7]
The New Wave: Innovations in Tetrazole Synthesis
Modern synthetic chemistry has introduced a plethora of new methods that address the shortcomings of the traditional approach. These innovations can be broadly categorized into catalytic methods, multicomponent reactions, and the use of alternative starting materials and energy sources.
Catalytic Approaches: Enhancing Efficiency and Selectivity
The introduction of catalysts has revolutionized tetrazole synthesis by enabling milder reaction conditions, shorter reaction times, and improved yields.
a) Lewis and Brønsted Acid Catalysis:
The fundamental principle of nitrile activation has been refined through the use of a wide range of Lewis acids (e.g., ZnCl₂, Zn(OTf)₂, AlCl₃) and Brønsted acids.[6] Zinc salts, in particular, have been shown to be effective catalysts for the cycloaddition in water, offering a greener alternative to traditional organic solvents.[6]
b) Transition Metal Catalysis:
A variety of transition metal complexes have been developed as highly efficient catalysts for tetrazole synthesis. These include complexes of copper, cobalt, nickel, and palladium.[8][9][10][11] These catalysts can activate the nitrile group towards cycloaddition through coordination.[8] For instance, a cobalt(II) complex has been demonstrated to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles.[8] Mechanistic studies suggest the formation of a cobalt(II)-diazido intermediate which then reacts with the nitrile.[8]
c) Nanocatalysis:
The use of nanomaterials as catalyst supports has emerged as a powerful strategy to enhance catalytic activity and facilitate catalyst recovery and reuse.[7] Magnetic nanoparticles functionalized with catalytic species (e.g., Co-Ni, Cu) have been successfully employed in tetrazole synthesis, allowing for easy separation of the catalyst from the reaction mixture using an external magnet.[7][9] These nanocatalysts have demonstrated high product yields in short reaction times under mild conditions.[9]
d) Organocatalysis:
Simple, environmentally benign organic molecules can also act as efficient catalysts. For example, L-proline has been shown to catalyze the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles and organic thiocyanates, offering a cost-effective and high-yielding protocol.[6]
Multicomponent Reactions (MCRs): A Strategy for Molecular Diversity
One-pot multicomponent reactions (MCRs) offer a significant improvement in efficiency by combining multiple synthetic steps into a single operation, thereby reducing waste and purification efforts.[7] For tetrazole synthesis, MCRs typically involve the reaction of an amine or nitrile, an orthoformate or aldehyde, and sodium azide.[7][12] These reactions are often catalyzed and provide a direct route to a wide range of substituted tetrazoles.
Alternative Starting Materials and Reagents
Expanding the scope of starting materials beyond nitriles has opened up new synthetic avenues.
-
From Aldoximes: 5-Substituted 1H-tetrazoles can be effectively synthesized from aldoximes using reagents like diphenyl phosphorazidate (DPPA).[6]
-
From Amides: Amides can be converted into 1,5-disubstituted or 5-substituted 1H-tetrazoles using phosphorazidates, avoiding the use of toxic and explosive reagents.[1][6]
-
From Arylboronic Acids: An operationally simple method involves the direct conversion of arylboronic acids to tetrazoles catalyzed by a palladium(II) complex under mild conditions.[6]
Enabling Technologies: Microwave and Flow Chemistry
The application of modern technologies has further refined tetrazole synthesis.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[6]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety for handling hazardous reagents, and scalability, making them attractive for industrial applications.
Performance Benchmark: Traditional vs. Modern Methods
| Parameter | Traditional [3+2] Cycloaddition | Modern Catalytic Methods | Modern Multicomponent Reactions |
| Reaction Time | Several hours to days | Minutes to a few hours | Generally rapid |
| Temperature | High (often >100 °C) | Mild to moderate | Mild to moderate |
| Yields | Moderate to good | Good to excellent | Good to excellent |
| Safety | High risk (toxic/explosive reagents) | Improved safety (milder conditions) | Generally safer |
| Solvents | Often toxic (e.g., DMF) | Greener options (e.g., water, alcohols) | Varies, with a trend towards greener solvents |
| Catalyst | Often stoichiometric acid | Catalytic amounts, often reusable | Catalytic |
| Substrate Scope | Broad for nitriles | Very broad, including alternative starting materials | Broad, allows for diversity |
| Work-up | Often tedious | Simpler, especially with heterogeneous catalysts | Generally straightforward |
Visualizing the Synthetic Pathways
Traditional [3+2] Cycloaddition Mechanism
Caption: Stepwise mechanism of traditional acid-catalyzed tetrazole synthesis.
Modern Nanocatalyst-Facilitated Synthesis Workflow
Caption: Workflow for tetrazole synthesis using a recyclable magnetic nanocatalyst.
Conclusion and Future Outlook
While the traditional [3+2] cycloaddition of azides and nitriles remains a viable method for tetrazole synthesis, its significant drawbacks in terms of safety, efficiency, and environmental impact have necessitated the development of superior alternatives. Modern catalytic methods, including the use of transition metals, nanocatalysts, and organocatalysts, offer milder reaction conditions, shorter reaction times, and higher yields. Multicomponent reactions provide an elegant and efficient route to structurally diverse tetrazoles. Furthermore, the expansion of the substrate scope to include amides, aldoximes, and other starting materials, coupled with enabling technologies like microwave and flow chemistry, has broadened the synthetic chemist's toolkit.
For researchers, scientists, and drug development professionals, the choice of synthetic method will depend on the specific requirements of the target molecule, scalability, and the imperative for sustainable chemical practices. The trend is unequivocally towards greener, safer, and more efficient catalytic processes. The continued innovation in catalyst design and reaction engineering promises to further enhance our ability to synthesize these vital heterocyclic compounds, paving the way for new discoveries in medicine and materials science.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Trityl-2H-tetrazol-5-YL)-phenol
Introduction: As a novel heterocyclic compound, 3-(2-Trityl-2H-tetrazol-5-YL)-phenol is increasingly utilized in synthetic chemistry and drug development. Its unique structure, combining a phenol ring, a tetrazole core, and a bulky trityl protecting group, presents a complex hazard profile that demands a rigorous and scientifically-grounded disposal protocol. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our objective is to move beyond mere procedural lists, offering a causal understanding that empowers researchers to manage chemical waste with the highest degree of safety and scientific integrity.
Section 1: Compound-Specific Hazard & Risk Assessment
The disposal protocol for this compound is dictated by the synergistic risks of its three primary structural components. A failure to appreciate this composite hazard profile can lead to dangerous chemical reactions within the waste container.
-
The Phenol Moiety: Phenolic compounds are classified as toxic and corrosive.[1][2][3] Phenol can cause severe chemical burns upon skin contact and is rapidly absorbed, potentially leading to systemic toxicity.[3][4] Its waste must be handled as a hazardous material.[5]
-
The Tetrazole Ring: The high nitrogen content of the tetrazole ring makes it an energetic functional group.[6][7] Many tetrazole derivatives are thermally unstable and can decompose explosively, especially when heated or subjected to shock.[8][9] This decomposition can release toxic gases such as nitrogen oxides and hydrogen cyanide.[10][11][12] Crucially, tetrazoles can react vigorously with strong acids, oxidizing agents, and certain metals to form highly sensitive and explosive compounds.[8][11][12]
-
The Trityl (Trt) Protecting Group: The trityl group is an acid-labile protecting group.[13] It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to release the highly stable trityl cation.[14][15][16] While this is a useful synthetic tool, it becomes a hazard in a mixed waste stream. Accidental acidification of the waste can trigger an uncontrolled deprotection reaction, altering the waste's chemical composition and potentially generating heat.
Data Presentation: Hazard Summary Table
| Hazard Category | Associated Moiety | Description of Risk & Causality | Disposal Implications |
| Acute Toxicity | Phenol, Tetrazole | Toxic if swallowed, inhaled, or in contact with skin.[1][3] Tetrazole decomposition can release toxic gases (HCN, N₂).[10] | Must be handled as toxic hazardous waste. All handling must occur in a certified chemical fume hood. |
| Corrosivity | Phenol | Causes severe skin burns and eye damage.[2][3] | Requires stringent use of Personal Protective Equipment (PPE), including chemical-resistant gloves and eye protection. |
| Reactivity/Instability | Tetrazole, Trityl | The tetrazole ring is energetic and can decompose violently with heat or shock.[6][8] It reacts with acids, oxidizers, and metals.[11][12] The trityl group is acid-labile.[14][15] | CRITICAL: Do not mix with acidic waste, oxidizing agents, or metal salts. Avoid heat sources. |
| Environmental Hazard | Phenol | Toxic to aquatic life. Must not be drain disposed.[3][17] | All waste must be collected for disposal by a certified hazardous waste contractor.[18][19] |
Section 2: Mandatory Safety Protocols
Personal Protective Equipment (PPE) & Engineering Controls
Adherence to proper PPE and engineering controls is the first line of defense against the hazards outlined above.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and waste consolidation, must be performed within a certified chemical fume hood to mitigate inhalation risks.[5][18]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.[4]
-
Protective Clothing: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Gloves: Due to the presence of the phenol group, standard nitrile gloves may not offer sufficient protection for prolonged contact. It is recommended to use neoprene or butyl rubber gloves.[4] If using nitrile gloves for minor handling, a double-gloving technique is advised. Gloves must be changed immediately upon contamination.
Section 3: Step-by-Step Disposal Workflow
This section details the validated, step-by-step protocol for the safe segregation and disposal of waste containing this compound. This workflow is designed to prevent unintended reactions and ensure regulatory compliance.
Mandatory Visualization: Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: Waste Handling and Disposal
-
Waste Segregation (The Most Critical Step):
-
At the point of generation, establish a dedicated waste stream for this compound and materials contaminated with it.
-
Solid Waste: Collect unadulterated solid compound, contaminated weighing papers, and gloves in a puncture-proof, sealable container clearly marked for this specific waste.[18]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, chemically compatible (e.g., glass or HDPE) container with a secure screw-top cap. The solvent system should be noted on the label.
-
Prohibited Co-mingling: Under no circumstances should this waste be mixed with:
-
-
Container Management:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[18][21]
-
The label must include the full, unambiguous chemical name: "this compound".
-
List all known constituents, including solvents. If it is a solution, provide approximate percentages.
-
Ensure the appropriate hazard boxes (e.g., Toxic, Corrosive, Reactive) are checked.
-
Keep waste containers securely closed at all times, except when adding waste.[18][19]
-
-
Storage Prior to Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area.
-
The storage location must be cool, dry, and well-ventilated.[22]
-
Ensure the container is stored in secondary containment to prevent spills.
-
The storage area must be away from heat sources, direct sunlight, and incompatible chemicals (especially acids and oxidizers).
-
-
Final Disposal:
-
Do not accumulate more than 1 kg of solid or 1 quart of liquid "P-listed" or acutely toxic waste.[21] While this specific compound may not be P-listed, its high hazard profile warrants similar caution.
-
Contact your institution's EHS or a certified hazardous waste disposal contractor to schedule a pickup.[19][23]
-
DO NOT attempt to neutralize or treat this chemical waste in the laboratory. The risk of uncontrolled decomposition or reaction is too high.
-
DO NOT dispose of any amount of this chemical, or materials contaminated with it, down the sink or in the regular trash.[18][19][21]
-
Section 4: Emergency Procedures
-
Spill:
-
Small Spill (<50 mL or a few grams): Wearing full PPE, absorb liquids with an inert material (e.g., vermiculite, sand). For solids, carefully sweep to avoid creating dust. Place all contaminated materials into a sealed, labeled hazardous waste container.[4][24]
-
Large Spill: Evacuate the laboratory immediately. Close the doors and alert others in the area. Contact your institution's emergency response line and EHS department from a safe location.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][20][25]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[20][25]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1][25]
-
Section 5: Regulatory Compliance
All procedures described herein are designed to comply with the primary regulations governing laboratory safety in the United States, including the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories," and the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[26][27][28] It is the responsibility of the Principal Investigator to ensure these procedures are incorporated into their laboratory's specific Chemical Hygiene Plan (CHP).[28]
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Navigating the Synthesis and Handling of 3-(2-Trityl-2H-tetrazol-5-YL)-phenol: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The novel compound 3-(2-Trityl-2H-tetrazol-5-YL)-phenol, a molecule of interest in contemporary drug discovery, presents a unique combination of chemical functionalities. Its structure, incorporating a phenol group, a tetrazole ring, and a bulky trityl protecting group, necessitates a nuanced and rigorous approach to laboratory safety. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal considerations to ensure the well-being of researchers and the integrity of their work.
Understanding the Inherent Hazards: A Triad of Chemical Risks
-
The Phenolic Moiety: Phenol and its derivatives are known to be toxic and corrosive. They can be fatal if inhaled, swallowed, or absorbed through the skin[1][2][3]. Phenols cause severe skin and eye burns and can lead to damage of the central nervous system, liver, and kidneys[1][4]. The anesthetic properties of phenol can mask initial skin contact, delaying the recognition of exposure[4][5].
-
The Tetrazole Ring: Tetrazole-containing compounds are energetic materials and can be explosive, especially when heated or subjected to shock or friction[6][7]. They can react violently with oxidizing agents and some metals, potentially forming explosive salts[7][8]. Upon decomposition or combustion, tetrazoles can release toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides[8][9].
-
The Trityl Group: The trityl (triphenylmethyl) group is a bulky protecting group, generally stable under basic conditions but readily cleaved by acids[10][11]. While not considered a primary hazard, its removal often involves the use of strong acids, which carry their own significant risks.
The Cornerstone of Safety: A Multi-layered PPE Strategy
A robust PPE protocol is paramount when handling this compound. The following recommendations are based on a comprehensive evaluation of the potential hazards.
Engineering Controls: The First Line of Defense
All work with this compound, including weighing, dissolution, reaction setup, and workup procedures, must be conducted in a certified chemical fume hood[4][5][12]. This primary engineering control is critical for preventing the inhalation of any potentially harmful vapors or dusts.
Personal Protective Equipment: Your Essential Barrier
A multi-layered approach to PPE is essential to mitigate the risks of dermal, ocular, and respiratory exposure.
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory at all times when in the laboratory.
-
Face Shield: A full-face shield should be worn over safety goggles during procedures with a high risk of splashes or explosions, such as when working with larger quantities, heating the compound, or during quenching of reactions[13][14].
Skin and Body Protection:
-
Gloves: Due to the severe skin hazards of phenol, proper glove selection is critical. Nitrile gloves are generally not recommended for prolonged contact with phenol[12]. The following glove types are recommended:
-
Double Gloving: Wear two pairs of gloves for enhanced protection.
-
Recommended Glove Materials: For direct handling, use heavy-duty gloves such as butyl rubber or Viton. For incidental contact, neoprene gloves may be suitable[12]. Always inspect gloves for any signs of degradation or perforation before and during use.
-
-
Laboratory Coat: A flame-resistant lab coat is essential.
-
Chemical-Resistant Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills and splashes[4][12].
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to protect the lower body from chemical spills.
Respiratory Protection:
-
While working in a fume hood should provide adequate respiratory protection, if there is a potential for aerosol generation or if engineering controls are not sufficient, a respirator with an appropriate cartridge for organic vapors and particulates should be used. Consult with your institution's environmental health and safety (EHS) department for specific respirator recommendations.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | Safety Goggles | Double gloves (e.g., nitrile inner, neoprene outer) | Lab coat |
| Dissolving/Transferring | Safety Goggles & Face Shield | Double gloves (butyl rubber or Viton) | Lab coat & Chemical-resistant apron |
| Running Reaction | Safety Goggles & Face Shield | Double gloves (butyl rubber or Viton) | Lab coat & Chemical-resistant apron |
| Workup/Extraction | Safety Goggles & Face Shield | Double gloves (butyl rubber or Viton) | Lab coat & Chemical-resistant apron |
| Purification (Chromatography) | Safety Goggles | Double gloves (butyl rubber or Viton) | Lab coat |
Procedural Guidance for Safe Handling and Disposal
A systematic and cautious approach to every step of the experimental workflow is crucial for minimizing risk.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: If possible, purchase the material in a liquid form to avoid dust inhalation[15]. If handling a solid, weigh it carefully within the fume hood to minimize the generation of dust.
-
Dissolution and Transfer: Add solvents slowly and in a controlled manner. Use a cannula for transferring solutions to minimize the risk of spills.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible. Avoid looking directly into the reaction vessel.
-
Quenching and Workup: Be aware that quenching reactive intermediates can be exothermic. Cool the reaction mixture before slowly adding the quenching agent.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. Wash hands and arms thoroughly with soap and water after handling the material, even if gloves were worn[15].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and remove all contaminated clothing[1][16]. Seek immediate medical attention. Polyethylene glycol (PEG) solutions (PEG 300 or 400) are also recommended for decontaminating phenol skin exposures[12].
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[1][13]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Waste Disposal
All waste materials, including contaminated gloves, filter paper, and empty containers, must be disposed of as hazardous waste. Consult your institution's EHS guidelines for specific procedures for disposing of phenol and tetrazole-containing compounds. Tetrazole waste should be handled with extreme care due to its potential explosive nature. It is often recommended to consult with waste disposal experts for the proper handling and disposal of energetic materials[6][17].
Logical Framework for PPE Selection
The selection of appropriate PPE is a critical decision-making process that should be based on a thorough risk assessment of the specific experimental procedure.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
